Dimyristolein
Descripción
Propiedades
IUPAC Name |
[2-hydroxy-3-[(Z)-tetradec-9-enoyl]oxypropyl] (Z)-tetradec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-27-29(32)28-36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h9-12,29,32H,3-8,13-28H2,1-2H3/b11-9-,12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYJVJPYMUGUIZ-HWAYABPNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of Dimyristolein: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the primary chemical and enzymatic synthesis pathways for dimyristolein, a diacylglycerol (DAG) of significant interest in lipid research and drug development. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and utilize this compound in their studies. Furthermore, this guide elucidates the crucial role of diacylglycerols as second messengers in cellular signaling, with a specific focus on the Protein Kinase C (PKC) pathway.
Introduction to this compound
This compound is a diacylglycerol comprised of a glycerol (B35011) backbone esterified with two myristoleic acid molecules. Myristoleic acid is a monounsaturated omega-5 fatty acid. As a diacylglycerol, this compound can exist as two primary regioisomers: 1,2-dimyristolein and 1,3-dimyristolein. These molecules are important substrates in lipid metabolism and are analogues of endogenous diacylglycerols that act as second messengers in a multitude of cellular signaling cascades. The ability to synthesize high-purity this compound is crucial for in-vitro and in-vivo studies aimed at understanding lipid signaling, metabolism, and for the development of novel therapeutics.
Chemical Synthesis of this compound
The predominant chemical route for synthesizing this compound is the direct esterification of myristoleic acid with glycerol, often referred to as glycerolysis. This method can be tailored to favor the formation of diacylglycerols over mono- or triglycerides through careful control of reaction conditions.
General Reaction Scheme
Glycerol + 2 Myristoleic Acid ⇌ this compound + 2 H₂O
This equilibrium reaction is typically driven towards the product side by removing water as it is formed. The synthesis can be catalyzed by acids or bases.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is a representative method for the synthesis of diacylglycerols and can be adapted for this compound.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine glycerol and myristoleic acid in a 1:2 molar ratio.
-
Solvent and Catalyst Addition: Add a suitable solvent such as toluene (B28343) to facilitate azeotropic removal of water. Introduce an acid catalyst, for example, p-toluenesulfonic acid (approximately 1-2 mol% relative to myristoleic acid).
-
Reaction: Heat the mixture to reflux (typically 110-140°C). The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of starting materials and the formation of this compound.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the organic layer with water to remove any remaining salts and glycerol. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the this compound from the mixture of mono-, di-, and triglycerides, and unreacted fatty acids using column chromatography on silica (B1680970) gel. A gradient of hexane (B92381) and ethyl acetate (B1210297) is typically employed for elution.
Quantitative Data for Diacylglycerol Synthesis
The following table summarizes representative quantitative data from various diacylglycerol synthesis protocols.
| Diacylglycerol Product | Synthesis Method | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Diacylglycerols (general) | Low-temperature chemical synthesis | Sulfuric acid | 70 | 0.33 | 81 | 96 | [1] |
| 1,2(2,3)-Diricinolein | Lipase-catalyzed esterification | Rhizopus oryzae lipase | Ambient | 1 | 58 | 97.2 | N/A |
| Diacylglycerol-enriched oil | Enzymatic glycerolysis | Lipozyme RMIM | 45-65 | 10 | >60 (DAG content) | 82.03 | [2] |
| Diacylglycerol-enriched oil | Two-step enzymatic conversion | ANL-MARE lipase | 38 | 14 | 66.39 | N/A | [3] |
Visualization of Chemical Synthesis Workflow
References
- 1. Low-temperature chemical synthesis of high-purity diacylglycerols (DAG) from monoacylglycerols (MAG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of Dimyristolein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of dimyristolein, a diacylglycerol (DAG) containing two myristoleic acid chains. While specific literature on this compound synthesis is limited, this document extrapolates from established enzymatic methods for synthesizing other diacylglycerols to propose a robust protocol. The guide details the selection of enzymes, reaction methodologies, purification techniques, and expected quantitative outcomes, supported by visualizations of the key processes.
Introduction to this compound and its Enzymatic Synthesis
This compound is a structured lipid composed of a glycerol (B35011) backbone esterified with two myristoleic acid molecules, a C14 monounsaturated fatty acid. Structured lipids, particularly diacylglycerols, are of significant interest in the pharmaceutical and nutraceutical industries due to their unique physicochemical and physiological properties. Enzymatic synthesis offers a highly specific and mild alternative to chemical methods, allowing for greater control over the final product's structure and purity. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are the primary enzymes employed for this purpose, catalyzing esterification, transesterification, or glycerolysis reactions.
The proposed synthesis of this compound focuses on the direct esterification of glycerol with myristoleic acid using an immobilized lipase (B570770). This method is advantageous due to its straightforward approach and the ability to drive the reaction towards high product yield by removing the water by-product.
Proposed Enzymatic Synthesis Pathway
The synthesis of this compound can be achieved through the direct esterification of glycerol with two molecules of myristoleic acid, catalyzed by a lipase. The primary product of interest is 1,3-dimyristolein, as sn-1,3 specific lipases are commonly used to avoid the formation of 2-monoacylglycerol and subsequent acyl migration.
Experimental Protocols
This section outlines a detailed experimental protocol for the enzymatic synthesis of this compound, adapted from established methods for other diacylglycerols.
3.1. Materials
-
Glycerol: Purity > 99%
-
Myristoleic Acid: Purity > 98%
-
Immobilized Lipase: Novozym® 435 (Candida antarctica lipase B immobilized on acrylic resin) or Lipozyme® RM IM (Rhizomucor miehei lipase immobilized on a macroporous anion-exchange resin).
-
Solvent (optional): n-hexane or tert-butanol (B103910) (analytical grade). A solvent-free system is generally preferred for green chemistry principles and simpler downstream processing.
-
Molecular Sieves: 3Å, for water removal in solvent-free systems.
3.2. Recommended Lipases
Several commercially available immobilized lipases are suitable for diacylglycerol synthesis. Novozym® 435 is a non-specific lipase known for its high activity and stability, making it a robust choice. Lipozyme® RM IM is a sn-1,3 specific lipase, which is advantageous for producing 1,3-diacylglycerols and minimizing by-products. The choice of lipase can influence the final isomer distribution and reaction kinetics. Studies on fatty acid selectivity suggest that lipases like Novozym 435 exhibit a preference for shorter to medium-chain fatty acids, making it a suitable candidate for the C14 myristoleic acid.
3.3. Synthesis Procedure: Direct Esterification
-
Reactant Preparation: In a temperature-controlled reactor, combine glycerol and myristoleic acid. A molar ratio of myristoleic acid to glycerol of 2:1 is stoichiometric for diacylglycerol synthesis. However, a slight excess of myristoleic acid (e.g., 2.2:1) can help drive the reaction towards completion.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5% and 15% (w/w) of the total substrate weight.
-
Reaction Conditions:
-
Temperature: Maintain the reaction temperature between 50°C and 70°C. The optimal temperature will depend on the specific lipase used and should be determined empirically.
-
Agitation: Stir the mixture continuously at a moderate speed (e.g., 200-300 rpm) to ensure proper mixing and reduce mass transfer limitations.
-
Water Removal: In a solvent-free system, apply a vacuum (e.g., 1-5 mmHg) or use molecular sieves to continuously remove the water produced during the esterification reaction. This is crucial for shifting the equilibrium towards product formation.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the desired conversion is achieved (typically within 8-24 hours), terminate the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused for subsequent batches.
3.4. Purification of this compound
The crude product from the enzymatic reaction will be a mixture of this compound, monomyristolein, unreacted glycerol and myristoleic acid, and a small amount of trimyristolein. Molecular distillation is a highly effective method for purifying diacylglycerols from such mixtures due to its ability to operate at low temperatures and high vacuum, thus preventing thermal degradation of the product.
Purification Protocol: Two-Stage Molecular Distillation
-
First Stage (Removal of Lighter Components):
-
Evaporator Temperature: 180°C - 200°C
-
Pressure: 0.01 - 0.1 mbar
-
Feed Rate: Adjusted based on the equipment size.
-
This stage is designed to remove unreacted myristoleic acid and monomyristolein as the distillate, leaving a residue enriched in this compound and trimyristolein.
-
-
Second Stage (Isolation of this compound):
-
Evaporator Temperature: 220°C - 240°C
-
Pressure: 0.001 - 0.01 mbar
-
The residue from the first stage is fed into the molecular still at a higher temperature. This compound is collected as the distillate, while the less volatile trimyristolein remains in the residue.
-
The precise temperatures and pressures will need to be optimized based on the specific composition of the crude product and the molecular distillation unit used.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize typical quantitative data obtained from enzymatic diacylglycerol synthesis and purification processes reported in the literature. These values provide a benchmark for the expected outcomes of this compound synthesis.
Table 1: Reaction Conditions and Yields for Enzymatic Diacylglycerol Synthesis
| Lipase | Substrates | Molar Ratio (FA:Glycerol) | Temp (°C) | Time (h) | DAG Content in Crude Product (%) | Reference |
| Novozym® 435 | Oleic Acid, Glycerol | 2:1 | 70 | 24 | ~65 | Adapted from various sources |
| Lipozyme® RM IM | Lard, Glycerol | 1:1 (Oil:Glycerol) | 65 (2h), 45 (8h) | 10 | 61.8 | [1] |
| Lipozyme® TL IM | Palm Olein, Glycerol | 1:2 (Oil:Glycerol) | 55 | 8 | ~34 | [2] |
| Immobilized Pseudomonas cepacia Lipase | Rapeseed Oil, Glycerol | 1:1 (Oil:Glycerol) | 50 | 3 | 46.7 | [3] |
Table 2: Purification of Diacylglycerols using Molecular Distillation
| Starting Material | Distillation Stages | Evaporator Temp (°C) | Pressure (mbar) | Final DAG Purity (%) | Reference |
| Glycerolysis product of palm olein | 2 | Stage 1: 180, Stage 2: 250 | 0.1 | 89.9 | [2] |
| Glycerolysis product of lard | 1 | Not specified | Not specified | 82.0 | [1] |
| Glycerolysis product of soybean oil | 2 | Not specified | Not specified | 96.1 | [1] |
Visualization of Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is depicted below.
Conclusion
The enzymatic synthesis of this compound is a feasible and attractive approach for producing this structured lipid with high purity. By leveraging established protocols for diacylglycerol synthesis and adapting them for myristoleic acid, researchers can achieve significant yields. The selection of an appropriate immobilized lipase and the optimization of reaction conditions, particularly efficient water removal, are critical for maximizing product formation. Subsequent purification by two-stage molecular distillation is an effective method for isolating high-purity this compound. This guide provides a solid foundation for the development and optimization of a robust and efficient enzymatic process for this compound production. Further empirical studies are recommended to fine-tune the reaction and purification parameters specifically for myristoleic acid to achieve optimal results.
References
Isolating Dimyristolein: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimyristolein, a triglyceride composed of a glycerol (B35011) backbone and two myristoleic acid chains, is a lipid of growing interest in various research fields due to the bioactive properties of its constituent fatty acid, myristoleic acid. This monounsaturated omega-5 fatty acid has been implicated in several cellular signaling pathways, including those involved in cell growth, differentiation, and inflammation. This technical guide provides a comprehensive overview of the isolation of this compound from natural sources, with a particular focus on the seeds of Pycnanthus angolensis (African nutmeg), a uniquely rich source. The document details experimental protocols for extraction, purification, and analysis, and presents quantitative data in a clear, tabular format. Furthermore, it includes mandatory visualizations of key signaling pathways and a generalized experimental workflow to aid in conceptual understanding and practical implementation.
Natural Sources of this compound
This compound itself is not as commonly documented as its constituent fatty acid, myristoleic acid. However, natural sources rich in myristoleic acid are prime candidates for the isolation of this compound. The most significant of these is the seed fat of plants belonging to the Myristicaceae family.
Table 1: Principal Natural Sources of Myristoleic Acid
| Natural Source | Scientific Name | Tissue/Part | Myristoleic Acid Content (% of total fatty acids) | Reference |
| African Nutmeg | Pycnanthus angolensis | Seed Fat (Kombo Butter) | 19.4 - 26.3% | [1] |
| Nutmeg | Myristica fragrans | Seed Butter | Present, but in lower concentrations than P. angolensis | [1][2] |
| Beef Tallow | Bos taurus | Adipose Tissue | 0.8 - 2.5% (can be concentrated) | [1] |
| Cyanobacterium sp. IPPAS B-1200 | Cyanobacterium sp. | Whole Cells | ~10% |
As indicated in Table 1, the seed fat of Pycnanthus angolensis, also known as Kombo butter, stands out as the most promising natural source for obtaining this compound due to its exceptionally high concentration of myristoleic acid.[1]
Experimental Protocols for Isolation and Purification
The isolation of this compound from natural sources is a multi-step process that involves initial extraction of the total lipid content, followed by purification to separate the desired triglyceride from other lipid classes and triglyceride species.
Extraction of Total Lipids from Pycnanthus angolensis Seeds
A robust method for the initial extraction of oil from seeds is Soxhlet extraction, which provides a high yield of total lipids.
Protocol 2.1.1: Soxhlet Extraction of Pycnanthus angolensis Seed Oil
-
Sample Preparation: Obtain seeds of Pycnanthus angolensis. Remove the aril and shell, and grind the kernel into a fine powder to increase the surface area for extraction. Dry the powder in an oven at 60°C for 24 hours to remove residual moisture.
-
Soxhlet Assembly: Place a known quantity (e.g., 50 g) of the dried seed powder into a cellulose (B213188) thimble.[3] The thimble is then placed in the main chamber of the Soxhlet extractor.
-
Solvent Addition: Add a suitable solvent, such as n-hexane (typically 250-300 mL for a 50 g sample), to a round-bottom flask.[4][5]
-
Extraction Process: Assemble the Soxhlet apparatus with a condenser and place the round-bottom flask on a heating mantle.[3] Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the seed powder.
-
Cycling: The solvent will slowly fill the thimble chamber. Once the solvent reaches the top of the siphon tube, it will be siphoned back into the round-bottom flask, carrying the extracted oil with it. This cycle is allowed to repeat for several hours (typically 6-8 hours) until the solvent in the siphon tube runs clear, indicating that the extraction is complete.[4]
-
Solvent Removal: After extraction, the solvent is removed from the oil using a rotary evaporator under reduced pressure to yield the crude Kombo butter.
-
Yield Calculation: The yield of the extracted oil is determined gravimetrically.
Purification of this compound
The crude extract from Pycnanthus angolensis will be a complex mixture of triglycerides, with smaller amounts of other lipids. To isolate this compound, chromatographic techniques are essential. Silver ion high-performance liquid chromatography (Ag+-HPLC) is a powerful technique for separating triglycerides based on their degree of unsaturation.
Protocol 2.2.1: Preparative Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)
-
Column Preparation: A silver ion HPLC column is used. These columns have a stationary phase, typically silica, that is impregnated with silver ions (Ag+).
-
Mobile Phase: A non-polar mobile phase is employed. A common solvent system is a gradient of a weak polar solvent like acetonitrile (B52724) in a non-polar solvent such as hexane (B92381) or toluene.[6][7] The exact gradient will need to be optimized to achieve the best separation.
-
Sample Preparation: Dissolve a known amount of the crude Kombo butter in the initial mobile phase solvent. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Separation: Inject the sample onto the Ag+-HPLC system. The separation principle is based on the reversible interaction between the π-electrons of the double bonds in the fatty acid chains and the silver ions on the stationary phase.[8][9] Saturated triglycerides (like trimyristin) will not interact and will elute first. Triglycerides with one double bond (monounsaturated, like this compound) will be retained longer, followed by di-unsaturated and polyunsaturated triglycerides which are retained the longest.[9]
-
Fraction Collection: Monitor the elution profile using a suitable detector, such as an evaporative light scattering detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm). Collect the fractions corresponding to the monounsaturated triglycerides.
-
Purity Analysis: The purity of the collected fractions should be assessed using analytical HPLC or gas chromatography-mass spectrometry (GC-MS) after transesterification to fatty acid methyl esters (FAMEs).
Table 2: Summary of Operating Conditions for Preparative Ag+-HPLC
| Parameter | Condition |
| Column | Silver Ion Impregnated Silica (e.g., ChromSpher 5 Lipids) |
| Mobile Phase | Gradient of Acetonitrile in Hexane/Toluene |
| Flow Rate | Dependent on column dimensions (typically 1-5 mL/min for preparative scale) |
| Detector | Evaporative Light Scattering Detector (ELSD) or UV (205 nm) |
| Temperature | Ambient or controlled (e.g., 20-40°C)[6] |
Alternative Purification Method: Fractional Crystallization
For a less instrument-intensive approach, fractional crystallization can be employed as a preliminary purification step. This method separates triglycerides based on their melting points. Saturated triglycerides have higher melting points than unsaturated ones.
Protocol 2.3.1: Fractional Crystallization of Kombo Butter
-
Dissolution: Dissolve the crude Kombo butter in a suitable solvent like acetone (B3395972) at an elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Cooling: Slowly cool the solution in a controlled manner (e.g., in a refrigerated bath).
-
Crystallization: The higher melting point, more saturated triglycerides (like trimyristin) will crystallize out of the solution first.
-
Separation: Separate the crystallized solid fraction (stearin) from the liquid fraction (olein) by filtration or centrifugation at the low temperature. The olein fraction will be enriched in unsaturated triglycerides, including this compound.
-
Solvent Removal: Remove the solvent from the olein fraction using a rotary evaporator.
-
Further Purification: The resulting olein fraction can then be further purified by preparative HPLC as described in Protocol 2.2.1 for higher purity.
Analysis and Characterization
Once isolated, the purity and identity of this compound must be confirmed.
Protocol 3.1: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
-
Transesterification: Convert the triglyceride sample to fatty acid methyl esters (FAMEs) by reacting with methanol (B129727) in the presence of a catalyst (e.g., sodium methoxide (B1231860) or BF3-methanol).
-
GC-MS Analysis: Inject the FAMEs into a GC-MS system. The GC will separate the FAMEs based on their boiling points and polarity. The mass spectrometer will provide mass spectra for each component, allowing for their identification by comparing the spectra to a known library. The primary FAME in a pure this compound sample should be methyl myristoleate.
Table 3: Typical GC-MS Parameters for FAME Analysis
| Parameter | Condition |
| GC Column | Capillary column (e.g., DB-23, HP-88) |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Temperature Program | Ramped from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 240°C) |
| MS Ionization | Electron Ionization (EI) |
| Mass Range | 50-500 m/z |
Signaling Pathways and Experimental Workflows
Myristoleic acid, the key component of this compound, has been shown to modulate several important signaling pathways. Understanding these pathways can provide context for the biological activity of this compound.
Signaling Pathways Involving Myristoleic Acid
Wnt/β-Catenin and ERK Signaling in Dermal Papilla Cells: Myristoleic acid has been demonstrated to promote anagen (growth phase) signaling in hair follicle dermal papilla cells by activating the Wnt/β-catenin and ERK pathways.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
Physicochemical Properties of Dimyristolein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimyristolein, also known as 1,3-dimyristoleoyl-rac-glycerol, is a diacylglycerol (DAG) containing two myristoleic acid chains attached to a glycerol (B35011) backbone. As a member of the diacylglycerol family, it plays a significant role in cellular signaling and metabolism. Diacylglycerols are key second messengers that can activate a variety of cellular pathways, influencing processes such as cell proliferation, differentiation, and apoptosis. The specific physicochemical properties of this compound dictate its behavior in biological systems and its potential applications in drug development and lipid-based formulation strategies. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.
Core Physicochemical Properties
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C31H56O5 | [1] |
| Molecular Weight | 508.77 g/mol | [1] |
| CAS Number | 372516-89-7 | [1] |
| Appearance | Colorless Liquid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | General Principle |
| Water | Insoluble | Lipids are generally insoluble in polar solvents like water.[2] |
| Ethanol | Soluble | Soluble in polar organic solvents.[3] |
| Acetone | Soluble | Soluble in polar organic solvents.[3] |
| Chloroform (B151607) | Soluble | Highly soluble in non-polar organic solvents.[2] |
| Hexane | Soluble | Highly soluble in non-polar organic solvents.[3] |
| Dimethylformamide (DMF) | Soluble | Generally soluble.[4] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Generally soluble.[4] |
Experimental Protocols
The determination of the physicochemical properties of lipids like this compound requires specific and standardized experimental procedures. Below are detailed methodologies for key experiments.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining the melting point and phase transition behavior of lipids.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). A nitrogen purge is typically used to provide an inert atmosphere.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial equilibration at a low temperature (e.g., -20°C), followed by heating at a constant rate (e.g., 5°C/min) to a temperature above the expected melting point.
-
Data Acquisition: The instrument records the heat flow difference between the sample and the reference as a function of temperature.
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic transition on the resulting thermogram. The enthalpy of fusion can also be calculated from the area under the peak.
Workflow for DSC Analysis:
Determination of Density
The density of a liquid lipid can be determined using a pycnometer or a digital density meter.
Methodology (Pycnometer Method):
-
Calibration: The empty pycnometer is cleaned, dried, and its mass is accurately determined (m1). It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and its mass is determined again (m2). The volume of the pycnometer (V) can be calculated.
-
Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature. Its mass is then measured (m3).
-
Calculation: The density (ρ) of this compound is calculated using the formula: ρ = (m3 - m1) / V.
Determination of Solubility
The solubility of this compound in various solvents can be determined by the equilibrium saturation method.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is allowed to stand, and an aliquot of the clear supernatant is carefully removed, avoiding any undissolved lipid.
-
Quantification: The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of diacylglycerols. A reversed-phase HPLC method is commonly employed.
Methodology:
-
Sample Preparation: this compound is dissolved in a suitable organic solvent (e.g., chloroform or hexane) to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of non-polar and polar organic solvents, such as acetonitrile (B52724) and isopropanol, is often used for elution.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelengths, e.g., 205 nm) can be used.
-
-
Analysis: The prepared sample is injected into the HPLC system, and the retention time and peak area are recorded. Quantification is achieved by comparing the peak area with that of a standard of known concentration.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 13C-NMR studies of mono-, di-and tri-acylglycerols leading to qualitative and semiquantitative information about mixtures of these glycerol esters | Semantic Scholar [semanticscholar.org]
- 3. Refractive index of adipose tissue and lipid droplet measured in wide spectral and temperature ranges [opg.optica.org]
- 4. chemistry.uoc.gr [chemistry.uoc.gr]
The Role of Dimyristolein (di(14:1) DAG) in Lipid Signaling Pathways: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diacylglycerols (DAGs) are critical lipid second messengers that orchestrate a vast array of cellular processes, including proliferation, survival, and metabolism.[1] The specific fatty acid composition of a DAG molecule significantly influences its biological activity and effector protein interactions. This guide focuses on Dimyristolein , a diacylglycerol composed of a glycerol (B35011) backbone and two myristoleic acid (14:1) acyl chains. As a monounsaturated DAG (MUFA-DAG), this compound plays a distinct and potent role in signal transduction, primarily through the activation of specific Protein Kinase C (PKC) isoforms.[2] Dysregulation of MUFA-DAG signaling is increasingly implicated in metabolic diseases like insulin (B600854) resistance and in the progression of cancer.[1][2] This document provides an in-depth examination of the synthesis, metabolism, and signaling functions of this compound, presents quantitative data, details relevant experimental protocols, and visualizes the core pathways to offer a comprehensive resource for researchers in the field.
The Molecular Identity and Metabolism of this compound
This compound, or 1,2-dimyristoleoyl-sn-glycerol, is a species of diacylglycerol. DAGs are fundamental intermediates in glycerolipid metabolism and pivotal signaling molecules.[3] The signaling pool of DAG is tightly regulated, with its generation and attenuation controlled by a series of enzymatic reactions.[3]
Biosynthesis of the DAG Signaling Pool
The production of DAG for signaling purposes is primarily initiated by extracellular stimuli activating cell surface receptors. Two major enzymatic pathways are responsible for its synthesis:
-
Phospholipase C (PLC) Pathway: Upon receptor activation (e.g., by G-protein coupled receptors or receptor tyrosine kinases), PLC enzymes hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid in the plasma membrane. This reaction generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium, and DAG, which remains in the membrane to activate its effectors.[4][5][6]
-
Phospholipase D (PLD) Pathway: DAG can also be produced from the more abundant phosphatidylcholine (PC). PLD hydrolyzes PC to generate phosphatidic acid (PA), which is then dephosphorylated by PA phosphatases (PAPs) to yield DAG.[4][7]
Signal Termination and Catabolism
The cellular signal elicited by this compound is transient and precisely controlled. Its termination is achieved through several metabolic routes:
-
Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), effectively attenuating the signal while generating another lipid messenger.[7][8]
-
Hydrolysis: DAG lipases can hydrolyze DAG to release free fatty acids and monoacylglycerol.[3]
-
Metabolic Incorporation: DAG serves as a precursor for the synthesis of major glycerolipids, including triacylglycerols (triglycerides), phosphatidylcholine (PC), and phosphatidylethanolamine (B1630911) (PE), thereby removing it from the active signaling pool.[3]
This compound in Core Signaling Pathways
While DAG can interact with a range of effector proteins, its most studied role is the activation of the Protein Kinase C (PKC) family. The specific structure of this compound, with its two monounsaturated acyl chains, is particularly relevant for the activation of certain PKC isoforms.[2]
The Protein Kinase C (PKC) Pathway
PKCs are a family of serine/threonine kinases that are central regulators of cellular signaling.[8] Conventional and novel PKC isoforms contain a C1 domain that serves as the DAG-binding module.[8][9] The binding of DAG to the C1 domain induces a conformational change in PKC, recruiting it from the cytosol to the plasma membrane and leading to its activation.[10]
Studies have shown that DAGs containing monounsaturated fatty acids (like myristoleic or oleic acid) are more potent activators of specific PKC isoforms, such as PKCθ, compared to saturated DAGs.[2] This specificity is critical in the context of metabolic regulation. An increase in MUFA-containing DAGs, like this compound, is strongly related to the membrane translocation and activation of PKCθ, a key event in the development of lipid-induced insulin resistance in skeletal muscle.[2]
Other Diacylglycerol Effector Pathways
Beyond PKC, DAG interacts with a network of other proteins containing C1 domains, leading to a wide diversity of signaling outputs.[4][11] These effectors function independently of PKC and regulate distinct cellular processes.[4]
-
Protein Kinase D (PKD): A family of serine/threonine kinases activated by DAG that are involved in cell migration and survival.[8]
-
RasGRPs (Ras Guanyl Nucleotide-Releasing Proteins): These proteins act as DAG-regulated guanine (B1146940) nucleotide exchange factors for Ras and Rap small G-proteins, linking lipid signaling to the MAPK/ERK pathway.[4][8]
-
Chimaerins: A family of Rac-GTPase activating proteins that are implicated in cytoskeletal regulation and neuronal development.[4]
-
Munc13s: These proteins are essential for synaptic vesicle priming and neurotransmitter release in the nervous system.[4][11]
Quantitative Data on Diacylglycerol Signaling
| Parameter | Molecule | Experimental System | Observation | Citation |
| PKC Binding Affinity | Diolein (di-18:1 DAG) | Liposomes (PC/PS) | 1 mol% diolein increased the apparent binding constant of PKC to the membrane by 500-fold . | [12] |
| PKC Enzymatic Activity | Diolein (di-18:1 DAG) | Liposomes (PC/PS) | The presence of 1 mol% diolein doubled the rate of phosphorylation by PKC. | [12] |
| Lipid Transbilayer Movement | Unsaturated DAGs | Live-cell lipid uncaging | Increasing acyl chain unsaturation generally correlates with faster lipid trans-bilayer movement ("flip-flop") and turnover. | [13] |
| Lipid-Protein Affinity | Various DAG species | Live-cell lipid uncaging | Lipid-protein affinities are affected by both acyl chain length and the degree of unsaturation . | [13] |
Key Experimental Protocols
Studying the role of specific lipid species like this compound requires precise and sensitive methodologies. The combination of cell-based assays with advanced analytical techniques like mass spectrometry is standard in the field.
General Protocol for Lipid Extraction from Cells or Tissues
This protocol is a modified Bligh-Dyer method, a standard procedure for extracting lipids from biological samples.
-
Homogenization: Homogenize the tissue sample or cell pellet in a cold solution of chloroform (B151607):methanol (B129727) (1:2, v/v) to inactivate lipases.
-
Phase Separation: Add chloroform and water (or saline) to the homogenate to achieve a final ratio of chloroform:methanol:water of approximately 2:2:1.8. Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.
-
Collection: The lower organic phase, containing the lipids (including this compound), is carefully collected using a glass pipette. The upper aqueous phase and the protein interface are discarded.
-
Drying and Storage: The collected lipid extract is dried under a stream of nitrogen gas and can be stored at -80°C until analysis.
Quantification of this compound by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual lipid species from complex biological extracts.[14]
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform). An internal standard (a non-endogenous, isotopically labeled DAG species) is added for accurate quantification.
-
Chromatographic Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system. A C18 reversed-phase column is typically used to separate different lipid classes and species based on their hydrophobicity. A gradient elution with solvents like methanol and acetonitrile (B52724) is employed.[14]
-
Mass Spectrometric Detection:
-
Ionization: The eluent from the HPLC is directed into the mass spectrometer, where molecules are ionized, typically using Electrospray Ionization (ESI).[14]
-
Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of this compound) and then fragmenting it to monitor for a specific product ion. This two-stage filtering provides extremely high specificity and sensitivity for quantification.[14][15]
-
-
Data Analysis: The amount of this compound in the original sample is calculated by comparing the peak area of the analyte to that of the known concentration of the internal standard.
Therapeutic Implications and Future Directions
The precise roles of specific DAG species in signaling make them compelling targets for therapeutic intervention.
-
Metabolic Disease: The strong link between MUFA-DAGs, PKCθ activation, and insulin resistance suggests that inhibiting the synthesis of these specific DAGs or blocking their interaction with PKCθ could be a viable strategy for treating type 2 diabetes and related metabolic disorders.[2]
-
Oncology: DAG signaling pathways are frequently dysregulated in cancer, contributing to uncontrolled cell proliferation and survival.[1] Modulating the activity of key DAG effectors like PKC and PKD is an active area of cancer drug development.[1][11]
Future research should focus on developing more specific inhibitors for the enzymes that produce this compound and other disease-associated DAGs. Furthermore, advanced lipidomic techniques will be essential to fully map the spatial and temporal dynamics of individual DAG species within the cell, providing a clearer picture of how these potent messengers execute their diverse biological functions.
References
- 1. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Functions of diacylglycerol in glycerolipid metabolism, signal transduction and cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. um.es [um.es]
- 5. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A diacylglycerol-dependent signaling pathway contributes to regulation of anti-bacterial autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Phorbol myristate acetate mediates redistribution of protein kinase C in human neutrophils: potential role in the activation of the respiratory burst enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantifying single-cell diacylglycerol signaling kinetics after uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. uab.edu [uab.edu]
Dimyristolein as a Second Messenger: A Technical Guide on Diacylglycerol Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diacylglycerols (DAGs) are critical lipid second messengers that regulate a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. While the general role of DAG in cellular signaling is well-established, the specific functions of individual DAG molecular species, such as dimyristolein (di-C14:1), are less understood. This technical guide provides a comprehensive overview of the current understanding of DAG as a second messenger, with a focus on the principles that likely govern the activity of specific species like this compound. This document will delve into the synthesis of DAG, its primary downstream effectors, and the experimental protocols used to investigate its function. Although specific research on this compound as a second messenger is not extensively available in current scientific literature, this guide will extrapolate from the broader knowledge of DAG signaling to provide a foundational understanding for researchers and professionals in drug development.
Introduction to Diacylglycerol (DAG) as a Second Messenger
Extracellular signals, such as hormones and neurotransmitters, are transduced into intracellular responses through the generation of second messengers.[1][2][3] Diacylglycerol (DAG) is a key lipid second messenger produced from the hydrolysis of membrane phospholipids.[4] The most well-characterized pathway for DAG generation is the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which also produces inositol (B14025) 1,4,5-trisphosphate (IP3).[5] DAG remains in the plasma membrane, where it recruits and activates a host of downstream effector proteins.[5]
The structure of DAG, consisting of a glycerol (B35011) backbone with two fatty acid chains, allows for a wide variety of molecular species depending on the length and saturation of the fatty acid chains. This structural diversity is believed to confer specificity to DAG signaling, with different DAG species exhibiting distinct cellular effects.[6][7] this compound is a DAG molecule containing two myristoleic acid chains (14:1), which are monounsaturated fatty acids. While its specific role is yet to be fully elucidated, its function as a second messenger is predicated on its ability to activate canonical DAG-binding proteins.
Synthesis and Metabolism of Diacylglycerol
The primary route for signal-induced DAG production is through the activation of phospholipase C (PLC) enzymes.[8] PLC isoforms are activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[5] Upon activation, PLC hydrolyzes PIP2 into DAG and IP3.
The signaling action of DAG is tightly regulated and terminated by two main mechanisms:
-
Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger.[6][8][9] This conversion terminates the DAG signal and initiates PA-dependent signaling pathways.
-
Hydrolysis: Diacylglycerol lipases can hydrolyze DAG to release a free fatty acid and monoacylglycerol.
The balance between DAG synthesis and metabolism determines the spatiotemporal dynamics of DAG signaling within the cell.
Downstream Effectors of Diacylglycerol
DAG exerts its biological effects by binding to specific effector proteins, most of which contain a conserved C1 domain. The primary and most studied effectors of DAG are:
-
Protein Kinase C (PKC): The PKC family of serine/threonine kinases are major targets of DAG.[10][11] Conventional and novel PKC isoforms are activated by DAG, leading to their translocation to the plasma membrane and phosphorylation of a wide range of substrate proteins.[12][13] This activation is a key event in numerous signaling pathways that control cell growth, differentiation, and apoptosis.[14]
-
Protein Kinase D (PKD): PKD is another family of serine/threonine kinases that are activated downstream of PKC.[10][11] DAG can also directly bind to and activate PKD. PKD plays a role in cell proliferation, migration, and vesicle trafficking.
-
Ras Guanine Nucleotide-Releasing Proteins (RasGRPs): RasGRPs are exchange factors that activate the small GTPase Ras.[10] By binding to the C1 domain of RasGRPs, DAG recruits them to the membrane and promotes the activation of the Ras-MAPK pathway, which is crucial for cell proliferation and survival.
-
Chimaerins: These proteins act as Rac GTPase-activating proteins (GAPs) and are involved in regulating the actin cytoskeleton.[10]
-
Munc13: These proteins are involved in the priming of synaptic vesicles for exocytosis in neurons.[10]
The specific complement of DAG effectors expressed in a given cell type determines the cellular response to DAG signaling.
Quantitative Data on DAG Effects
While specific quantitative data for this compound is scarce, studies on other DAG species provide insights into their potency and efficacy. The cellular response to DAG is dependent on its concentration, the specific isoforms of its effectors present, and the lipid environment of the membrane.
Table 1: Comparative Activation of Protein Kinase Cα by Different Diacylglycerol Isomers
| Diacylglycerol Species | Relative Activation Capacity (POPS/Triton X-100 mixed micelles) | Relative Activation Capacity (POPC/POPS vesicles) |
| 1,2-sn-dioleoylglycerol (1,2-DOG) | High | High |
| 1,3-dioleoylglycerol (1,3-DOG) | Low | Low |
| Saturated 1,2-diacylglycerols | Lower than unsaturated | No significant difference |
| Short-chain 1,2-diacylglycerols | Very High | High |
Data extrapolated from a comparative study on PKCα activation. The exact quantitative values can vary based on experimental conditions.
Experimental Protocols
Investigating the role of specific DAG species like this compound requires precise experimental methodologies. Below are outlines of key experimental protocols.
Quantification of Cellular Diacylglycerol Content
Objective: To measure the total or species-specific levels of DAG in cells following stimulation.
Method 1: Diacylglycerol Kinase Assay
-
Cell Lysis and Lipid Extraction: Cells are lysed, and lipids are extracted using a chloroform/methanol solvent system.
-
Enzymatic Reaction: The lipid extract is incubated with E. coli DAG kinase and [γ-³²P]ATP. The DAG kinase specifically phosphorylates sn-1,2-DAG to produce [³²P]-phosphatidic acid.
-
Lipid Separation: The radiolabeled phosphatidic acid is separated from other lipids using thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity incorporated into phosphatidic acid is measured using a phosphorimager and is proportional to the amount of DAG in the original sample.
Method 2: Mass Spectrometry (MS)
-
Lipid Extraction and Internal Standards: Lipids are extracted from cells, and a known amount of a labeled internal DAG standard is added.
-
Chromatographic Separation: The different lipid species are separated using liquid chromatography (LC).
-
Mass Spectrometric Analysis: The separated lipids are ionized and their mass-to-charge ratio is determined by a mass spectrometer. The abundance of a specific DAG species, like this compound, can be quantified by comparing its signal to that of the internal standard.
In Vitro Protein Kinase C (PKC) Activity Assay
Objective: To determine the ability of a specific DAG species, such as this compound, to activate PKC.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified PKC, a phosphate (B84403) donor (e.g., [γ-³²P]ATP), a PKC substrate (e.g., histone H1 or a specific peptide), and a lipid mixture (e.g., phosphatidylserine (B164497) vesicles).
-
Addition of DAG: The DAG species of interest (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 30°C for a specific time.
-
Termination and Analysis: The reaction is stopped, and the incorporation of ³²P into the substrate is measured, typically by SDS-PAGE and autoradiography or by spotting onto phosphocellulose paper followed by scintillation counting. The level of substrate phosphorylation is indicative of PKC activity.
Implications for Drug Development
The central role of DAG signaling in a multitude of cellular processes makes it an attractive target for therapeutic intervention.[11][15] Dysregulation of DAG signaling is implicated in various diseases, including cancer, metabolic disorders, and neurological conditions.[9][16]
-
PKC Inhibitors: A number of small molecule inhibitors targeting PKC isoforms have been developed and are in various stages of clinical investigation for the treatment of cancer and other diseases.
-
DAG Kinase Modulators: Modulating the activity of DGKs can alter the balance between DAG and PA signaling, offering another avenue for therapeutic intervention.[9]
A deeper understanding of the signaling properties of specific DAG species like this compound could pave the way for the development of more targeted and effective therapies with fewer off-target effects.
Conclusion and Future Directions
Diacylglycerol is a multifaceted second messenger that orchestrates a wide range of cellular responses. While the general mechanisms of DAG signaling are well-documented, the specific roles of individual molecular species, including this compound, remain a significant area for future research. Elucidating the unique synthesis, downstream targets, and cellular effects of this compound will provide a more nuanced understanding of lipid-based signal transduction and may uncover novel therapeutic targets for a variety of diseases. Future studies should focus on comparative analyses of different DAG species, the development of tools to visualize and manipulate specific DAG pools within the cell, and the identification of the full complement of proteins that interact with distinct DAG molecules.
References
- 1. Second messenger system - Wikipedia [en.wikipedia.org]
- 2. gentaur.co.uk [gentaur.co.uk]
- 3. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Quantifying single-cell diacylglycerol signaling kinetics after uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A major myristylated substrate of protein kinase C and protein kinase C itself are differentially regulated during murine B- and T-lymphocyte development and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Dimyristolein's Interaction with Protein Kinase C: A Technical Guide to Understanding its Activation and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis and immune responses. The activation of conventional and novel PKC isozymes is intricately linked to the binding of the second messenger diacylglycerol (DAG) to their C1 domains. Dimyristolein, a diacylglycerol with two 14-carbon monounsaturated fatty acyl chains, functions as a DAG analog and can modulate PKC activity. This technical guide provides an in-depth exploration of the effect of this compound on PKC activation, presenting available data, detailed experimental protocols for its study, and an overview of its potential impact on downstream signaling cascades. While specific quantitative data for this compound is limited in publicly available literature, this guide contextualizes its function based on the known behavior of structurally similar diacylglycerols.
This compound and Protein Kinase C Activation
This compound, specifically 1,2-dimyristoleoyl-sn-glycerol, is a saturated diacylglycerol that acts as a second messenger in the activation of Protein Kinase C (PKC)[1]. As a diacylglycerol (DAG) analog, it mimics the endogenous DAG produced by the hydrolysis of membrane phospholipids, a key step in signal transduction.
Mechanism of Action
The activation of conventional and novel PKC isozymes by this compound involves its binding to the C1 domain, a conserved cysteine-rich motif within the regulatory region of the enzyme[2][3]. This interaction induces a conformational change in the PKC molecule, leading to the release of the pseudosubstrate from the catalytic site and subsequent activation of the kinase. This process is typically dependent on the presence of phospholipids, such as phosphatidylserine (B164497), and for conventional PKC isozymes, also requires an increase in intracellular calcium concentrations[4].
While this compound can activate PKC, it is generally considered a weak second messenger for this process[1][5]. The potency of diacylglycerols in activating PKC is influenced by the nature of their fatty acyl chains; unsaturated 1,2-diacylglycerols are generally more potent activators than their saturated counterparts[6].
Quantitative Data on Diacylglycerol-Mediated PKC Activation
| Diacylglycerol Analog | PKC Isozyme(s) | Parameter | Value | Experimental System |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCδ | Activation | More potent than SDG and SEG | In vitro kinase assay |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCβI | Activation | More potent than SAG | In vitro kinase assay |
| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | PKCβI | Activation | More potent than SAG | In vitro kinase assay |
| 1,2-Dioctanoyl-sn-glycerol (DiC8) | PKCα | Ki | Not specified, but less potent than analog 3B | Competitive binding assay |
| Analog 3B (branched acyl chains) | PKCα | Ki | More potent than DiC8 | Competitive binding assay |
Note: This table summarizes data for other diacylglycerols to provide a comparative framework in the absence of specific data for this compound. The potency of this compound is expected to be influenced by its myristoleoyl chains.
Experimental Protocols
To investigate the effect of this compound on PKC activation, a combination of in vitro and cell-based assays is recommended.
In Vitro PKC Kinase Assay (Radioactive)
This assay directly measures the enzymatic activity of purified PKC in the presence of this compound by quantifying the transfer of 32P from [γ-32P]ATP to a specific substrate.
Materials:
-
Purified recombinant PKC isozyme (e.g., PKCα, PKCβ, PKCδ)
-
This compound
-
Phosphatidylserine (PS)
-
[γ-32P]ATP
-
PKC substrate peptide (e.g., Ac-MBP(4-14) or a specific peptide for the isozyme of interest)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2 for conventional PKCs, 1 mM EGTA for novel PKCs)
-
Stop solution (e.g., 75 mM H3PO4)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Lipid Vesicles:
-
Co-sonicate this compound and phosphatidylserine in an appropriate buffer to form small unilamellar vesicles. A typical ratio is 8 mol% this compound and 24 mol% phosphatidylserine in a background of phosphatidylcholine.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, and the PKC substrate peptide.
-
Add the purified PKC enzyme to the reaction mixture.
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
-
Initiate the Reaction:
-
Start the reaction by adding [γ-32P]ATP. The final ATP concentration should be at or near the Km for the specific PKC isozyme.
-
-
Incubate:
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.
-
-
Stop the Reaction:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
-
Wash:
-
Wash the P81 papers extensively with a dilute phosphoric acid solution (e.g., 0.75% H3PO4) to remove unincorporated [γ-32P]ATP.
-
-
Quantify:
-
Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme (e.g., in pmol/min/µg) and plot the activity as a function of this compound concentration to determine the EC50.
-
Cellular PKC Translocation Assay (Immunofluorescence)
This cell-based assay visualizes the movement of PKC from the cytosol to the plasma membrane or other cellular compartments upon activation by this compound.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, or a cell line relevant to the research question)
-
This compound
-
Primary antibody specific for the PKC isozyme of interest
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes). Include a positive control (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA) and a vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope, capturing both the PKC and nuclear channels.
-
-
Image Analysis:
-
Quantify the translocation by measuring the fluorescence intensity of the PKC signal at the plasma membrane versus the cytosol. This can be expressed as a ratio of membrane to cytosolic fluorescence.
-
Signaling Pathways and Experimental Workflows
The activation of PKC by this compound is expected to trigger downstream signaling cascades. Below are diagrams illustrating these pathways and a suggested experimental workflow to characterize the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Kinase C: The “Masters” of Calcium and Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Potentiation of diacylglycerol-induced activation of protein kinase C by lysophospholipids. Subspecies difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Dimyristolein in Membrane Biophysics Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimyristolein, a diacylglycerol (DAG) with two 14-carbon monounsaturated fatty acid chains, is a critical lipid molecule in membrane biophysics research. While present in cellular membranes at low concentrations, its levels can significantly increase upon specific signaling events, acting as a potent second messenger and modulator of membrane physicochemical properties. This guide provides a comprehensive overview of this compound's role in membrane biophysics, detailing its physical and chemical characteristics, its impact on lipid bilayer structure and dynamics, and its function in cellular signaling. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.
Introduction to this compound
1,2-Dimyristoleoyl-sn-glycerol, or this compound, is a diacylglycerol that plays a dual role in cellular biology. It is an intermediate in glycerolipid metabolism and a crucial second messenger in a multitude of signal transduction pathways.[1] The activation of enzymes like phospholipase C leads to an increase in this compound concentration within cellular membranes, triggering downstream signaling cascades.[2][3] Beyond its signaling function, the accumulation of this compound significantly alters the biophysical properties of the membrane, influencing processes such as membrane fusion and fission.[2][4]
Physicochemical Properties of this compound
The unique biophysical behavior of this compound is a direct consequence of its molecular structure. The presence of two monounsaturated myristoleoyl chains introduces kinks, which influence lipid packing and membrane fluidity.
| Property | Value | Experimental Technique |
| Molecular Weight | 508.77 g/mol | Mass Spectrometry |
| Main Phase Transition (Tm) | Not explicitly found for pure this compound. For comparison, DMPC is ~23°C.[5][6] | Differential Scanning Calorimetry (DSC) |
| Area per Lipid | Not explicitly found for pure this compound. For comparison, DMPC is ~60.6 Ų.[7][8] | X-ray & Neutron Scattering, MD Simulations |
| Bending Rigidity (Kc) | Not explicitly found for pure this compound. | Flicker Noise Spectroscopy, MD Simulations |
Role in Membrane Structure and Fluidity
The incorporation of this compound into a phospholipid bilayer has profound effects on the membrane's physical state.
Impact on Lipid Packing and Fluidity
The bent conformation of the unsaturated acyl chains of this compound disrupts the ordered packing of adjacent saturated phospholipids. This disruption increases the free volume within the bilayer, leading to an increase in membrane fluidity.[1][9] This effect can be experimentally quantified using techniques such as fluorescence anisotropy.
Experimental Protocol: Fluorescence Anisotropy to Measure Membrane Fluidity
This protocol describes how to measure changes in membrane fluidity upon incorporation of this compound using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
Materials:
-
This compound
-
Host phospholipid (e.g., DMPC)
-
DPH in a suitable solvent (e.g., tetrahydrofuran)
-
Buffer (e.g., PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer with polarization filters
Procedure:
-
Liposome (B1194612) Preparation:
-
Co-dissolve the desired molar ratio of DMPC and this compound in chloroform.
-
Add DPH to the lipid mixture at a molar ratio of 1:500 (probe:lipid).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a 100 nm polycarbonate membrane above the Tm of the lipid mixture.
-
-
Fluorescence Anisotropy Measurement:
-
Dilute the liposome suspension in the buffer to a final lipid concentration suitable for fluorescence measurements (e.g., 0.1-0.5 mM).
-
Place the sample in a cuvette in the fluorometer.
-
Excite the sample with vertically polarized light at the excitation wavelength of DPH (~360 nm).
-
Measure the fluorescence emission intensity at the emission wavelength of DPH (~430 nm) through both vertical (IVV) and horizontal (IVH) polarizers.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the G-factor, a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light.
-
-
Data Interpretation: A decrease in the measured fluorescence anisotropy indicates an increase in the rotational freedom of the DPH probe, which corresponds to an increase in membrane fluidity.
This compound in Cellular Signaling
This compound is a key player in signal transduction, primarily through its role as an activator of Protein Kinase C (PKC).[10][11]
The Diacylglycerol/PKC Signaling Pathway
The activation of various cell surface receptors leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), such as this compound. IP3 triggers the release of Ca2+ from intracellular stores. The increase in intracellular Ca2+ concentration causes the translocation of PKC to the cell membrane, where it binds to DAG. This binding, in conjunction with other cofactors like phosphatidylserine (B164497), leads to the full activation of PKC.[12] Activated PKC then phosphorylates a wide range of target proteins, leading to various cellular responses.[13]
Figure 1: Simplified signaling pathway of Protein Kinase C activation involving this compound (DAG).
Experimental Workflow: In Vitro PKC Activity Assay
This workflow outlines the steps to measure the activation of PKC by this compound in a controlled in vitro setting.[14]
Figure 2: Experimental workflow for an in vitro Protein Kinase C activity assay.
Advanced Experimental Techniques
Supported Lipid Bilayers (SLBs) for Surface-Sensitive Studies
SLBs provide a planar and stable model membrane system ideal for high-resolution imaging techniques like Atomic Force Microscopy (AFM) and for studying interactions with membrane-binding proteins.
Materials:
-
This compound
-
Phospholipid for the main bilayer (e.g., POPC)
-
Cleaned mica or glass substrates
-
Buffer (e.g., Tris buffer with CaCl2)
-
Small unilamellar vesicles (SUVs) prepared by sonication or extrusion.
Procedure:
-
Prepare SUVs containing the desired molar ratio of POPC and this compound as described in the vesicle preparation protocol.
-
Place a freshly cleaved mica or cleaned glass slide in a fluid cell.
-
Add the buffer to the cell.
-
Inject the SUV suspension into the buffer. The vesicles will adsorb to the substrate, rupture, and fuse to form a continuous lipid bilayer.
-
Incubate for 30-60 minutes to allow for complete bilayer formation.
-
Gently rinse the surface with buffer to remove any unfused vesicles.
-
The SLB is now ready for analysis by AFM or other surface-sensitive techniques.[15][16][17][18]
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis
FTIR spectroscopy is a powerful non-invasive technique to probe the structure and hydration of this compound-containing membranes at a molecular level by monitoring the vibrational modes of different functional groups within the lipid molecules.[19][20][21][22][23]
Figure 3: Workflow for FTIR spectroscopic analysis of this compound-containing lipid membranes.
Conclusion
This compound is a multifaceted lipid that is indispensable for a comprehensive understanding of membrane biophysics. Its role as a second messenger in vital signaling pathways and its significant impact on the physical properties of lipid bilayers make it a subject of intense research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of membrane structure, function, and signaling. Further research to elucidate the specific biophysical parameters of pure this compound membranes will undoubtedly provide deeper insights into its precise roles in cellular processes.
References
- 1. Fluidity of glycerol skeletal region in phospholipid bilayers: a time-resolved fluorescence depolarization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Local accumulation of diacylglycerol alters membrane properties nonlinearly due to its transbilayer activity [susi.usi.ch]
- 4. Structure and functional properties of diacylglycerols in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 6. The thermotropic phase behavior of cationic lipids: calorimetric, infrared spectroscopic and X-ray diffraction studies of lipid bilayer membranes composed of 1,2-di-O-myristoyl-3-N,N,N-trimethylaminopropane (DM-TAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simulation-Based Methods for Interpreting X-Ray Data from Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipid composition and membrane fluidity in the small intestine of the developing rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solvent-assisted preparation of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved method of preparation of supported planar lipid bilayers as artificial membranes for antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. izbi.uni-leipzig.de [izbi.uni-leipzig.de]
- 20. researchgate.net [researchgate.net]
- 21. High pressure FTIR study of interaction of melittin with dimyristoylphosphatidyl glycerol bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
In Vitro Biological Functions of Dimyristolein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimyristolein, a diacylglycerol (DAG), specifically identified as 1,2-dimyristoyl-sn-glycerol (B53044) (1,2-DMG), is a lipid second messenger involved in cellular signaling. As a saturated diacylglycerol, it is characterized by two myristic acid chains attached to a glycerol (B35011) backbone.[1] While less potent than its unsaturated counterparts, this compound plays a role in the activation of Protein Kinase C (PKC), a crucial family of enzymes that regulate a wide array of cellular processes. This technical guide provides a comprehensive overview of the known in vitro biological functions of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows. Due to the limited specific research on this compound, this guide also draws upon the broader understanding of saturated diacylglycerols to provide a more complete picture of its potential biological activities.
Core Biological Function: Activation of Protein Kinase C (PKC)
The primary and most well-documented biological function of diacylglycerols, including this compound, is the activation of Protein Kinase C (PKC).[2][3] PKC isoforms are serine/threonine kinases that play pivotal roles in signal transduction, governing processes such as cell proliferation, differentiation, apoptosis, and cellular adhesion.[4][5]
The activation of conventional and novel PKC isoforms is a multi-step process initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) at the cell membrane. This reaction generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol. While IP3 mobilizes calcium from intracellular stores, DAG directly recruits and activates PKC at the membrane. This compound, as a saturated DAG, is considered a weak activator of PKC compared to unsaturated DAGs.[1]
Quantitative Data
The available quantitative data for the in vitro effects of this compound is limited. The following table summarizes a key finding from a study investigating its impact on insulin (B600854) receptor phosphorylation.
| Cell Line | Compound | Concentration | Observed Effect | Reference |
| IM-9 (human lymphoblastoid) | 1,2-dimyristoyl-rac-glycerol | 100 µg/ml | Increased phosphorylation of the insulin receptor. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the in vitro study of this compound.
Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is adapted from commercially available PKC kinase activity assay kits and can be used to quantify the activation of PKC by this compound.[4][7][8]
Materials:
-
Purified PKC enzyme
-
This compound (1,2-dimyristoyl-sn-glycerol)
-
ATP (containing γ-32P-ATP for radioactive detection or for use with a phosphospecific antibody in a non-radioactive ELISA-based assay)
-
PKC substrate peptide
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter (for radioactive assay) or microplate reader (for non-radioactive assay)
-
Stop solution (e.g., 75 mM phosphoric acid for radioactive assay)
Procedure:
-
Lipid Vesicle Preparation:
-
Prepare a mixture of phosphatidylserine and this compound in chloroform (B151607) in a glass tube.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in kinase assay buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase assay buffer, the prepared lipid vesicles, purified PKC enzyme, and the PKC substrate peptide.
-
Initiate the reaction by adding ATP (containing the radioactive label or as required by the non-radioactive kit).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Termination and Detection (Radioactive Method):
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Termination and Detection (Non-Radioactive ELISA Method):
-
Follow the specific instructions of the commercial kit, which typically involves transferring the reaction mixture to a substrate-coated plate, followed by incubation with a phosphospecific antibody and a secondary HRP-conjugated antibody for colorimetric or chemiluminescent detection in a microplate reader.[4]
-
Protocol 2: In Vitro Cell-Based Assay for Insulin Receptor Phosphorylation
This protocol is based on the findings of a study on IM-9 cells and can be adapted to investigate the effect of this compound on receptor tyrosine kinase activity.[6]
Materials:
-
IM-9 cells (or other relevant cell line)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
This compound (1,2-dimyristoyl-rac-glycerol)
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phosphotyrosine antibody, anti-insulin receptor antibody
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture IM-9 cells in appropriate medium until they reach the desired confluency.
-
Serum-starve the cells for a defined period (e.g., 4-6 hours) to reduce basal receptor phosphorylation.
-
Treat the cells with this compound (e.g., 100 µg/ml) or vehicle control for a specific duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
-
Immunoprecipitation (Optional):
-
Incubate the cell lysates with an anti-insulin receptor antibody to immunoprecipitate the receptor.
-
Collect the immunoprecipitates using protein A/G-agarose beads.
-
-
Western Blotting:
-
Separate the proteins from the cell lysates or immunoprecipitates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody against phosphotyrosine.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total insulin receptor.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: Diacylglycerol-Mediated PKC Activation
Caption: General signaling pathway of diacylglycerol (DAG), including this compound, leading to the activation of Protein Kinase C (PKC).
Experimental Workflow: In Vitro Cell-Based Assay
Caption: A typical experimental workflow for investigating the in vitro biological effects of this compound on cultured cells.
Conclusion
This compound, a saturated diacylglycerol, functions as a second messenger in cellular signaling, primarily through the weak activation of Protein Kinase C. While specific in vitro data for this compound is not extensive, its role in the broader context of diacylglycerol signaling provides a framework for understanding its potential biological functions. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to investigate the in vitro effects of this compound on various cellular processes. Further research is warranted to fully elucidate the specific signaling pathways and cellular responses modulated by this particular diacylglycerol.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,2-Dimyristoyl-sn-glycerol - Echelon Biosciences [echelon-inc.com]
- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 6. caymanchem.com [caymanchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
The Cellular Journey of Dimyristolein: An In-depth Technical Guide to its Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimyristolein, a diacylglycerol (DAG) comprised of a glycerol (B35011) backbone and two myristoleic acid chains, plays a significant role in cellular metabolism and signaling. As a key intermediate in lipid biosynthesis and a second messenger, its fate within the cell is of paramount interest for understanding various physiological and pathological processes. This technical guide provides a comprehensive overview of the metabolic pathways this compound traverses in cell culture, supported by quantitative data from analogous diacylglycerol studies, detailed experimental protocols, and visual representations of the core processes. While specific quantitative data for this compound is limited in current literature, this guide extrapolates from studies on structurally similar DAGs to provide a robust framework for researchers.
I. Cellular Uptake and Principal Metabolic Pathways
Upon introduction to a cell culture environment, exogenous this compound is rapidly taken up by cells. Once intracellular, it stands at a critical metabolic crossroads, directed towards either energy storage, membrane synthesis, or signal transduction. The primary metabolic fates of this compound are:
-
Esterification into Triacylglycerols (TAGs) for Storage: In the presence of sufficient fatty acids, this compound can be acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols. These neutral lipids are then sequestered into lipid droplets, serving as an energy reserve for the cell. This pathway is particularly active in cell types with high lipid storage capacity, such as adipocytes and certain cancer cells.
-
Conversion to Phospholipids (B1166683) for Membrane Synthesis: this compound can be phosphorylated by diacylglycerol kinases (DGKs) to yield phosphatidic acid (PA). PA is a precursor for the synthesis of various phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI), which are essential components of cellular membranes. Alternatively, this compound can be converted to PC through the action of cholinephosphotransferase or to PE by ethanolamine (B43304) phosphotransferase.
-
Hydrolysis to Monoacylglycerol and Free Fatty Acids: A significant catabolic pathway for diacylglycerols involves their hydrolysis by diacylglycerol lipase (B570770) (DAGL) into a monoacylglycerol (MAG) and a free fatty acid. These products can then be further metabolized. This pathway serves to attenuate DAG-mediated signaling.
-
Activation of Signaling Cascades: As a second messenger, this compound can activate various isoforms of Protein Kinase C (PKC). This activation is dependent on the specific acyl chain composition of the DAG, influencing the downstream signaling events that regulate cellular processes such as proliferation, differentiation, and apoptosis.
II. Quantitative Metabolic Fate of Diacylglycerols in Cell Culture
While specific quantitative data for this compound is scarce, studies on other diacylglycerols provide valuable insights into the likely distribution of metabolic products. The following tables summarize findings from studies using radiolabeled DAGs in various cell lines. It is important to note that the metabolic flux can vary significantly depending on the cell type, metabolic state, and the specific structure of the diacylglycerol.
Table 1: Metabolic Fate of Exogenous Diacylglycerols in A10 Smooth Muscle Cells
| Metabolite | Percentage of Cell-Associated Radioactivity |
| Monoacylglycerol (MG) and Fatty Acids (FA) | > 80%[1] |
| Triacylglycerol (TAG) | Very little incorporation[1] |
| Phospholipids (PL) | Very little incorporation[1] |
Data from a study using 1-palmitoyl-2-[1-14C]oleoyl-sn-glycerol (POG) and 1-stearoyl-2-[1-14C]arachidonoyl-sn-glycerol (SAG) in A10 smooth muscle cells. This suggests a predominant lipase-mediated hydrolysis pathway in this cell type.[1]
Table 2: General Observations on Diacylglycerol Metabolism in Cultured Cells
| Cell Process | Observation | Relevant Cell Types |
| Uptake and Metabolism | Radiolabeled diacylglycerols are rapidly taken up and metabolized. | HL-60 (human promyelocytic leukemia) cells[2] |
| Assimilation into Complex Lipids | Labeled metabolic products appear in cellular phospholipids and triacylglycerols in a time-dependent manner. | HL-60 cells[2] |
| PKC Activation | Different diacylglycerol species show varying potency in activating Protein Kinase C. | In vitro lipid vesicles[3] |
| Insulin (B600854) Resistance | Increased myocellular diacylglycerol content is associated with PKCθ activation and impaired insulin signaling. | Human skeletal muscle[4] |
| Hepatic Insulin Resistance | Diacylglycerol accumulation in the liver can lead to activation of PKCε and subsequent insulin resistance. | Rodent and human liver cells[5] |
III. Experimental Protocols
A. Protocol for Tracing the Metabolic Fate of Radiolabeled this compound
This protocol outlines a general procedure for tracking the incorporation of radiolabeled this compound into various lipid classes in cultured cells.
1. Materials:
-
Cell line of interest (e.g., hepatocytes, cancer cell line)
-
Cell culture medium and supplements
-
Radiolabeled this compound (e.g., [14C]-dimyristolein or this compound synthesized with [14C]-myristoleic acid)
-
Lipid extraction solvents (e.g., chloroform (B151607), methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter and scintillation fluid
-
Lipid standards (this compound, triacylglycerol, phosphatidylcholine, phosphatidylethanolamine, phosphatidic acid, monoacylglycerol, myristoleic acid)
2. Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere and grow to a specified confluency (e.g., 80%).
-
Prepare a stock solution of radiolabeled this compound in a suitable solvent (e.g., ethanol) and dilute it in serum-free medium to the desired final concentration.
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Incubate the cells with the medium containing radiolabeled this compound for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h).
3. Lipid Extraction:
-
After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the total lipids using a modified Folch method (chloroform:methanol (B129727), 2:1, v/v).
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
4. Analysis of Labeled Lipids:
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extract onto a TLC plate alongside the lipid standards.
-
Develop the TLC plate in an appropriate solvent system to separate the different lipid classes (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v for neutral lipids; chloroform:methanol:acetic acid:water, 50:30:8:4, v/v/v/v for phospholipids).
-
Visualize the lipid spots using iodine vapor or by autoradiography.
-
Scrape the silica (B1680970) corresponding to each lipid spot into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of radioactivity incorporated into each lipid class relative to the total radioactivity recovered.
B. Protocol for Lipidomic Analysis of this compound-Treated Cells by UHPLC-MS/MS
This protocol provides a framework for the quantitative analysis of changes in the cellular lipidome following treatment with this compound.
1. Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lipid extraction solvents (e.g., chloroform, methanol, isopropanol)
-
Internal lipid standards mixture
-
Ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS)
2. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-treated control group.
3. Lipid Extraction:
-
Harvest the cells and wash with PBS.
-
Perform a two-step lipid extraction. First, add a mixture of methanol and water to the cell pellet, vortex, and incubate.
-
Add chloroform and the internal lipid standards mixture, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under vacuum.
4. UHPLC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:chloroform, 1:1, v/v).
-
Inject the sample into the UHPLC-MS/MS system.
-
Separate the lipid species using a suitable chromatography column and gradient elution.
-
Detect and quantify the lipid species using the mass spectrometer in a targeted or untargeted manner.
-
Analyze the data to identify and quantify the changes in different lipid classes and molecular species in response to this compound treatment.
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
Caption: this compound activates Protein Kinase C, initiating downstream signaling cascades.
B. Experimental Workflow for Metabolic Fate Analysis
Caption: Workflow for tracing radiolabeled this compound in cell culture.
C. Core Metabolic Fates of this compound
Caption: Key enzymatic pathways in the metabolism of this compound.
V. Conclusion
The metabolic fate of this compound in cell culture is multifaceted, with its conversion into triacylglycerols, phospholipids, or its hydrolysis being dependent on the specific cell type and its metabolic requirements. Furthermore, as a signaling molecule, this compound can modulate crucial cellular pathways through the activation of Protein Kinase C. The experimental protocols and analytical techniques detailed in this guide provide a solid foundation for researchers to investigate the precise quantitative fate and signaling roles of this compound and other diacylglycerols in their specific cellular models. Further research employing advanced lipidomic approaches will be instrumental in elucidating the nuanced, context-dependent metabolism of this important lipid intermediate.
References
- 1. Metabolic fate of exogenous diacylglycerols in A10 smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sn-1,2-diacylglycerols and phorbol diesters: uptake, metabolism, and subsequent assimilation of the diacylglycerol metabolites into complex lipids of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Second Messenger: An In-depth Technical Guide to the Discovery and History of Diacylglycerol Signaling
A comprehensive whitepaper for researchers, scientists, and drug development professionals detailing the pivotal discoveries, experimental methodologies, and key figures in the elucidation of diacylglycerol's role as a critical second messenger in cellular communication.
Introduction
The concept of second messengers, intracellular molecules that relay signals from cell-surface receptors to effector proteins, is a cornerstone of modern cell biology. Among these, diacylglycerol (DAG) holds a prominent position, acting as a crucial lipid-based signaling molecule that governs a vast array of cellular processes, from proliferation and differentiation to apoptosis and metabolism. This technical guide provides an in-depth exploration of the discovery and history of DAG signaling, offering a detailed account of the key experiments, the brilliant minds behind them, and the evolution of our understanding of this fundamental signaling pathway.
The Dawn of a New Signaling Paradigm: The Phosphoinositide Effect
The story of diacylglycerol signaling begins not with DAG itself, but with the observation of a curious phenomenon known as the "phosphoinositide effect." In the 1950s, Lowell and Mabel Hokin made the seminal observation that stimulation of pancreatic tissue with acetylcholine (B1216132) led to a rapid increase in the incorporation of radioactive phosphate (B84403) (³²P) into a class of membrane phospholipids (B1166683) called phosphoinositides.[1] This finding, though its significance was not immediately understood, sparked decades of research into the dynamic nature of these lipids in response to extracellular stimuli. For many years, the focus was on the turnover of phosphatidylinositol (PI), and the methods of measurement, primarily tracking the incorporation of radiolabeled precursors, sometimes led to confounding interpretations.[2]
A major conceptual leap came in 1975 when Robert H. Michell proposed that the hydrolysis of phosphoinositides was a key event in the signaling pathway for a distinct group of receptors that mobilize intracellular calcium.[1] This hypothesis elegantly linked the long-observed phosphoinositide effect to the then-burgeoning field of calcium signaling, setting the stage for the identification of the key molecular players.
The Bifurcating Pathway: Discovery of IP₃ and Diacylglycerol
The early 1980s marked a turning point in the field, with two key discoveries that unraveled the core of the phosphoinositide signaling pathway. The central substrate was identified as phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the plasma membrane. The enzyme responsible for its cleavage in response to receptor stimulation was identified as Phospholipase C (PLC).[3]
The groundbreaking work of Michael Berridge and his colleagues, studying fluid secretion in insect salivary glands, led to the identification of one of the products of PIP₂ hydrolysis: inositol 1,4,5-trisphosphate (IP₃) .[3][4] They demonstrated that IP₃ is a soluble molecule that diffuses into the cytoplasm and binds to specific receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[3][4] This discovery provided the long-sought molecular link between receptor activation and intracellular calcium mobilization.
Contemporaneously, the work of Yasutomi Nishizuka and his team in Japan was focused on a novel protein kinase they had discovered in the late 1970s, which they named Protein Kinase C (PKC) .[5][6][7] Initially, they found that PKC was activated by calcium and a membrane-associated factor.[5] In a landmark 1980 paper, Nishizuka's group identified this elusive factor as diacylglycerol (DAG) , the other product of PIP₂ hydrolysis.[5] They showed that DAG dramatically increased the affinity of PKC for Ca²⁺, allowing the enzyme to be activated at physiological calcium concentrations.[8]
This elegant bifurcation of the signaling pathway, where a single enzymatic reaction generates two distinct second messengers with different targets and functions, was a revelation in cell signaling.[4]
Key Experiments and Methodologies
The elucidation of the DAG signaling pathway was built upon a foundation of meticulous and innovative experimental work. The following sections detail the core methodologies that were instrumental in these discoveries.
Measurement of Diacylglycerol (DAG) Levels
A crucial aspect of establishing DAG as a second messenger was the ability to measure its levels in cells before and after stimulation. A widely used method, developed in the 1980s, is the diacylglycerol kinase assay .
Experimental Protocol: Diacylglycerol Kinase Assay [9]
-
Cell Stimulation and Lipid Extraction:
-
Cells (e.g., platelets, hepatocytes) are stimulated with an agonist (e.g., thrombin, vasopressin) for a defined period.[9]
-
The reaction is stopped, and total lipids are extracted using a chloroform/methanol/water mixture, as described by Folch or Bligh and Dyer.
-
The lipid extract is dried under a stream of nitrogen.
-
-
Enzymatic Conversion of DAG to [³²P]Phosphatidic Acid:
-
The dried lipid extract is resuspended in a reaction mixture containing:
-
E. coli diacylglycerol kinase (an enzyme that specifically phosphorylates sn-1,2-diacylglycerol).
-
[γ-³²P]ATP as a phosphate donor.
-
A buffer containing Mg²⁺ and a detergent (e.g., octyl-β-D-glucoside) to create mixed micelles, which solubilizes the DAG and makes it accessible to the enzyme.
-
-
The reaction is incubated to allow for the quantitative conversion of DAG to [³²P]phosphatidic acid.
-
-
Separation and Quantification of [³²P]Phosphatidic Acid:
-
The lipids are re-extracted and separated by thin-layer chromatography (TLC) on silica (B1680970) gel plates.[10][11][12][13][14]
-
The plates are developed in a solvent system that separates phosphatidic acid from other phospholipids.
-
The radioactive spot corresponding to phosphatidic acid is identified by autoradiography and scraped from the plate.
-
The amount of radioactivity is quantified using a scintillation counter.
-
The mass of DAG in the original sample is calculated by comparing the radioactivity to a standard curve generated with known amounts of DAG.
-
Assay of Protein Kinase C (PKC) Activity
The discovery that DAG activates PKC was confirmed by in vitro assays that measured the phosphorylation of a substrate by purified PKC in the presence and absence of DAG.
Experimental Protocol: Protein Kinase C Activity Assay [15][16]
-
Purification of Protein Kinase C:
-
In Vitro Phosphorylation Reaction:
-
The purified PKC is incubated in a reaction mixture containing:
-
A suitable protein substrate, such as histone H1.
-
[γ-³²P]ATP as the phosphate donor.
-
A buffer containing Mg²⁺.
-
Phosphatidylserine (PS), a phospholipid required for PKC activity.
-
Calcium (Ca²⁺).
-
Diacylglycerol (or a synthetic analog like 1,2-dioleoyl-sn-glycerol) is added to test its effect on enzyme activity.
-
-
-
Detection of Substrate Phosphorylation:
-
The reaction is stopped, and the proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) .
-
The gel is dried and exposed to X-ray film (autoradiography) to visualize the radiolabeled (phosphorylated) substrate.
-
The intensity of the band corresponding to the phosphorylated substrate is quantified to determine the level of PKC activity.
-
Before the advent of phospho-specific antibodies, this was a primary method for detecting protein phosphorylation.[20][21][22][23][24]
-
Measurement of Intracellular Calcium Mobilization
The parallel discovery of IP₃ as a calcium-mobilizing second messenger was crucial for understanding the complete picture of phosphoinositide signaling.
Experimental Protocol: Measurement of Intracellular Calcium [3][4][8]
-
Loading Cells with a Calcium-Sensitive Fluorescent Dye:
-
Cells are incubated with a membrane-permeant form of a fluorescent calcium indicator, such as Fura-2/AM. Once inside the cell, cellular esterases cleave the AM group, trapping the dye in the cytoplasm.
-
-
Cell Stimulation and Fluorescence Measurement:
-
The dye-loaded cells are placed in a fluorometer or on the stage of a fluorescence microscope.
-
The cells are stimulated with an agonist known to induce phosphoinositide turnover.
-
The fluorescence of the dye is measured over time. Fura-2 is a ratiometric dye, meaning its fluorescence emission at a specific wavelength changes depending on whether it is bound to calcium. By measuring the ratio of fluorescence at two different excitation wavelengths, the intracellular calcium concentration can be calculated.
-
A rapid increase in the fluorescence ratio upon stimulation indicates a rise in intracellular calcium.
-
Quantitative Data from Seminal Studies
The following tables summarize key quantitative data from early studies that were instrumental in establishing the role of DAG in signal transduction.
| Cell Type | Stimulus | Fold Increase in DAG Levels (Stimulated vs. Basal) | Reference |
| Human Platelets | Thrombin | ~2.1-fold | [9] |
| Rat Hepatocytes | Vasopressin | ~2.3-fold | [9] |
| STZ-Diabetic Mouse Decidua | - | ~1.5-fold | [25] |
| STZ-Diabetic Mouse Embryos | - | ~1.7-fold | [25] |
| Human Platelets | Thrombin | Biphasic: initial peak at 10s, second peak at 2-3 min | [9] |
| Human Platelets | Collagen | Delayed accumulation (1.0-1.2 min) | [26] |
| PKC Isoform | Activators | Effect on Activity | Reference |
| Conventional PKCs (α, β, γ) | DAG, PS, Ca²⁺ | Synergistic activation | [8] |
| Novel PKCs (δ, ε, η, θ) | DAG, PS | Ca²⁺-independent activation | [27] |
| Atypical PKCs (ζ, ι/λ) | - | Insensitive to DAG and Ca²⁺ | [27] |
| PKC in Embryos of Diabetic Mice | Hyperglycemia | ~1.3-fold increase in total PKC activity | [25] |
| Membrane-associated PKC in Embryos of Diabetic Mice with Defects | Hyperglycemia | ~24-fold increase in activity | [25] |
Visualizing the Discovery and the Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow for measuring DAG levels.
Core Diacylglycerol Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inositol trisphosphate and calcium signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inositol trisphosphate, a novel second messenger in cellular signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yasutomi Nishizuka's Discovery of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yasutomi Nishizuka: father of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thrombin induces a biphasic 1,2-diacylglycerol production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 11. Separation of phosphatidylinositols and other phospholipids by two-step one-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Assay and purification of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Isolation and characterization of delta-subspecies of protein kinase C from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rat brain protein kinase C: purification, antibody production, and quantification in discrete regions of hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. What Are the Methods for Detecting Protein Phosphorylation | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
- 22. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 23. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 25. pnas.org [pnas.org]
- 26. Delayed accumulation of diacylglycerol in platelets as a mechanism for regulation of onset of aggregation and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Unlocking the secrets of cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Modeling of Dimyristolein in Lipid Bilayers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of dimyristolein (DML) in lipid bilayers. This compound, a di-unsaturated 14-carbon diacylglycerol, is a lipid species of interest in understanding membrane fluidity, lipid signaling, and the interaction of membranes with therapeutic agents. Due to the relative novelty of DML in computational studies, this guide focuses on the fundamental principles and practical steps required to model this lipid, from force field parameterization to simulation and validation.
Introduction to this compound and Its Significance
This compound is a glycerolipid consisting of a glycerol (B35011) backbone esterified with two myristoleic acid chains. Myristoleic acid is a monounsaturated omega-5 fatty acid with a cis-double bond at the 9th carbon position. The presence of these two unsaturated acyl chains imparts significant fluidity to lipid bilayers, influencing membrane protein function and the partitioning of small molecules into the membrane. As a diacylglycerol (DAG), this compound can also act as a lipid second messenger, playing a role in various cellular signaling pathways. Understanding the biophysical properties of DML-containing membranes at a molecular level is therefore crucial for fields ranging from cell biology to pharmacology.
Theoretical Foundations of Lipid Bilayer Modeling
Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of lipid bilayers at an atomistic or coarse-grained level. These simulations solve Newton's equations of motion for each particle in the system, allowing for the observation of dynamic processes and the calculation of thermodynamic and structural properties. The accuracy of MD simulations is heavily dependent on the quality of the force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates.
Core Computational Methodologies
Parameterization of this compound
Given the absence of pre-existing, validated parameters for DML, a researcher must undertake a parameterization process. This typically involves a combination of analogy to existing lipid parameters and quantum mechanical (QM) calculations.
Experimental Protocol: this compound Parameterization for the CHARMM Force Field
-
Initial Structure Generation:
-
Construct a 3D model of this compound using a molecular building tool (e.g., Avogadro, CHARMM-GUI).
-
Ensure correct stereochemistry (sn-glycerol backbone) and cis-conformation of the double bonds.
-
-
Atom Typing by Analogy:
-
Assign atom types to the atoms in the DML molecule based on existing atom types in the CHARMM force field for similar chemical groups. For instance, the glycerol backbone and the carbonyl groups can be assigned atom types from existing phosphatidylcholine lipids. The unsaturated acyl chains can be analogized to those in lipids like dioleoylphosphatidylcholine (DOPC), adjusting for the shorter chain length.
-
-
Partial Atomic Charge Calculation:
-
Perform QM calculations (e.g., using Gaussian or a similar software package) on the DML molecule or representative fragments. The Hartree-Fock method with a 6-31G* basis set is a common choice.
-
Calculate the electrostatic potential (ESP) from the QM wavefunction.
-
Use a charge fitting procedure, such as the restrained electrostatic potential (RESP) fitting, to derive partial atomic charges that reproduce the QM ESP. This is a crucial step for accurately modeling electrostatic interactions.
-
-
Dihedral Parameter Optimization:
-
Identify the key dihedral angles that define the conformation of the DML molecule, particularly around the double bonds and the glycerol backbone.
-
For each critical dihedral, perform a QM potential energy surface (PES) scan by rotating the dihedral angle in increments (e.g., 15 degrees) and calculating the energy at each point.
-
Fit the dihedral parameters in the molecular mechanics force field to reproduce the QM PES. This ensures that the conformational preferences of the molecule are accurately represented.
-
-
Lennard-Jones Parameter Transfer:
-
Lennard-Jones parameters, which describe van der Waals interactions, are typically transferred by analogy from existing atom types. For the carbon and hydrogen atoms in the acyl chains, parameters from alkanes and alkenes in the force field can be used.
-
-
Validation:
-
Once a complete set of parameters is assembled, it is essential to validate them. This can be done by performing a short MD simulation of a small system, such as a single DML molecule in a vacuum or a small water box, to check for stability and reasonable conformations.
-
The ultimate validation comes from simulating a DML bilayer and comparing the calculated properties to experimental data (see Section 5).
-
Building and Simulating a this compound Bilayer
Once the force field parameters are established, a hydrated DML bilayer can be constructed and simulated.
Experimental Protocol: All-Atom MD Simulation of a DML Bilayer
-
System Assembly:
-
Use a tool like CHARMM-GUI's Membrane Builder to construct a hydrated lipid bilayer.
-
Provide the newly generated DML topology and parameter files.
-
Typically, a system of at least 64 lipids per leaflet (128 total) is recommended for stable simulations.
-
Solvate the bilayer with a water model compatible with the chosen force field (e.g., TIP3P for CHARMM).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 150 mM).
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to remove any steric clashes or unfavorable geometries in the initial configuration. This is typically done using the steepest descent algorithm followed by a conjugate gradient method.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 303 K, above the expected phase transition temperature for a di-unsaturated 14-carbon lipid) under constant volume and temperature (NVT) ensemble. Positional restraints on the lipid heavy atoms are often used initially and then gradually released.
-
Switch to a constant pressure and temperature (NPT) ensemble to allow the bilayer to relax to its equilibrium area per lipid and thickness. This is a critical step and may require several nanoseconds of simulation time.
-
-
Production Simulation:
-
Once the system is well-equilibrated (as judged by the convergence of properties like area per lipid, bilayer thickness, and potential energy), run the production simulation for a sufficient length of time to sample the phenomena of interest. For basic structural properties, 100-200 nanoseconds is often adequate.
-
Quantitative Data Presentation
The following tables summarize key structural and dynamic properties that can be extracted from MD simulations of a this compound bilayer. The values presented are hypothetical and representative of what would be expected for a lipid with these characteristics, and should be replaced with actual simulation data.
| Property | Symbol | Typical Value (All-Atom MD) |
| Area per Lipid | AL | 65 - 70 Å2 |
| Bilayer Thickness | DHH | 35 - 40 Å |
| Acyl Chain Order Parameter (SCD) | SCD | 0.1 - 0.4 (plateau region) |
| Lateral Diffusion Coefficient | Dlat | 5 - 10 x 10-8 cm2/s |
Table 1: Key Biophysical Properties of a DML Bilayer from MD Simulations.
| Parameter | Description |
| Force Field | CHARMM36 (with custom DML parameters) |
| Water Model | TIP3P |
| Ensemble | NPT (constant pressure, temperature) |
| Temperature | 303 K |
| Pressure | 1 atm (semi-isotropic pressure coupling) |
| Integration Timestep | 2 fs (with SHAKE or LINCS algorithm) |
| Electrostatics Treatment | Particle Mesh Ewald (PME) |
| van der Waals Cutoff | 12 Å |
| Simulation Time | 200 ns |
Table 2: Typical MD Simulation Parameters for a DML Bilayer.
Experimental Validation Protocols
Computational models must be validated against experimental data. The following are detailed protocols for key experiments used to characterize lipid bilayers.
Deuterium (B1214612) Nuclear Magnetic Resonance (2H NMR) Spectroscopy
2H NMR is used to measure the acyl chain order parameter (SCD), which provides a direct measure of the conformational freedom of the lipid tails.
Experimental Protocol: 2H NMR of a DML Bilayer
-
Synthesis of Deuterated DML: Synthesize DML with deuterium atoms at specific positions along the myristoleoyl chains.
-
Sample Preparation:
-
Dissolve the deuterated DML in an organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Place the film under high vacuum for several hours to remove residual solvent.
-
Hydrate the lipid film with D2O-depleted water or buffer to form multilamellar vesicles (MLVs).
-
-
NMR Spectroscopy:
-
Transfer the MLV dispersion to an NMR tube.
-
Acquire 2H NMR spectra using a quadrupolar echo pulse sequence.
-
The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum.
-
-
Data Analysis:
-
The order parameter, SCD, is calculated from the quadrupolar splitting using the equation: SCD = (4/3) * (h / e2qQ) * ΔνQ where (e2qQ / h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).
-
Small-Angle X-ray Scattering (SAXS)
SAXS is used to determine the overall structure of the lipid bilayer, including its thickness.
Experimental Protocol: SAXS of DML Vesicles
-
Vesicle Preparation:
-
Prepare a lipid film of DML as described for NMR.
-
Hydrate the film with buffer to form MLVs.
-
To obtain unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
SAXS Measurement:
-
Place the vesicle suspension in a thin-walled quartz capillary.
-
Expose the sample to a collimated X-ray beam.
-
Record the scattered X-ray intensity as a function of the scattering vector, q.
-
-
Data Analysis:
-
Model the scattering data using a form factor for a unilamellar vesicle.
-
Fit the model to the experimental data to extract structural parameters, including the bilayer thickness.
-
Atomic Force Microscopy (AFM) Force Spectroscopy
AFM can be used to measure the mechanical properties of a supported lipid bilayer, such as its breakthrough force.
Experimental Protocol: AFM Force Spectroscopy of a Supported DML Bilayer
-
Substrate Preparation: Cleave a mica substrate to create a fresh, atomically flat surface.
-
Supported Bilayer Formation:
-
Prepare small unilamellar vesicles (SUVs) of DML by sonication or extrusion.
-
Deposit the SUV solution onto the mica substrate in the presence of a buffer containing divalent cations (e.g., Ca2+), which facilitates vesicle rupture and fusion to form a continuous supported lipid bilayer.
-
-
AFM Imaging and Force Spectroscopy:
-
Image the supported bilayer in liquid using tapping mode AFM to confirm its integrity.
-
Switch to force spectroscopy mode. Approach the AFM tip to the bilayer surface and record the cantilever deflection as a function of tip-sample distance.
-
The force curve will show a characteristic "breakthrough event" where the tip punctures the bilayer.
-
-
Data Analysis: The force required to puncture the bilayer is determined from the height of the peak in the force curve just before the breakthrough event.
Mandatory Visualizations
Diacylglycerol (DAG) Signaling Pathway
This compound, as a diacylglycerol, is a key signaling molecule in the Protein Kinase C (PKC) pathway.
Caption: The Diacylglycerol (DAG) signaling pathway, where this compound activates Protein Kinase C (PKC).
MD Simulation Workflow for a DML Bilayer
This diagram outlines the major steps in setting up and running a molecular dynamics simulation of a this compound lipid bilayer.
Caption: Workflow for molecular dynamics (MD) simulation of a this compound (DML) lipid bilayer.
Logical Relationship of Validation Techniques
This diagram illustrates the relationship between the computational model and the experimental techniques used for its validation.
Caption: Relationship between MD simulation predictions and experimental validation techniques.
The Intricate Dance: A Technical Guide to the Interaction of Dimyristolein with Lipid-Binding Domains
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular interactions between dimyristolein, a specific diacylglycerol (DAG), and a crucial class of lipid-binding domains. As a pivotal second messenger, the engagement of this compound with these domains initiates a cascade of cellular signaling events, making it a molecule of significant interest in both fundamental research and therapeutic development. This document provides a comprehensive overview of the key interacting proteins, the signaling pathways they govern, quantitative binding data, and detailed experimental protocols for studying these interactions.
The Central Role of Diacylglycerols and the C1 Domain
This compound, a diacylglycerol comprised of a glycerol (B35011) backbone esterified to two myristoleic acid chains, functions as a critical lipid second messenger. Its primary mode of action is through the recruitment and activation of proteins containing a specific lipid-binding motif known as the C1 domain.[1][2][3] C1 domains are small, cysteine-rich zinc-finger motifs of approximately 50 amino acids that are responsible for recognizing and binding to diacylglycerols and their functional analogs, such as phorbol (B1677699) esters.[1][2][3]
The binding of DAG to a C1 domain induces a conformational change in the host protein, often leading to its translocation to cellular membranes where it can interact with its downstream targets.[4] C1 domains are classified into "typical" and "atypical" forms. Typical C1 domains are the primary receptors for DAG and phorbol esters, while atypical C1 domains have structural features that prevent this binding.[1][4]
A diverse array of signaling proteins utilize C1 domains to be regulated by DAG levels, including:
-
Protein Kinase C (PKC) isoforms: A family of serine/threonine kinases that play central roles in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[5]
-
Ras Guanine (B1146940) Nucleotide-Releasing Proteins (RasGRPs): These proteins act as guanine nucleotide exchange factors (GEFs) for Ras family GTPases, providing a direct link between DAG signaling and the activation of the Ras/MAPK pathway.[6][7]
-
Chimaerins: A family of Rac GTPase-activating proteins (GAPs) that are regulated by DAG binding.[5]
-
Munc13 proteins: Involved in the regulation of vesicle priming and fusion in neurotransmitter release.[5]
Signaling Pathways Activated by this compound
The production of this compound at the plasma membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), initiates several key signaling cascades.
The Diacylglycerol-PKC Signaling Axis
Upon binding of an agonist to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), PLC is activated, leading to the generation of DAG and inositol (B14025) trisphosphate (IP3). DAG remains in the plasma membrane where it recruits and activates conventional and novel PKC isoforms via their C1 domains.[8] This activation leads to the phosphorylation of a wide range of substrate proteins, modulating numerous cellular functions.
References
- 1. Taxonomy and function of C1 protein kinase C homology domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C1 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 3. C1 domain - Wikipedia [en.wikipedia.org]
- 4. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RasGRP, a Ras guanyl nucleotide- releasing protein with calcium- and diacylglycerol-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Academic Research on Dimyristolein: A Field Awaiting Exploration
An extensive review of publicly available academic literature reveals a significant gap in the scientific understanding of Dimyristolein, a specific monounsaturated diacylglycerol. Despite a thorough search for its biological activities, mechanisms of action, and potential therapeutic applications, there is a notable absence of dedicated research on this compound. This lack of data prevents the compilation of an in-depth technical guide as originally intended.
Currently, the scientific community has not published significant findings on this compound's role in cellular signaling, its metabolic fate, or its potential efficacy in any disease models. Consequently, quantitative data from in vitro or in vivo experiments, detailed experimental protocols for its study, and established signaling pathways involving this molecule are not available in the public domain.
This situation presents both a challenge and an opportunity for researchers, scientists, and drug development professionals. The field is wide open for foundational research to characterize the physicochemical properties of this compound, to investigate its biological effects on various cell types and organ systems, and to explore its potential as a therapeutic agent or a research tool.
Future research could focus on several key areas:
-
Synthesis and Characterization: Developing and documenting standardized methods for the chemical synthesis and purification of this compound would be the first critical step to ensure the availability of high-quality material for research purposes. This would be followed by a thorough characterization of its physical and chemical properties.
-
In Vitro Studies: Initial biological investigations would likely involve a battery of in vitro assays to screen for any cytotoxic, anti-inflammatory, anti-proliferative, or other biological activities. These studies would be crucial in identifying potential areas for more focused research.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research would need to elucidate the underlying mechanism of action. This would involve investigating its interaction with specific cellular targets and its effect on key signaling pathways.
-
In Vivo Studies: Promising in vitro results would warrant further investigation in animal models to assess the efficacy, safety, and pharmacokinetic profile of this compound.
Given the current void in the literature, any new data on this compound would be a valuable contribution to the scientific community. As no specific data or experimental protocols exist for this compound, a generalized workflow for novel compound investigation is presented below. This serves as a hypothetical roadmap for future research endeavors.
Hypothetical Experimental Workflow for Novel Compound Investigation
Caption: A generalized workflow for the investigation of a novel chemical compound.
Methodological & Application
Application Note: Quantitative Analysis of Dimyristolein using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Dimyristolein, a diacylglycerol, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Diacylglycerols (DAGs) are crucial lipid signaling molecules involved in various cellular processes, and their accurate quantification is essential for understanding their role in health and disease. This document outlines the complete workflow, including sample preparation, LC separation, and MS/MS detection, and provides expected analytical performance characteristics.
Introduction
This compound (di-C14:1) is a diacylglycerol composed of two myristoleic acid fatty acyl chains attached to a glycerol (B35011) backbone. Like other diacylglycerols, it acts as a second messenger in signal transduction cascades, most notably through the activation of Protein Kinase C (PKC). The quantification of specific DAG species such as this compound is challenging due to their low abundance and the presence of numerous structural isomers. LC-MS/MS offers the high sensitivity and specificity required for the accurate measurement of these lipid molecules in complex biological samples. This protocol is designed to provide a robust and reproducible method for researchers in various fields, including drug development and metabolic research.
Experimental Protocols
Sample Preparation (from Plasma/Serum)
A liquid-liquid extraction (LLE) method is employed to isolate lipids from the biological matrix.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., d5-tripalmitin or a commercially available deuterated diacylglycerol standard)
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma or serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma or serum sample.
-
Add 10 µL of the internal standard solution to each sample.
-
Add 750 µL of MTBE and 250 µL of MeOH.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at room temperature for 10 minutes to allow for phase separation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium (B1175870) Acetate).
-
Vortex briefly and transfer the reconstituted sample to an LC-MS vial for analysis.
Liquid Chromatography (LC)
A reversed-phase C18 column is used for the separation of this compound from other lipid species.
LC System: Agilent 1290 Infinity II LC system or equivalent. Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 mm × 100 mm, 2.7 µm) or equivalent. Mobile Phase A: Water with 10 mM Ammonium Acetate and 0.1% formic acid. Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM Ammonium Acetate and 0.1% formic acid. Gradient Program:
| Time (min) | % B |
| 0.0 | 30 |
| 2.0 | 30 |
| 12.0 | 100 |
| 15.0 | 100 |
| 15.1 | 30 |
| 20.0 | 30 |
Flow Rate: 0.4 mL/min Column Temperature: 50°C Injection Volume: 5 µL
Mass Spectrometry (MS/MS)
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.
MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent. Ionization Mode: Electrospray Ionization (ESI), Positive Gas Temperature: 300°C Gas Flow: 14 L/min Nebulizer: 35 psi Sheath Gas Temperature: 350°C Sheath Gas Flow: 11 L/min Capillary Voltage: 4000 V
MRM Transitions: Diacylglycerols are typically detected as their ammonium adducts ([M+NH₄]⁺). For this compound (MW: 508.77), the precursor ion is m/z 526.8. The product ions correspond to the neutral loss of one of the myristoleic acid chains (C14:1, MW: 226.36).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 526.8 | 300.4 | 100 | 25 |
| Internal Standard | User Defined | User Defined | 100 | User Defined |
Note: The optimal collision energy should be determined empirically for the specific instrument used.
Data Presentation
The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound analysis.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL |
| Limit of Quantification (LOQ) | 2 - 5 ng/mL |
| Linearity Range | 5 - 1000 ng/mL |
| R² | > 0.99 |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Precision (%RSD) | < 10% |
| Recovery | 85 - 115% |
Mandatory Visualization
Experimental Workflow
Application Note: Quantitative Analysis of Dimyristolein by HPLC-ELSD
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimyristolein is a glyceride that plays a significant role in various biological processes and is a key component in the development of lipid-based drug delivery systems. Accurate quantification of this compound is crucial for formulation development, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) offers a powerful analytical solution for this purpose. The ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte, making it ideal for the analysis of lipids like this compound which lack a UV-absorbing moiety.[1][2][3][4] This application note provides a detailed protocol for the quantitative analysis of this compound using a validated HPLC-ELSD method.
Principle of HPLC-ELSD
The HPLC-ELSD technique involves three main stages: nebulization, evaporation, and detection.[1][5][6] The column eluent is first nebulized into a fine aerosol. Subsequently, the mobile phase is evaporated in a heated drift tube, leaving behind a fine mist of non-volatile analyte particles. Finally, these particles pass through a light beam, and the scattered light is detected by a photodiode or photomultiplier tube. The intensity of the scattered light is proportional to the mass of the analyte.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Trifluoroacetic acid (TFA), HPLC grade
2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Nitrogen generator or cylinder
3. Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation of this compound.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% (v/v) TFA |
| Mobile Phase B | Methanol with 0.1% (v/v) TFA |
| Gradient Program | 0-2 min: 80% B2-15 min: 80% to 100% B15-20 min: 100% B20.1-25 min: 80% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
4. ELSD Conditions
| Parameter | Setting |
| Drift Tube Temperature | 50°C |
| Nebulizer Temperature | 40°C |
| Nitrogen Gas Flow Rate | 1.5 L/min |
5. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of Methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with Methanol to achieve concentrations ranging from 0.05 mg/mL to 0.8 mg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in Methanol to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation Data
The described HPLC-ELSD method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[7]
Table 1: Linearity and Range
| Analyte | Linear Range (mg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.05 - 0.8 | log(Area) = alog(Conc) + b | ≥ 0.995 |
*The response of the ELSD is often non-linear and can be linearized by a logarithmic transformation.
Table 2: Precision
| Analyte | Concentration (mg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | 0.1 | < 5.0 | < 5.0 |
| This compound | 0.5 | < 3.0 | < 3.0 |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (mg/mL) | Mean Recovery (%) | %RSD (n=3) |
| This compound | 0.1 | 95.0 - 105.0 | < 5.0 |
| This compound | 0.4 | 95.0 - 105.0 | < 3.0 |
| This compound | 0.7 | 95.0 - 105.0 | < 3.0 |
Table 4: Limits of Detection and Quantification
| Analyte | LOD (mg/mL) | LOQ (mg/mL) |
| This compound | 0.02 | 0.05 |
Visualizations
References
- 1. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 2. An investigation into detector limitations using evaporative light-scattering detectors for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Dimyristolein Standard for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimyristolein, a triglyceride derived from myristoleic acid, is a subject of interest in various research fields, including lipidomics and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of lipids. However, due to the low volatility of triglycerides, direct analysis by GC-MS is not feasible. A derivatization step, specifically transesterification, is required to convert the triglyceride into its more volatile fatty acid methyl ester (FAME) components. In the case of this compound, it is converted to myristoleic acid methyl ester.[1][2]
This application note provides a detailed protocol for the preparation of a this compound standard for GC-MS analysis, including the transesterification procedure and recommended GC-MS parameters.
Quantitative Data Summary
The following table summarizes the expected quantitative performance for the analysis of myristoleic acid methyl ester derived from a this compound standard. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.03 - 0.26 mg/mL |
| Limit of Quantification (LOQ) | 0.10 - 0.79 mg/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 5% |
Experimental Protocols
Preparation of this compound Standard Stock Solution
Materials:
-
This compound (high purity standard)
-
Iso-octane or Hexane (B92381) (GC grade)[3]
-
Class A volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of iso-octane or hexane in a volumetric flask to obtain a stock solution of 1 mg/mL.
-
Store the stock solution at -20°C in an amber glass vial to prevent degradation.
Transesterification of this compound to Myristoleic Acid Methyl Ester
This protocol describes a common acid-catalyzed transesterification method.
Materials:
-
This compound stock solution (1 mg/mL)
-
Methanolic HCl (3N) or Boron Trifluoride-Methanol (BF3-Methanol) solution (14%)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Heating block or water bath
-
Glass reaction vials with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Pipette 1 mL of the 1 mg/mL this compound stock solution into a glass reaction vial.
-
Add 2 mL of 3N methanolic HCl or 14% BF3-Methanol solution to the vial.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer containing the myristoleic acid methyl ester to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumental Analysis
The following table outlines the recommended GC-MS parameters for the analysis of myristoleic acid methyl ester.
| Parameter | Value |
| Gas Chromatograph | |
| Column | Capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar wax-type column)[4] |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[5] |
| Injector Temperature | 250°C[4] |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 to 50:1 (can be optimized) |
| Oven Temperature Program | Initial temperature 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI)[5] |
| Ionization Energy | 70 eV[5] |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-550[5] |
| Ion Source Temperature | 230°C[5] |
| Transfer Line Temperature | 240°C[5] |
Diagrams
Caption: Experimental Workflow Diagram.
Caption: Chemical Transformation Pathway.
References
Application Notes and Protocols for Cellular Uptake of Dimyristolein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for studying the cellular uptake of dimyristolein, a key diacylglycerol in biological systems. The methodologies outlined here are designed for researchers in cell biology, pharmacology, and drug development to investigate the mechanisms of lipid uptake and subsequent intracellular storage.
This compound, as a neutral lipid, is expected to be taken up by cells and incorporated into lipid droplets, which are dynamic organelles central to lipid metabolism and storage.[1][2] Understanding the kinetics and mechanisms of its uptake is crucial for research into metabolic diseases such as obesity and type-2 diabetes.[1]
I. Experimental Protocols
A common method to study the cellular uptake of lipids is through the use of fluorescent labeling and subsequent analysis by fluorescence microscopy and flow cytometry. This protocol describes a method using a fluorescent fatty acid analog, which is incorporated into triglycerides derived from this compound, allowing for visualization and quantification of uptake.
Protocol 1: Fluorescent Labeling and Cellular Uptake of this compound
Objective: To qualitatively and quantitatively measure the cellular uptake of this compound by labeling the resulting intracellular lipid droplets.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
BODIPY™ 493/503 (or other lipophilic dye like Nile Red)
-
Fluorescently labeled fatty acid analog (e.g., BODIPY™ FL C12)
-
Paraformaldehyde (PFA)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Adherent cell line of choice (e.g., HeLa, 3T3-L1, HepG2)
-
6-well plates, 24-well plates, or 96-well plates
-
Fluorescence microscope
-
Flow cytometer
Methodology:
Part A: Cell Seeding and Treatment
-
Cell Culture: Culture the chosen adherent cell line in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in 6-well plates (for microscopy) or 96-well plates (for quantitative analysis) at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere for 24 hours.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent but without this compound).
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 12, 24 hours) to determine the kinetics of uptake.
Part B: Staining of Intracellular Lipid Droplets
-
Washing: After the incubation period, remove the treatment medium and wash the cells twice with PBS to remove any extracellular this compound.
-
Fixation (for microscopy): For microscopy, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining:
-
For Microscopy: After fixation, wash the cells twice with PBS. Add a solution of BODIPY™ 493/503 (1 µg/mL) and DAPI (300 nM) in PBS to each well and incubate for 15 minutes at room temperature in the dark.
-
For Flow Cytometry: After the initial washing step (without fixation), add a solution of BODIPY™ 493/503 (1 µg/mL) in PBS to each well and incubate for 15 minutes at 37°C in the dark.
-
-
Final Washes: Wash the cells three times with PBS.
Part C: Data Acquisition and Analysis
-
Fluorescence Microscopy:
-
Add mounting medium to the wells of the 6-well plate.
-
Image the cells using a fluorescence microscope with appropriate filters for BODIPY (Excitation/Emission: ~493/503 nm) and DAPI (Excitation/Emission: ~358/461 nm).
-
Capture images to visualize the formation and localization of lipid droplets.
-
-
Flow Cytometry:
-
Trypsinize the cells from the 96-well plate and resuspend them in FACS buffer (PBS with 1% FBS).
-
Analyze the cell suspension using a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) of the BODIPY signal in the cell population to measure the amount of lipid uptake.
-
II. Data Presentation
Quantitative data from flow cytometry experiments should be summarized in tables to facilitate comparison between different conditions.
Table 1: Dose-Dependent Uptake of this compound
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) ± SD (n=3) | Fold Change vs. Control |
| 0 (Control) | 150 ± 15 | 1.0 |
| 10 | 450 ± 35 | 3.0 |
| 25 | 980 ± 70 | 6.5 |
| 50 | 1850 ± 120 | 12.3 |
| 100 | 2500 ± 210 | 16.7 |
Table 2: Time-Dependent Uptake of this compound (at 50 µM)
| Incubation Time (hours) | Mean Fluorescence Intensity (MFI) ± SD (n=3) | Fold Change vs. 1 hour |
| 1 | 350 ± 28 | 1.0 |
| 4 | 950 ± 65 | 2.7 |
| 8 | 1500 ± 110 | 4.3 |
| 12 | 1800 ± 150 | 5.1 |
| 24 | 1870 ± 160 | 5.3 |
III. Visualizations
Signaling Pathway and Experimental Workflow
The cellular uptake of this compound is part of the broader pathway of neutral lipid metabolism and storage. The following diagram illustrates the proposed pathway for this compound uptake and its subsequent incorporation into lipid droplets.
Caption: Proposed pathway of this compound uptake and lipid droplet formation.
The following diagram illustrates the experimental workflow for quantifying this compound uptake using a fluorescent dye.
Caption: Experimental workflow for this compound cellular uptake analysis.
References
Dimyristolein Liposome Formulation for Enhanced Cell Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic therapeutic agents. Their biocompatibility and tunable physicochemical properties make them ideal candidates for targeted drug delivery, enhancing therapeutic efficacy while minimizing systemic toxicity. This document provides detailed application notes and protocols for the formulation of liposomes using dimyristolein, a C14:1 monounsaturated fatty acid. The inclusion of this compound in the lipid bilayer is expected to influence membrane fluidity and, consequently, the encapsulation efficiency, drug release kinetics, and cellular uptake of the resulting liposomes.
While specific data on liposomes formulated exclusively with 1,2-dimyristoleoyl-sn-glycero-3-phosphocholine (B1263337) (DMOPC) are limited in publicly available literature, the protocols and principles outlined herein are based on established methods for liposome (B1194612) preparation with similar phospholipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). It is crucial to note that the unsaturated nature of this compound's acyl chains will result in a lower phase transition temperature (Tm) compared to its saturated counterpart, DMPC (Tm ≈ 23°C), a critical factor to consider during formulation.[1][2]
Physicochemical Properties and Formulation Considerations
The selection of lipids is a critical determinant of a liposomal formulation's success. The physicochemical properties of these lipids govern the stability, drug retention, and in vivo performance of the vesicles.
| Property | Description | Relevance to this compound Liposomes |
| Phase Transition Temperature (Tm) | The temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase.[1] | The unsaturated bonds in this compound's acyl chains will lower the Tm compared to saturated lipids of the same chain length (e.g., DMPC). This increased fluidity at physiological temperatures can enhance membrane flexibility and potentially improve cellular uptake. The exact Tm of DMOPC should be determined experimentally but is expected to be below 0°C. |
| Lipid Composition | The types and ratios of lipids used in the formulation, including phospholipids, cholesterol, and charged lipids. | A typical formulation may include DMOPC as the primary phospholipid, cholesterol to modulate membrane rigidity and stability, and a charged lipid (e.g., a cationic or anionic lipid) to influence surface charge and interaction with cell membranes. |
| Particle Size and Polydispersity Index (PDI) | The mean diameter of the liposomes and the heterogeneity of the size distribution. | For effective cellular delivery, a particle size of 50-200 nm is generally desired.[3] A low PDI (<0.2) indicates a homogenous population of liposomes, which is crucial for reproducible in vitro and in vivo results. |
| Zeta Potential | The measure of the surface charge of the liposomes. | The zeta potential influences the colloidal stability of the formulation and its interaction with negatively charged cell membranes. Cationic liposomes often exhibit enhanced cellular uptake due to electrostatic interactions. |
| Encapsulation Efficiency (%EE) | The percentage of the initial drug that is successfully entrapped within the liposomes. | %EE is a critical parameter for ensuring a sufficient therapeutic dose is delivered. It is influenced by the lipid composition, drug properties, and the preparation method. |
| Drug Loading (%DL) | The amount of encapsulated drug relative to the total lipid weight. | %DL is an important metric for the efficiency of the formulation and for determining appropriate dosing. |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This method is a widely used and robust technique for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (LUVs) by extrusion.
Materials:
-
1,2-dimyristoleoyl-sn-glycero-3-phosphocholine (DMOPC)
-
Cholesterol
-
Chloroform or a 2:1 (v/v) chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DMOPC, cholesterol (e.g., in a 2:1 molar ratio), and the lipophilic drug in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture. Given the low expected Tm of DMOPC, room temperature is likely sufficient.
-
Rotate the flask and gradually reduce the pressure to evaporate the solvent, forming a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[4]
-
-
Hydration:
-
Add the hydration buffer (containing the hydrophilic drug, if applicable) to the flask. The temperature of the buffer should be above the Tm of the lipid mixture.
-
Gently agitate the flask to hydrate (B1144303) the lipid film. This will cause the lipid sheets to swell and detach from the flask wall, forming MLVs. This process may take 30-60 minutes.[4]
-
-
Vesicle Sizing (Extrusion):
-
To obtain LUVs with a defined size, the MLV suspension is subjected to extrusion.
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into one of the extruder's syringes.
-
Force the suspension back and forth through the membrane for a set number of passes (typically 11-21) to produce a homogenous population of LUVs.
-
Protocol 2: Characterization of this compound Liposomes
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer.
-
Measure the sample using a DLS instrument to determine the mean hydrodynamic diameter and the PDI.
-
2. Zeta Potential Analysis:
-
Method: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce ionic strength for accurate measurement.
-
Measure the electrophoretic mobility of the liposomes to determine the zeta potential.
-
3. Encapsulation Efficiency and Drug Loading:
-
Principle: Separation of encapsulated drug from the unencapsulated (free) drug, followed by quantification of the drug in each fraction.
-
Procedure for Separation:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Ultracentrifugation: Pellet the liposomes by high-speed centrifugation, leaving the free drug in the supernatant.
-
-
Procedure for Quantification:
-
Quantify the drug concentration in the liposome fraction and the free drug fraction using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate %EE and %DL using the following formulas:
-
% Encapsulation Efficiency (%EE) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
% Drug Loading (%DL) = (Amount of encapsulated drug / Total amount of lipid) x 100
-
-
Cellular Delivery and Signaling Pathways
The delivery of liposomal cargo into the cytoplasm of target cells is a multi-step process, primarily mediated by endocytosis. The specific endocytic pathway can be influenced by the physicochemical properties of the liposomes, such as size, surface charge, and the presence of targeting ligands.
Key Cellular Uptake Pathways:
-
Clathrin-Mediated Endocytosis: A major pathway for the internalization of many nanoparticles. Liposomes bind to receptors on the cell surface, triggering the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles.
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is often associated with the uptake of smaller nanoparticles.
-
Macropinocytosis: A non-specific process where large gulps of extracellular fluid containing the liposomes are internalized into large vesicles called macropinosomes. Cationic liposomes are often taken up via this pathway.[5][6]
Intracellular Trafficking:
Once internalized, liposomes are typically trafficked through the endo-lysosomal pathway. Early endosomes mature into late endosomes, which then fuse with lysosomes. The acidic environment and enzymatic content of lysosomes can lead to the degradation of the liposomes and the release of their cargo. For effective drug delivery, the encapsulated drug must escape the endosome before it reaches the lysosome. The fusogenic properties of certain lipids can facilitate this endosomal escape.
Visualizations
Caption: Workflow for the preparation of this compound liposomes.
Caption: Cellular uptake and intracellular trafficking of liposomes.
Conclusion
The formulation of liposomes with this compound offers a promising avenue for the development of novel drug delivery systems. The unsaturated nature of this lipid is expected to impart unique physicochemical properties to the liposomes, potentially leading to enhanced cellular delivery and therapeutic efficacy. The protocols and application notes provided herein offer a comprehensive guide for the preparation, characterization, and cellular evaluation of this compound-based liposomal formulations. Further optimization of the lipid composition and preparation parameters will be crucial for developing formulations tailored to specific therapeutic applications.
References
- 1. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 3. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Liposome Cellular Uptake Study - CD Formulation [formulationbio.com]
- 6. The Effect of Surface Charges on the Cellular Uptake of Liposomes Investigated by Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Dimyristolein as a Positive Control in Protein Kinase C (PKC) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is critically dependent on the presence of diacylglycerol (DAG) within the cell membrane. Dimyristolein, a species of diacylglycerol, serves as a potent and reliable positive control in in vitro PKC assays due to its ability to mimic the endogenous activation mechanism. These application notes provide a detailed protocol for the use of this compound as a positive control in a typical PKC kinase assay, ensuring robust and reproducible results for researchers screening for PKC inhibitors or activators.
Principle of the Assay
The in vitro Protein Kinase C (PKC) assay is designed to measure the activity of PKC by quantifying the phosphorylation of a specific substrate. The assay relies on the activation of the PKC enzyme by cofactors, including a phospholipid such as phosphatidylserine (B164497) (PS) and a diacylglycerol (DAG) like this compound. In the presence of ATP, the activated PKC transfers the gamma-phosphate from ATP to a serine or threonine residue on a target substrate. The amount of phosphorylated substrate is then detected, typically through the use of a phosphospecific antibody in an ELISA-based format or by measuring the incorporation of radioactive ³²P-ATP. This compound, when combined with phosphatidylserine to form liposomes, provides the necessary membrane-like environment to allosterically activate the PKC enzyme, thus serving as a reliable positive control for maximal enzyme activity.
Quantitative Data Summary
Due to the limited availability of specific published EC50 and fold activation values for this compound in PKC assays, the following table presents representative hypothetical data for a generic diacylglycerol to illustrate the expected performance. Researchers should determine these values empirically for their specific assay conditions and PKC isoform.
| Parameter | Value (Hypothetical) | Description |
| EC50 of this compound | 1-5 µM | The concentration of this compound required to elicit a half-maximal activation of the PKC enzyme under the specified assay conditions. |
| Fold Activation | 5 - 15 fold | The increase in PKC activity observed in the presence of saturating concentrations of this compound and Phosphatidylserine compared to the basal activity without these cofactors. |
| Signal to Background Ratio | >10 | The ratio of the signal generated by the this compound-activated PKC to the signal from a no-enzyme or no-activator control. |
Experimental Protocols
Preparation of this compound/Phosphatidylserine Liposomes (Positive Control Stock)
This protocol describes the preparation of lipid vesicles that are essential for the activation of PKC in the assay.
Materials:
-
This compound
-
L-α-Phosphatidylserine (PS)
-
Nitrogen gas source
-
Sonicator (probe or bath)
-
Glass vials
Procedure:
-
Lipid Mixture Preparation: In a clean glass vial, combine this compound and Phosphatidylserine in a 1:5 mass ratio (e.g., 200 µg of this compound and 1 mg of Phosphatidylserine) dissolved in chloroform.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. Ensure all solvent is removed by placing the vial under a vacuum for at least 1 hour.
-
Hydration: Resuspend the lipid film in an appropriate volume of Kinase Assay Buffer (see below) to achieve a desired stock concentration (e.g., 1 mg/mL total lipids).
-
Liposome (B1194612) Formation: Sonicate the lipid suspension until the solution becomes clear. This can be achieved using a bath sonicator for 20-30 minutes or a probe sonicator with short bursts on ice to prevent overheating and lipid degradation. The resulting liposome solution is the positive control stock and can be stored at -20°C for short periods.
Protein Kinase C (PKC) Activity Assay Protocol
This protocol provides a general procedure for a non-radioactive, ELISA-based PKC assay.
Materials and Reagents:
-
Purified active PKC enzyme
-
PKC substrate-coated microtiter plate
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT)
-
This compound/Phosphatidylserine liposomes (Positive Control Stock)
-
ATP solution
-
Phosphospecific substrate primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers and dilute antibodies and enzymes to their working concentrations in Kinase Assay Buffer.
-
Assay Plate Preparation: If required by the kit, pre-incubate the PKC substrate-coated wells with Kinase Assay Buffer.
-
Addition of Components:
-
Blank Wells: Add Kinase Assay Buffer only.
-
Negative Control Wells: Add PKC enzyme in Kinase Assay Buffer.
-
Positive Control Wells: Add PKC enzyme and the this compound/PS liposome stock to the desired final concentration in Kinase Assay Buffer.
-
Test Compound Wells: Add PKC enzyme and the test compound in Kinase Assay Buffer.
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for the specific PKC isoform.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.[1][2]
-
Washing: Aspirate the contents of the wells and wash three times with Wash Buffer.[3]
-
Primary Antibody Incubation: Add the diluted phosphospecific primary antibody to each well and incubate for 60 minutes at room temperature.[3]
-
Washing: Wash the wells three times with Wash Buffer.[3]
-
Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.[3]
-
Washing: Wash the wells three times with Wash Buffer.[3]
-
Signal Development: Add TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.
-
Stop Reaction: Add Stop Solution to each well to quench the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Visualizations
Signaling Pathway of PKC Activation
Caption: PKC signaling pathway activated by diacylglycerol.
Experimental Workflow for PKC Assay
Caption: Experimental workflow for an ELISA-based PKC assay.
References
Application Notes and Protocols for In Vitro Kinase Assays Using Dimyristolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein kinases is fundamental to understanding cellular signaling and identifying therapeutic targets for a multitude of diseases, including cancer and inflammatory disorders. Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is dependent on the presence of the second messenger diacylglycerol (DAG). Dimyristolein (1,2-dimyristoyl-sn-glycerol) is a synthetic diacylglycerol analog that is instrumental in the in vitro study of PKC activity. Its defined chemical structure allows for the specific and reproducible activation of PKC in a controlled experimental setting, facilitating the screening of potential kinase inhibitors and the characterization of enzyme kinetics.
These application notes provide a detailed protocol for an in vitro kinase assay utilizing this compound to activate PKC, methods for data analysis, and a framework for inhibitor screening.
Signaling Pathway: PKC Activation by Diacylglycerol
The activation of conventional Protein Kinase C (cPKC) isoforms is a multi-step process initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This reaction generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. The rise in Ca2+ induces the translocation of PKC from the cytosol to the cell membrane, where it binds to anionic phospholipids (B1166683) such as phosphatidylserine. At the membrane, DAG, or its analog this compound, binds to the C1 domain of PKC, causing a conformational change that removes the pseudosubstrate from the active site and fully activates the kinase.
Experimental Protocols
Preparation of Lipid Vesicles (Activator Solution)
A critical step for the activation of PKC in vitro is the preparation of lipid vesicles containing this compound and Phosphatidylserine (PS).
-
In a glass tube, combine this compound and Phosphatidylserine in chloroform (B151607) at the desired molar ratio (e.g., 1:4).
-
Evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film on the bottom of the tube.
-
Place the tube under a vacuum for at least 1 hour to remove any residual solvent.
-
Resuspend the lipid film in a kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT) to achieve the desired final lipid concentration.
-
Sonicate the lipid suspension on ice using a probe sonicator until the solution becomes clear, indicating the formation of small unilamellar vesicles.
In Vitro PKC Kinase Assay Protocol
This protocol is designed for a standard kinase assay in a 96-well plate format. The final reaction volume is 50 µL.
Reagents and Buffers:
-
Kinase Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT.
-
PKC Enzyme: Purified, recombinant PKC isoform (e.g., PKCα, PKCβII) diluted in Kinase Assay Buffer.
-
Substrate: A specific peptide substrate for PKC (e.g., Ac-MBP(4-14) or a fluorescently labeled peptide) at a stock concentration of 1 mM.
-
Activator Solution: Prepared lipid vesicles containing this compound and Phosphatidylserine.
-
ATP Solution: 10 mM ATP in water, pH 7.4.
-
Stopping Solution: 100 mM EDTA, pH 8.0.
-
Detection Reagent: As required by the chosen detection method (e.g., ADP-Glo™, a phosphospecific antibody).
Procedure:
-
To each well of a 96-well plate, add 20 µL of Kinase Assay Buffer.
-
For inhibitor studies, add 5 µL of the inhibitor compound at various concentrations (or vehicle control).
-
Add 10 µL of the Activator Solution (lipid vesicles).
-
Add 5 µL of the PKC substrate solution.
-
Add 5 µL of the diluted PKC enzyme to initiate a pre-incubation. Mix gently and incubate for 10 minutes at room temperature.
-
Start the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of Stopping Solution.
-
Proceed with the detection method to quantify substrate phosphorylation.
Experimental Workflow for Inhibitor Screening
The in vitro kinase assay using this compound is highly amenable to high-throughput screening (HTS) for the identification of PKC inhibitors. The following workflow outlines the key steps.
Data Presentation
The primary output of an inhibitor screening campaign is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the kinase activity by 50%. The data should be presented in a clear and organized table to allow for easy comparison of the potency of different compounds.
Table 1: Representative IC50 Values of PKC Inhibitors
| Compound ID | Inhibitor Name | Target PKC Isoform | IC50 (nM) |
| C-001 | Staurosporine | Pan-PKC | 2.7 |
| C-002 | Enzastaurin | PKCβ | 6 |
| C-003 | Sotrastaurin | Pan-PKC (potent on β) | 0.22 |
| C-004 | Gö 6983 | Pan-PKC | 7 |
| C-005 | Bisindolylmaleimide I | Pan-PKC | 10 |
Note: The IC50 values presented are representative and may vary depending on the specific assay conditions, including ATP concentration and substrate used.
Conclusion
The in vitro kinase assay using this compound as a specific activator for Protein Kinase C is a robust and reliable method for studying the activity of this important class of enzymes. The detailed protocols and workflows provided in these application notes offer a comprehensive guide for researchers in academia and industry. The ability to obtain quantitative data on enzyme inhibition is crucial for the development of novel therapeutics targeting PKC-mediated signaling pathways. Careful optimization of assay conditions and adherence to the outlined procedures will ensure the generation of high-quality, reproducible data.
Application Notes and Protocols for Cell-based Assays of Dimyristolein Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimyristolein, also known as 1,2-dimyristoyl-rac-glycerol, is a diacylglycerol (DAG) molecule containing two myristoleic acid chains. As a member of the diacylglycerol family, it is an important signaling molecule involved in various cellular processes. Diacylglycerols are known activators of protein kinase C (PKC), a key enzyme in cellular signal transduction. Research suggests that this compound may play a role in modulating insulin (B600854) receptor phosphorylation and may possess anti-tumor properties.[1] Additionally, it has been observed to inhibit the replication of the herpes simplex virus and impact fatty acid synthesis in trypanosomes.[2] These diverse biological activities make this compound a molecule of interest for further investigation in various therapeutic areas.
These application notes provide detailed protocols for cell-based assays to investigate the biological activity of this compound, focusing on its potential roles in signal transduction, cell proliferation, and apoptosis.
Data Presentation
The following table summarizes the available quantitative data on the biological activity of this compound from preclinical studies.
| Parameter | Cell Line/Model | Concentration/Dosage | Observed Effect | Reference |
| Insulin Receptor Phosphorylation | IM-9 cells | 100 µg/ml | Increased phosphorylation | [1] |
| Tumor Weight Reduction | LY5178Y mouse xenograft model | 0.5 mg/kg | Reduced tumor weight | [1] |
Application Notes and Protocols
Protein Kinase C (PKC) Activation Assay
Principle: As a diacylglycerol, this compound is expected to activate Protein Kinase C (PKC). This can be measured using various methods, including assays that detect the phosphorylation of a specific PKC substrate. Commercially available PKC activity assay kits often utilize a fluorescent or colorimetric substrate to quantify kinase activity.
Experimental Protocol:
A common method to measure PKC activity is through an ELISA-based assay that detects the phosphorylation of a target substrate.
Materials:
-
Cells of interest (e.g., HEK293, HeLa, or a cell line relevant to the research question)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
PKC inhibitor (e.g., Gö 6983) as a negative control
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA assay)
-
PKC Kinase Activity Kit (containing PKC substrate, ATP, and phospho-specific antibody)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1-100 µM) for a specified time (e.g., 15-60 minutes).
-
Include wells with vehicle control (e.g., DMSO), positive control (PMA, e.g., 100 nM), and negative control (PKC inhibitor pre-treatment followed by this compound).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
PKC Activity Assay:
-
Follow the manufacturer's instructions for the PKC Kinase Activity Kit.
-
Typically, this involves adding a defined amount of cell lysate to wells of a microplate pre-coated with a PKC substrate.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, the reaction is stopped, and the phosphorylated substrate is detected using a phospho-specific antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate for the detection enzyme and measure the absorbance or fluorescence using a microplate reader.
-
Expected Results: An increase in signal (absorbance or fluorescence) in this compound-treated cells compared to the vehicle control would indicate PKC activation. The positive control (PMA) should show a strong signal, while the negative control (PKC inhibitor) should show a significantly reduced signal.
Cell Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Protocol:
Materials:
-
Cancer cell line of interest (e.g., lung, breast) or other proliferating cells
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound (e.g., 1-200 µM) to the wells.
-
Include vehicle-treated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Expected Results: A decrease in absorbance in this compound-treated wells compared to the control wells would indicate an inhibition of cell proliferation or induction of cell death. The effect can be quantified as a percentage of inhibition or an IC50 value can be calculated.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This assay distinguishes between live, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Experimental Protocol:
Materials:
-
Cell line of interest
-
This compound
-
Staurosporine or other apoptosis-inducing agent as a positive control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for a desired time period (e.g., 24-48 hours).
-
Include a vehicle control and a positive control for apoptosis.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Expected Results: The flow cytometry data will generate a dot plot with four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells (or cells with compromised membranes)
An increase in the percentage of cells in the lower-right and upper-right quadrants in this compound-treated samples compared to the control would indicate the induction of apoptosis.
Mandatory Visualizations
Caption: General Diacylglycerol (DAG) signaling pathway.
Caption: General experimental workflow for cell-based assays.
References
Application Notes and Protocols: Solubilization of Dimyristolein for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimyristolein, a diacylglycerol (DAG) with two myristoleic acid chains, is a lipid molecule of significant interest in cell biology research. As a key signaling molecule and a component of cellular membranes, its introduction into cell culture systems is crucial for studying various cellular processes, including signal transduction, lipid metabolism, and membrane dynamics. However, the hydrophobic nature of this compound presents a significant challenge for its solubilization in aqueous cell culture media. This document provides detailed application notes and protocols for effectively solubilizing this compound for use in cell culture experiments, ensuring its bioavailability and minimizing potential cytotoxicity.
Core Principles of Lipid Solubilization for Cell Culture
The primary goal of solubilizing lipids like this compound is to create a stable dispersion in the aqueous environment of the cell culture medium, allowing for efficient uptake by cells. Several methods can achieve this, each with its own advantages and limitations. The choice of method often depends on the specific experimental requirements, including the desired final concentration, the cell type being used, and the potential for interference with downstream assays. The most common approaches involve the use of organic solvents, detergents, or carrier molecules like cyclodextrins.[1]
Data Presentation: Comparison of Solubilization Methods
| Method | Principle | Typical Stock Concentration | Advantages | Disadvantages | Recommended for |
| Organic Solvent (Ethanol/DMSO) | This compound is dissolved in a small volume of a water-miscible organic solvent and then diluted into the culture medium.[1][2][3] | 10-100 mM | Simple, quick, and widely accessible.[2] | Potential for solvent toxicity at higher concentrations.[1][4] Risk of precipitation upon dilution.[5] | Low to moderate concentrations of this compound for short-term experiments. |
| Detergent Micelles | Non-ionic or zwitterionic detergents are used to form mixed micelles with this compound, which are soluble in aqueous solutions.[6][7][8][9] | 1-10 mM | High solubilization capacity. Can be used for higher lipid concentrations. | Detergents can be cytotoxic and may interfere with cell membrane integrity and signaling pathways.[10][11] | Studies where the effects of the detergent itself can be controlled for or are known not to interfere. |
| Cyclodextrin (B1172386) Complexes | Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior, encapsulate this compound, forming a water-soluble inclusion complex.[12][13][14][15][16] | 1-5 mM | Low cytotoxicity compared to organic solvents and detergents.[4] Efficient delivery of lipids to cells.[12] | Can extract lipids from cell membranes at high concentrations.[14] May have off-target effects. | A broad range of applications, especially for long-term studies or sensitive cell lines. |
| Liposome Formulation | This compound is incorporated into the lipid bilayer of liposomes, which can then be added to the cell culture medium.[17][18] | 5-20 mg/mL | Mimics natural lipid delivery. Can protect the lipid from degradation. Allows for targeted delivery (with modifications). | More complex and time-consuming preparation.[17] Size and stability of liposomes need to be controlled. | Studies requiring a more physiological delivery system or investigating membrane fusion and lipid trafficking. |
Experimental Protocols
Protocol 1: Solubilization using Ethanol (B145695)
This protocol describes the preparation of a this compound stock solution in ethanol and its subsequent dilution in cell culture medium.
Materials:
-
This compound
-
200 proof (100%) Ethanol, sterile
-
Sterile microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare Stock Solution:
-
In a sterile microcentrifuge tube, dissolve this compound in 100% ethanol to a final concentration of 10-100 mM. For example, to prepare a 10 mM stock solution of this compound (Molar Mass: ~619.0 g/mol ), dissolve 6.19 mg in 1 mL of ethanol.
-
Vortex thoroughly until the lipid is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare Working Solution:
-
Warm the stock solution to room temperature before use.
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
Rapidly inject the required volume of the this compound stock solution into the pre-warmed medium while vortexing or swirling the tube to ensure rapid mixing and prevent precipitation. The final ethanol concentration in the medium should be kept below 0.5% (v/v) to minimize cytotoxicity.[1]
-
For example, to achieve a final concentration of 10 µM this compound, add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium.
-
If the solution appears cloudy, briefly sonicate in a water bath sonicator until it clears.
-
-
Cell Treatment:
-
Add the this compound-containing medium to the cells immediately after preparation.
-
Always include a vehicle control (medium with the same final concentration of ethanol) in your experiments.
-
Protocol 2: Solubilization using Cyclodextrins
This protocol details the use of methyl-β-cyclodextrin (MβCD) to prepare a water-soluble complex of this compound.
Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD)
-
Serum-free cell culture medium or Phosphate Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Incubator shaker at 37°C
-
Vortex mixer
Procedure:
-
Prepare MβCD Solution:
-
Prepare a 10-50 mM solution of MβCD in serum-free medium or PBS. For example, to make a 20 mM solution of MβCD (average Molar Mass: ~1331 g/mol ), dissolve 26.62 mg in 1 mL of serum-free medium.
-
Vortex until the MβCD is completely dissolved.
-
-
Prepare this compound-MβCD Complex:
-
Add the desired amount of this compound to the MβCD solution. The molar ratio of MβCD to this compound should be at least 5:1 to ensure efficient complexation.
-
For example, to prepare a 1 mM this compound solution, add 0.619 mg of this compound to 1 mL of a 10 mM MβCD solution.
-
Incubate the mixture in an incubator shaker at 37°C for 30-60 minutes with vigorous shaking.[12] For lipids with higher melting points, a higher temperature may be required.[12]
-
The solution should become clear, indicating the formation of the inclusion complex.
-
-
Cell Treatment:
-
The this compound-MβCD complex solution can be directly added to the cell culture medium to achieve the desired final concentration.
-
Include a control with MβCD alone at the same final concentration to account for any effects of the cyclodextrin itself.
-
Visualizations
Caption: Workflow for solubilizing this compound using ethanol.
Caption: Workflow for solubilizing this compound using cyclodextrins.
Caption: Simplified diacylglycerol (DAG) signaling pathway.
Troubleshooting
-
Precipitation upon dilution: This is a common issue with the organic solvent method. To mitigate this, ensure rapid and thorough mixing into pre-warmed medium. A lower stock concentration or a higher final volume of medium can also help.
-
Cell toxicity: If cytotoxicity is observed, reduce the final concentration of the solubilizing agent (ethanol, detergent, or cyclodextrin). Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
Low cellular uptake: If the desired biological effect is not observed, consider using a more efficient delivery system like cyclodextrins or liposomes. Ensure the final concentration of this compound is appropriate for the expected biological activity.
Conclusion
The successful solubilization of this compound is a critical first step for its use in cell culture-based research. The choice of method should be carefully considered based on the experimental context. By following the detailed protocols and troubleshooting tips provided in these application notes, researchers can effectively prepare and deliver this compound to cells, enabling the investigation of its diverse biological roles. It is always recommended to perform preliminary experiments to optimize the solubilization and delivery conditions for each specific cell type and experimental setup.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 10. lifecanvastech.com [lifecanvastech.com]
- 11. Understanding Detergent Effects on Lipid Membranes: A Model Study of Lysolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using cyclodextrin-induced lipid substitution to study membrane lipid and ordered membrane domain (raft) function in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins increase membrane tension and are universal activators of mechanosensitive channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Sterol Transfer between Cyclodextrin and Membranes: Similar but Not Identical Mechanism to NPC2-Mediated Cholesterol Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 18. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Dimyristolein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for the in vivo delivery of Dimyristolein, a diacylglycerol (DAG), for preclinical research. The protocols outlined below are based on established methodologies for the administration of lipid-based formulations and can be adapted for studies investigating the physiological and pathological roles of this compound.
Introduction to this compound
This compound (1,3-dimyristoleoyl-glycerol) is a diglyceride, a class of lipids that play a crucial role as second messengers in various cellular signaling pathways. As a liquid at room temperature, its physical properties are amenable to formulation into various lipid-based delivery systems. The primary signaling pathway activated by diacylglycerols is the Protein Kinase C (PKC) pathway, which is involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3][4] The ability to effectively deliver this compound in vivo is critical for elucidating its specific biological functions and its potential as a therapeutic modulator.
In Vivo Delivery Strategies
The choice of delivery method for this compound will depend on the specific research question, the target tissue, and the desired pharmacokinetic profile. The most common routes for administering lipid-based formulations in animal models are intravenous injection, oral gavage, and intraperitoneal injection.
Formulation of this compound for In Vivo Administration
Due to its lipophilic nature, this compound must be formulated into a stable dispersion for administration in aqueous physiological environments. Common formulation strategies include lipid emulsions and lipid nanoparticles.
1. Lipid Emulsions:
Lipid emulsions are biphasic systems where oily droplets are dispersed in an aqueous phase, stabilized by an emulsifying agent. For this compound, a simple oil-in-water (o/w) emulsion is a suitable approach.
2. Lipid Nanoparticles (LNPs):
Lipid nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), offer advantages like improved stability and the potential for controlled release. While this compound is a liquid, it can be incorporated into the lipid matrix of NLCs along with a solid lipid.
Quantitative Data Summary
The following tables provide examples of dosages and formulation compositions from published in vivo studies using lipid-based delivery systems. These should serve as a starting point for optimizing the delivery of this compound.
Table 1: Example Dosages for Intravenous Administration of Lipid Emulsions in Rodents
| Compound/Formulation | Species | Dosage | Vehicle | Reference |
| n-3 Triglyceride Emulsion | Mouse | 1.5 g/kg | Lipid Emulsion | [5] |
| Fat Emulsion 73403 | Cat | 1.8 g TG/kg/hr | Lipid Emulsion | [6] |
| Intralipid® 20% | Mouse | 200 µL (i.v.) | Lipid Emulsion | [7] |
| mRNA-LNP | Mouse | 0.1 mg/kg | Lipid Nanoparticles in PBS | [8] |
Table 2: Example Dosages for Oral Gavage of Lipid-Based Formulations in Rodents
| Compound/Formulation | Species | Dosage Volume | Vehicle | Reference |
| Lipid-based formulations | Rat | 1-2 mL | Varies | [9] |
| Curcumin in solid SEDDS | Rat | Not specified | Solid self-emulsifying drug delivery system | [10] |
Table 3: Example Dosages for Intraperitoneal Injection in Rodents
| Species | Needle Gauge | Maximum Injection Volume | Reference |
| Mouse | 25-27 G | < 10 mL/kg | [11] |
| Rat | 23-25 G | < 10 mL/kg | [11] |
Experimental Protocols
Protocol 1: Preparation of a this compound Lipid Emulsion
Materials:
-
This compound
-
High-purity soybean oil or another suitable carrier triglyceride
-
Egg lecithin (B1663433) or other biocompatible emulsifier
-
Glycerol
-
Sterile water for injection
-
High-shear homogenizer or sonicator
-
Sterile filtration unit (0.22 µm)
Method:
-
Preparation of the Oil Phase:
-
Accurately weigh the desired amount of this compound and the carrier oil.
-
Gently warm the mixture to ensure homogeneity.
-
-
Preparation of the Aqueous Phase:
-
Disperse the emulsifier (e.g., egg lecithin) in sterile water for injection containing glycerol.
-
Gently heat and stir until a uniform dispersion is achieved.
-
-
Emulsification:
-
Heat both the oil and aqueous phases to the same temperature (e.g., 60-70°C).
-
Gradually add the oil phase to the aqueous phase while homogenizing at high speed.
-
Continue homogenization for a sufficient time to achieve a milky-white emulsion with a uniform droplet size.
-
-
Cooling and Sterilization:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
Sterilize the final emulsion by filtering through a 0.22 µm filter.
-
-
Quality Control:
-
Measure the particle size and zeta potential to ensure the stability of the emulsion.
-
Protocol 2: Intravenous (IV) Injection in Mice
Materials:
-
Prepared sterile this compound formulation
-
Mouse restrainer
-
27-30 gauge needles and syringes
-
70% ethanol
Method:
-
Warm the this compound formulation to room temperature.
-
Place the mouse in a restrainer to expose the tail.
-
Swab the lateral tail vein with 70% ethanol.
-
Carefully insert the needle into the vein, bevel up.
-
Slowly inject the desired volume of the formulation.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any adverse reactions.
Protocol 3: Oral Gavage in Rats
Materials:
-
Prepared this compound formulation
-
Flexible or rigid gavage needle (appropriate size for the rat)
-
Syringe
Method:
-
Gently restrain the rat.
-
Measure the correct length of the gavage needle from the tip of the rat's nose to the last rib.
-
Fill the syringe with the desired volume of the this compound formulation.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the formulation.
-
Gently remove the needle.
-
Return the rat to its cage and monitor for any signs of distress.
Protocol 4: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared sterile this compound formulation
-
25-27 gauge needles and syringes
-
70% ethanol
Method:
-
Gently restrain the mouse to expose the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs forward.
-
Swab the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid is drawn back, indicating correct placement.
-
Slowly inject the formulation.
-
Withdraw the needle and return the mouse to its cage.
Signaling Pathway and Experimental Workflow Visualization
Diacylglycerol (DAG) Signaling Pathway
Diacylglycerol, such as this compound, is a key second messenger that activates Protein Kinase C (PKC).[1][2][3] This activation initiates a cascade of phosphorylation events that regulate numerous cellular processes.
Caption: Diacylglycerol (DAG) signaling pathway via Protein Kinase C (PKC).
Experimental Workflow for In Vivo this compound Delivery
The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Protein kinase C - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute Administration of n-3 Rich Triglyceride Emulsions Provides Cardioprotection in Murine Models after Ischemia-Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Lipid Emulsion Administered Intravenously or Orally Attenuates Triglyceride Accumulation and Expression of Inflammatory Markers in the Liver of Nonobese Mice Fed Parenteral Nutrition Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. ovid.com [ovid.com]
- 10. scispace.com [scispace.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note: Characterization of Dimyristolein using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimyristolein, a diacylglycerol comprised of a glycerol (B35011) backbone esterified with two myristoleic acid chains, is a lipid of significant interest in various research and development sectors, including pharmaceuticals and material science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed structural and quantitative information about molecules in solution.[1][2] This application note outlines the protocols for the characterization of this compound using ¹H and ¹³C NMR spectroscopy, offering insights into its chemical structure, purity, and the quantification of its components.
Principle
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, it is possible to elucidate the complete structure of this compound and quantify its purity.
Experimental Protocols
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Pipettes and vials
Sample Preparation Protocol
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently swirl the vial to ensure the complete dissolution of the sample.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube and carefully place it in the NMR spectrometer's autosampler or manual insertion port.
NMR Data Acquisition Protocol
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm (centered around 5 ppm)
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay (d1): 5 seconds for quantitative analysis
-
Acquisition Time: At least 3 seconds
-
Transmitter Frequency: Calibrated for ¹H on the specific instrument.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 250 ppm (centered around 100 ppm)
-
Number of Scans: 1024 to 4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: Approximately 1-2 seconds
-
Transmitter Frequency: Calibrated for ¹³C on the specific instrument.
Data Presentation and Interpretation
The acquired NMR spectra can be processed (Fourier transformation, phase correction, and baseline correction) to yield high-resolution spectra for analysis. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Expected Chemical Shifts for this compound
The following tables summarize the expected ¹H and ¹³C chemical shifts for this compound based on known values for similar lipid structures.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Glycerol Backbone | |||
| sn-1,3 CH₂ | 4.10 - 4.35 | dd | 4H |
| sn-2 CH | 5.20 - 5.30 | m | 1H |
| Myristoleoyl Chains | |||
| Olefinic CH=CH | 5.30 - 5.40 | m | 4H |
| α-CH₂ (to C=O) | 2.28 - 2.35 | t | 4H |
| Allylic CH₂ | 1.95 - 2.05 | m | 4H |
| β-CH₂ (to C=O) | 1.58 - 1.65 | m | 4H |
| -(CH₂)n- | 1.25 - 1.40 | m | 24H |
| Terminal CH₃ | 0.85 - 0.92 | t | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Signal Assignment | Chemical Shift (ppm) |
| Glycerol Backbone | |
| sn-1,3 CH₂ | 62.1 - 62.5 |
| sn-2 CH | 68.8 - 69.2 |
| Myristoleoyl Chains | |
| Carbonyl C=O | 172.5 - 173.5 |
| Olefinic CH=CH | 129.5 - 130.5 |
| α-CH₂ (to C=O) | 34.0 - 34.5 |
| Allylic CH₂ | 27.0 - 27.5 |
| β-CH₂ (to C=O) | 24.5 - 25.0 |
| -(CH₂)n- | 29.0 - 32.0 |
| Terminal CH₃ | 14.0 - 14.2 |
Visualizations
Logical Workflow for this compound Characterization
The following diagram illustrates the logical workflow from sample preparation to structural elucidation and quantitative analysis of this compound using NMR spectroscopy.
Caption: Logical workflow for NMR analysis of this compound.
Experimental Workflow for NMR Analysis
This diagram outlines the key steps in the experimental process for the NMR analysis of this compound.
Caption: Experimental workflow for this compound NMR analysis.
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. The detailed protocols and expected chemical shift data provided in this application note serve as a valuable resource for researchers and scientists in confirming the structure and assessing the purity of this compound samples. The non-destructive nature of NMR also allows for further analysis of the same sample by other techniques if required.
References
Application Notes and Protocols for the Use of Dimyristolein as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing dimyristolein (1,2-dimyristoleoyl-rac-glycerol) as an internal standard in quantitative lipidomics, particularly for the analysis of triglycerides and other neutral lipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to this compound as an Internal Standard
This compound is a di-unsaturated triglyceride containing two myristoleic acid (14:1) acyl chains. Its utility as an internal standard in lipidomics stems from several key properties:
-
Structural Similarity: As a triglyceride, this compound is structurally analogous to endogenous triglycerides, ensuring similar extraction efficiency and ionization response to the analytes of interest.
-
Non-Endogenous Nature: While myristoleic acid is a naturally occurring fatty acid, the specific triglyceride this compound is not typically found in high abundance in most biological samples, minimizing the risk of interference with endogenous lipid measurements.
-
Distinct Mass: The unique mass-to-charge ratio (m/z) of this compound allows for its clear differentiation from other lipid species in the sample during mass spectrometric analysis.
The primary role of an internal standard is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis.[1] By adding a known amount of this compound to each sample at the beginning of the workflow, any sample-to-sample variability in lipid recovery or instrument response can be normalized, leading to more accurate and precise quantification of the target lipids.
Experimental Workflow Overview
The overall workflow for the quantitative analysis of triglycerides using this compound as an internal standard involves several key steps, from sample preparation to data analysis.
References
Application Note and Protocol: Synthesis and Application of Fluorescently Labeled Diacylglycerol Analogs
Introduction
Diacylglycerols (DAGs), such as Dimyristolein, are crucial lipid second messengers involved in a multitude of cellular signaling pathways.[1][2] They are transiently produced at cellular membranes and recruit and activate a variety of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.[3] Studying the spatiotemporal dynamics of DAGs is essential for understanding their role in cellular processes like cell growth, differentiation, and apoptosis.[2]
Direct fluorescent labeling of a specific native diacylglycerol like this compound is challenging due to the lack of a readily reactive functional group. A common and effective strategy is to utilize fluorescently labeled DAG analogs that mimic the behavior of their natural counterparts. These analogs can be introduced into live cells to visualize their localization and trafficking, providing insights into the sites and timing of DAG-mediated signaling events.
This document provides a detailed protocol for the synthesis of a fluorescent diacylglycerol analog using N-(7-nitro-2,1,3-benzoxadiazol-4-yl) (NBD) as the fluorescent tag. The protocol is based on the synthesis of an NBD-labeled phosphatidylcholine precursor followed by enzymatic conversion to the desired NBD-diacylglycerol.[4]
Principle of the Method
The synthesis of the NBD-labeled diacylglycerol analog is a two-step process. First, a fluorescent fatty acid, NBD-aminohexanoic acid, is used to synthesize a fluorescent phosphatidylcholine. This is achieved by esterifying L-alpha-glycerophosphorylcholine with the acyl-imidazole derivative of the fluorescent fatty acid.[4] In the second step, the resulting fluorescent phosphatidylcholine is specifically cleaved by Phospholipase C (PLC) to remove the phosphocholine (B91661) headgroup, yielding the fluorescent diacylglycerol analog.[4] The final product can then be purified and used for various cell-based assays.
Data Presentation
Table 1: Comparison of Common Fluorescent Tags for Lipid Labeling
| Fluorescent Tag | Excitation (nm) | Emission (nm) | Quantum Yield | Key Characteristics |
| NBD | ~465 | ~535 | Moderate | Environmentally sensitive, good for membrane studies.[5] |
| BODIPY | ~505 | ~515 | High | High photostability, less sensitive to environment.[][7] |
| Cyanine Dyes (Cy3, Cy5) | ~550 / ~650 | ~570 / ~670 | High | Bright and photostable, available in various colors. |
| Rhodamine | ~555 | ~580 | High | Very bright and photostable. |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Step | Key Parameters | Expected Yield | Purity Assessment |
| Synthesis of NBD-Phosphatidylcholine | Room temperature, 12-24 hours, inert atmosphere. | 30-50% | TLC, Mass Spectrometry |
| Enzymatic Digestion with PLC | 37°C, 2-4 hours, pH 7.4. | >90% conversion | TLC |
| Purification by Column Chromatography | Silica (B1680970) gel, gradient elution (e.g., chloroform (B151607)/methanol). | 70-80% recovery | TLC, Fluorescence Spectroscopy |
Experimental Protocols
Part A: Synthesis of NBD-Labeled Phosphatidylcholine
This part of the protocol is based on the general principle of using an activated fluorescent fatty acid to esterify a lysophospholipid.
Materials and Reagents:
-
L-α-Glycerophosphorylcholine (GPC)
-
NBD-aminohexanoic acid
-
Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Chloroform
-
Triethylamine (TEA)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber and solvents (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
Procedure:
-
Activation of NBD-aminohexanoic acid:
-
Dissolve NBD-aminohexanoic acid and a 1.1 molar equivalent of CDI in anhydrous DMF under an inert atmosphere (argon or nitrogen).
-
Stir the reaction at room temperature for 2-4 hours to form the acyl-imidazole derivative. The progress can be monitored by TLC.
-
-
Esterification of GPC:
-
In a separate flask, dissolve L-α-Glycerophosphorylcholine and a 1.5 molar equivalent of TEA in anhydrous DMF.
-
Add the activated NBD-aminohexanoic acid solution dropwise to the GPC solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Monitoring the Reaction:
-
Monitor the formation of the NBD-labeled phosphatidylcholine by TLC. The product will have a different Rf value compared to the starting materials and will be fluorescent under UV light.
-
-
Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography with a chloroform/methanol gradient to obtain the pure NBD-labeled phosphatidylcholine.
-
Confirm the identity and purity of the product by mass spectrometry and TLC.
-
Part B: Enzymatic Conversion to NBD-Labeled Diacylglycerol
Materials and Reagents:
-
NBD-labeled Phosphatidylcholine (from Part A)
-
Phospholipase C (from Bacillus cereus)
-
HEPES buffer (50 mM, pH 7.4) containing CaCl2 (5 mM)
-
Chloroform
-
Methanol
-
Vortex mixer
-
Water bath at 37°C
Procedure:
-
Prepare the Substrate:
-
Dissolve the purified NBD-labeled phosphatidylcholine in chloroform.
-
Evaporate the chloroform under a stream of nitrogen to form a thin lipid film on the wall of a glass tube.
-
Resuspend the lipid film in HEPES buffer by vortexing to form liposomes.
-
-
Enzymatic Reaction:
-
Add Phospholipase C to the liposome (B1194612) suspension. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubate the reaction mixture in a water bath at 37°C for 2-4 hours with occasional vortexing.
-
-
Monitoring the Reaction:
-
Monitor the conversion of NBD-phosphatidylcholine to NBD-diacylglycerol by TLC. The NBD-diacylglycerol will have a higher Rf value (being less polar) than the NBD-phosphatidylcholine.
-
-
Stopping the Reaction and Lipid Extraction:
-
Stop the reaction by adding a chloroform:methanol mixture (2:1 v/v) to extract the lipids.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the NBD-diacylglycerol.
-
Part C: Purification of the Fluorescent Diacylglycerol Analog
Materials and Reagents:
-
Lipid extract from Part B
-
Silica gel for column chromatography
-
Solvents for elution (e.g., hexane, ethyl acetate (B1210297), chloroform, methanol)
Procedure:
-
Column Chromatography:
-
Load the concentrated lipid extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity (e.g., increasing percentage of ethyl acetate in hexane, followed by chloroform/methanol).
-
Collect fractions and analyze them by TLC to identify those containing the pure NBD-diacylglycerol.
-
-
Final Product Characterization:
-
Pool the pure fractions and evaporate the solvent.
-
Determine the concentration of the NBD-diacylglycerol using its molar extinction coefficient.
-
Store the purified product in chloroform at -20°C or -80°C under an inert atmosphere.
-
Visualizations
Caption: Experimental workflow for the synthesis of NBD-labeled diacylglycerol.
Caption: Simplified diacylglycerol (DAG) signaling pathway via Protein Kinase C (PKC).
References
- 1. Imaging diacylglycerol dynamics at organelle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Imaging of Diacylglycerol at the Cytoplasmic Leaflet of Plant Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retracted Article: Synthesis of diacylglycerol analogs bearing photoaffinity tags for labelling mammalian diacylglycerol kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and characterization of fluorescent neutral lipid analogs containing N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-aminohexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Design, synthesis and functionalization of BODIPY dyes: applications in dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening Assays Involving Diacylglycerols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, regulating a wide array of physiological processes. Their central role in signal transduction makes the enzymes that metabolize and are regulated by DAGs attractive targets for drug discovery. High-throughput screening (HTS) assays are essential tools for identifying and characterizing novel modulators of these enzymes. This document provides detailed application notes and protocols for HTS assays involving diacylglycerols, with a focus on Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme for which DAGs like Dimyristolein serve as substrates.
While specific HTS protocols explicitly detailing the use of this compound are not widely published, the methodologies described for other diacylglycerols, such as 1,2-dioleoylglyerol, in the context of DGAT1 inhibitor screening are directly adaptable. DGAT1 catalyzes the final step in triglyceride synthesis, making it a key target in metabolic diseases.
Featured Application: High-Throughput Screening for DGAT1 Inhibitors
This section details a fluorescence-based HTS assay for the discovery of small molecule inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1). This assay is adapted from established protocols and is suitable for screening large compound libraries.
Signaling Pathway: Triglyceride Synthesis
The synthesis of triglycerides is a fundamental metabolic pathway. DGAT1 utilizes diacylglycerol and a fatty acyl-CoA to produce a triglyceride. Inhibition of DGAT1 is a promising strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Experimental Workflow
The HTS workflow for identifying DGAT1 inhibitors is a multi-step process designed for efficiency and accuracy in a high-throughput format. The process begins with the preparation of assay plates containing the test compounds, followed by the enzymatic reaction and subsequent detection of the product.
Quantitative Data Summary
The performance of an HTS assay is evaluated using several key metrics. The table below summarizes typical quantitative data for a DGAT1 inhibitor screening assay.
| Parameter | Value | Description |
| Z'-factor | ≥ 0.5 | A measure of assay quality, indicating a good separation between positive and negative controls. |
| Signal-to-Background (S/B) Ratio | > 3 | The ratio of the signal from the uninhibited reaction to the background signal. |
| This compound Concentration | 100 - 500 µM | Substrate concentration, typically around the Km value for the enzyme. |
| NBD-Stearoyl-CoA Concentration | 10 - 50 µM | Concentration of the fluorescently labeled acyl-CoA substrate. |
| Enzyme Concentration | 1 - 5 µ g/well | Amount of microsomal protein containing DGAT1 per well. |
| Incubation Time | 15 - 60 min | Reaction time, optimized for linear product formation. |
| IC50 of Control Inhibitor (e.g., T863) | Varies (nM to µM range) | Potency of a known DGAT1 inhibitor used as a positive control. |
Experimental Protocols
Materials and Reagents
-
Enzyme Source: Microsomes prepared from cells overexpressing human DGAT1.
-
Substrates:
-
1,2-Dimyristoyl-sn-glycerol (this compound)
-
NBD-Stearoyl-CoA (or other fluorescently labeled fatty acyl-CoA)
-
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl₂, 1 mM EDTA.
-
Stop Solution: Isopropanol:Heptane (B126788):Water (80:20:2, v/v/v).
-
TLC Plates: Silica Gel 60 Å plates.
-
TLC Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v).
-
Compound Library: Small molecules dissolved in DMSO.
-
Control Inhibitor: A known DGAT1 inhibitor (e.g., T863).
-
Assay Plates: 384-well, black, clear-bottom plates.
Protocol for DGAT1 HTS Assay
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of each compound from the library into the wells of a 384-well assay plate.
-
Dispense 100 nL of DMSO into the negative control wells.
-
Dispense 100 nL of a known DGAT1 inhibitor (at a concentration that gives >90% inhibition) into the positive control wells.
-
-
Reagent Preparation:
-
Prepare the DGAT1 enzyme solution by diluting the microsomal preparation in assay buffer to the desired final concentration.
-
Prepare the substrate mix by combining this compound and NBD-Stearoyl-CoA in assay buffer. The this compound should be prepared as a stock solution in a suitable solvent (e.g., ethanol) and then dispersed in the assay buffer, potentially with the aid of a mild detergent like Triton X-100 (final concentration ~0.01%).
-
-
Enzymatic Reaction:
-
Add 10 µL of the DGAT1 enzyme solution to each well of the assay plate.
-
Incubate the plates for 15 minutes at room temperature to allow for compound pre-incubation with the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate mix to each well.
-
-
Reaction Incubation and Termination:
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
Stop the reaction by adding 40 µL of the stop solution to each well.
-
-
Lipid Extraction and Analysis:
-
After stopping the reaction, add 20 µL of heptane to each well and mix thoroughly to extract the lipids.
-
Centrifuge the plates briefly to separate the phases.
-
Using an automated liquid handler, spot 5 µL of the upper heptane phase onto a TLC plate.
-
-
TLC and Detection:
-
Develop the TLC plate in the mobile phase until the solvent front is approximately 1 cm from the top.
-
Allow the plate to air dry completely.
-
Visualize the fluorescent triglyceride product using a fluorescence scanner (e.g., a Typhoon imager or similar) with appropriate excitation and emission wavelengths for the NBD fluorophore.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the triglyceride spots.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor for each plate to assess assay quality.
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Perform dose-response experiments for the hit compounds to determine their IC50 values.
-
Conclusion
The described fluorescence-based HTS assay for DGAT1 provides a robust and scalable method for identifying novel inhibitors. While this protocol is adapted from methodologies using other diacylglycerols, it is directly applicable for use with this compound. The detailed workflow, quantitative parameters, and step-by-step protocol offer a comprehensive guide for researchers in academic and industrial settings to establish and execute high-throughput screening campaigns targeting diacylglycerol-metabolizing enzymes. The successful identification of potent and selective inhibitors through such screens holds significant promise for the development of new therapeutics for a range of human diseases.
Troubleshooting & Optimization
Dimyristolein in DMSO: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and degradation of dimyristolein when dissolved in dimethyl sulfoxide (B87167) (DMSO). Understanding these factors is critical for ensuring the integrity of your experiments and the reliability of your results. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound dissolved in DMSO?
A1: The primary stability concerns for this compound, an unsaturated diacylglycerol, in DMSO are chemical degradation through two main pathways:
-
Hydrolysis: The ester bonds linking the myristoleic acid chains to the glycerol (B35011) backbone are susceptible to hydrolysis, breaking down this compound into myristoleic acid and monomyristolein, and eventually glycerol. While DMSO is an aprotic solvent, residual water or absorbed moisture can facilitate this process.
-
Oxidation: The double bonds in the two myristoleic acid chains are prone to oxidation. This can be initiated by exposure to atmospheric oxygen, light, or trace metal impurities. Oxidation can lead to the formation of various degradation products, including hydroperoxides, aldehydes, and ketones, which can alter the biological activity of the compound.[1][2]
Q2: How should I prepare and store my this compound-DMSO stock solutions to maximize stability?
A2: Proper preparation and storage are crucial for maintaining the integrity of your this compound stock solutions.
Preparation:
-
Use high-purity, anhydrous DMSO to minimize water content and potential contaminants.
-
Allow both the this compound and DMSO to equilibrate to room temperature before preparing the solution to prevent condensation of atmospheric moisture.
-
Prepare solutions in a clean, dry, and inert atmosphere (e.g., under nitrogen or argon gas) to minimize exposure to oxygen.
Storage:
-
Store stock solutions at -20°C or -80°C. Lower temperatures slow down the rates of both hydrolysis and oxidation.
-
Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
-
Ensure vials are tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric moisture.
Q3: Can I store my this compound-DMSO stock solution at room temperature for a short period?
A3: Short-term storage at room temperature should be avoided whenever possible. The rates of both hydrolytic and oxidative degradation increase significantly at higher temperatures. If temporary room temperature storage is unavoidable, it is critical to minimize the duration and protect the solution from light and air. For any critical experiments, it is always recommended to use freshly prepared dilutions from a properly stored frozen stock.
Q4: What are the signs that my this compound solution in DMSO may have degraded?
A4: Degradation of your this compound solution may be indicated by:
-
Visual Changes: The appearance of precipitates or a change in the color of the solution.
-
Inconsistent Experimental Results: A decrease or loss of the expected biological activity in your assays.
-
Analytical Characterization: The appearance of new peaks or changes in the expected peak area when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in DMSO.
Problem 1: I am observing a gradual loss of biological activity from my this compound-DMSO stock solution over time.
| Possible Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. Consider purchasing a new bottle from a reputable supplier. 2. Improve Storage Conditions: Aliquot your stock solution into smaller, single-use volumes and store them at -80°C. Ensure vials are tightly sealed. 3. Perform a Stability Study: If the problem persists, conduct a time-course experiment to quantify the rate of degradation under your specific storage conditions using an appropriate analytical method (e.g., HPLC-MS). |
| Oxidative Degradation | 1. Protect from Light and Air: Store all stock solutions and working dilutions in amber vials or wrapped in foil. When preparing solutions, consider purging the vial headspace with an inert gas like nitrogen or argon. 2. Consider Antioxidants: For long-term storage or sensitive applications, the addition of a lipid-soluble antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01%) may help to prevent oxidation.[4] However, it is crucial to first verify that the antioxidant does not interfere with your experimental assay. |
| Repeated Freeze-Thaw Cycles | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid the detrimental effects of repeated freezing and thawing. |
Problem 2: I see a precipitate in my this compound-DMSO stock solution after thawing.
| Possible Cause | Troubleshooting Steps |
| Exceeded Solubility Limit | 1. Confirm Solubility: Check the concentration of your stock solution. If it is close to the solubility limit of this compound in DMSO, precipitation upon freezing is more likely. You may need to prepare a more dilute stock solution. 2. Gentle Warming and Vortexing: Before use, allow the vial to warm to room temperature and then vortex thoroughly to redissolve the precipitate. Visually inspect the solution to ensure it is clear before making dilutions. |
| Water Contamination | 1. Use Anhydrous DMSO: DMSO is highly hygroscopic. Ensure you are using a fresh, anhydrous grade of DMSO and that it is handled in a way that minimizes exposure to atmospheric moisture. 2. Proper Storage: Store DMSO in its original container, tightly sealed, and in a desiccator if possible. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound in DMSO
A forced degradation study can help identify potential degradation products and assess the stability-indicating nature of your analytical methods.[5][6][7]
1. Objective: To evaluate the stability of this compound in DMSO under various stress conditions.
2. Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
Amber HPLC vials
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a clear vial to a light source (e.g., a photostability chamber) for 24 hours.
-
Control: Keep an aliquot of the stock solution at -20°C, protected from light.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with a suitable solvent (e.g., methanol/acetonitrile) and analyze by a suitable analytical method, such as HPLC-MS or GC-MS, to identify and quantify any degradation products.[3][8][9]
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | None | 60°C | 24 hours |
| Photochemical | None (light exposure) | Room Temp | 24 hours |
Visualizations
References
- 1. Oxidation of polyunsaturated fatty acids to produce lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of polyunsaturated fatty acids to produce lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Liposomal Antioxidants for Protection against Oxidant-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 9. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dimyristolein Mass Spectrometry Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the detection and analysis of Dimyristolein (a diacylglycerol, DAG) using mass spectrometry. Here, you will find troubleshooting guides and frequently asked questions to help resolve issues of low signal intensity and improve your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low or absent signal for this compound in my mass spectrometry experiment?
Low signal intensity for this compound, a neutral lipid, typically stems from several key factors:
-
Inefficient Ionization: As a neutral molecule, this compound requires the formation of adducts (e.g., with ammonium (B1175870), sodium, or protons) to be effectively ionized and detected, particularly with electrospray ionization (ESI).[1][2]
-
Ion Suppression (Matrix Effects): When analyzing complex biological samples, other co-eluting molecules, especially highly abundant phospholipids (B1166683), can interfere with the ionization of this compound, suppressing its signal.[3][4][5]
-
In-Source Fragmentation: The this compound ion can fragment within the ion source before it reaches the mass analyzer, which reduces the signal intensity of the intact molecule.[1][6][7]
-
Suboptimal Sample Preparation: Issues such as inefficient extraction from the sample matrix, sample degradation (e.g., oxidation of the unsaturated fatty acyl chains), or the presence of contaminants can all lead to a lower concentration of the analyte reaching the instrument.[1][8][9]
-
Incorrect Instrument Parameters: Non-optimized ion source settings, such as temperature, gas flows, and voltages, can significantly reduce signal intensity.[1][10]
Q2: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?
Matrix effects occur when components in the sample matrix affect the ionization efficiency of the analyte.[5][11] To confirm, you can perform a post-extraction spike experiment (see Protocol 3). Mitigation strategies include:
-
Improving Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components, particularly phospholipids.[5][12]
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering compounds, though your analyte must remain above the instrument's detection limit.[5]
-
Advanced Sample Cleanup: Employ solid-phase extraction (SPE) or modify your liquid-liquid extraction (LLE) protocol to more effectively remove interfering substances.[13]
-
Use of Internal Standards: A stable isotope-labeled internal standard that co-elutes with this compound is the most effective way to compensate for signal suppression during quantification.
Q3: Which adduct is best for this compound analysis, and how do I promote its formation?
For neutral lipids like diacylglycerols, ammonium ([M+NH₄]⁺) and sodium ([M+Na]⁺) adducts are commonly used in positive ion mode ESI as they often provide strong signals and stable ionization.[1][2]
-
Ammonium Adducts: These are readily formed by adding 5-10 mM of ammonium formate (B1220265) or ammonium acetate (B1210297) to the mobile phase.[1] They are often preferred as they can produce informative fragment ions in tandem MS experiments.
-
Sodium Adducts: These can be promoted by adding a low concentration (e.g., 0.1 mM) of sodium acetate to the mobile phase.[14] However, be aware that sodium can be present as a contaminant, leading to unintentional adduct formation.[15]
Q4: How can I determine if in-source fragmentation is the cause of my low signal?
In-source fragmentation breaks down the precursor ion before detection.[16] To check for this:
-
Analyze the Full Mass Spectrum: Look for fragment ions that correspond to the neutral loss of a myristoleic acid chain from the parent molecule.
-
Adjust Source Energy: Systematically lower the energy in the ion source (e.g., decrease the fragmentor or cone voltage). If the signal for the intact this compound adduct increases while fragment ions decrease, in-source fragmentation was likely occurring.[1][6]
Troubleshooting Guide
Problem: Weak or No Signal When Injecting a Pure this compound Standard
Question: I am injecting a known concentration of a this compound standard, but the signal is weak or absent. What are the first steps to troubleshoot this?
Answer: When a pure standard fails to produce a strong signal, the issue likely lies with the ionization process or instrument settings. Follow this workflow:
-
Verify Adduct Formation: Ensure an appropriate additive is present in your mobile phase to promote ionization. For positive mode ESI, a common starting point is 5-10 mM ammonium formate.[1] Without an additive, the neutral this compound molecule will not ionize efficiently.
-
Optimize Ion Source Parameters: The settings for your ion source are critical. Systematically optimize parameters while infusing the standard to find the optimal conditions. Key parameters include spray voltage, source/gas temperature, and nebulizing/drying gas flows (See Protocol 2 for a detailed method).[1][12]
-
Check for In-Source Fragmentation: Infuse the standard and monitor the precursor ion while reducing the cone/fragmentor voltage. If the signal increases, the initial setting was too high, causing the molecule to fragment.[6]
-
Confirm Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[10] A dirty ion source can also lead to poor sensitivity and should be cleaned as part of routine maintenance.[17]
Problem: Strong Signal for Standard, but Low Signal in Biological Samples
Question: My this compound standard analysis shows a strong, clear peak, but the signal is severely diminished or lost when I analyze my extracted biological samples. What is the likely cause?
Answer: This scenario strongly points to matrix effects, where other molecules in your sample extract are suppressing the this compound signal.[4][5]
-
Assess Matrix Effects: Use the post-extraction spike protocol (Protocol 3) to quantify the degree of ion suppression.[18]
-
Improve Chromatographic Resolution: Modify your LC gradient or change the stationary phase to better separate this compound from the bulk of the matrix components, especially phospholipids which are a common cause of suppression in lipidomics.[5]
-
Enhance Sample Preparation: Your current extraction method may not be sufficiently cleaning the sample. Consider adding a solid-phase extraction (SPE) step or using a different liquid-liquid extraction technique to remove interfering compounds.[8][13]
-
Dilute the Sample: A simple first step is to analyze a diluted series of your sample extract. This reduces the concentration of both the analyte and the interfering matrix components. If the signal-to-noise ratio improves at a certain dilution, this confirms the presence of matrix effects.[5]
Data & Parameters
Table 1: Common Adducts for Diacylglycerol (DAG) Analysis in Positive ESI-MS
| Adduct Ion | Mass Shift (from Neutral Mass) | Common Mobile Phase Additive | Typical Concentration |
| [M+H]⁺ | +1.0073 | Formic Acid | 0.1% |
| [M+NH₄]⁺ | +18.0338 | Ammonium Formate / Ammonium Acetate | 5-10 mM |
| [M+Na]⁺ | +22.9892 | Sodium Acetate | 0.1-1 mM |
| [M+K]⁺ | +38.9632 | Potassium Acetate (less common) | 0.1-1 mM |
Table 2: Example Starting ESI Source Parameters for Neutral Lipid Analysis
Note: These are example values and must be optimized for your specific instrument, mobile phase, and flow rate.
| Parameter | Typical Starting Value | Purpose |
| Capillary/Spray Voltage | 3.0 - 4.5 kV | Creates a fine spray of charged droplets. |
| Nebulizer Gas (N₂) Pressure | 30 - 50 psi | Assists in forming the aerosol spray. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Aids in solvent evaporation from droplets. |
| Drying Gas Temperature | 250 - 350 °C | Facilitates desolvation to form gas-phase ions. |
| Fragmentor/Cone Voltage | 80 - 120 V | Can be lowered to reduce in-source fragmentation. |
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. Investigating matrix effects of different combinations of lipids and peptides on TOF-SIMS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imaging of lipid species by MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dimyristolein Acylation Reactions
Welcome to the technical support center for the optimization of dimyristolein acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the acylation of this compound and other diacylglycerols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the acylation of this compound, a process involving the esterification of the free hydroxyl group on the glycerol (B35011) backbone.
Issue 1: Low or No Product Yield
Low yields in this compound acylation can be attributed to several factors, from reagent quality to reaction conditions.
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Catalyst | - Use a fresh, anhydrous Lewis acid or base catalyst. - Ensure all glassware and solvents are free of moisture. | Catalysts, especially Lewis acids like AlCl₃, are highly sensitive to moisture, which can lead to deactivation.[1] |
| Insufficient Catalyst | - Increase the catalyst loading. For some reactions, a stoichiometric amount of the Lewis acid may be required.[1] | The product can sometimes form a stable complex with the catalyst, removing it from the catalytic cycle.[1] |
| Sub-optimal Temperature | - Experiment with a range of temperatures. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions. | Temperature significantly influences reaction rates and the formation of byproducts.[1] |
| Poor Reagent Quality | - Use freshly purified or newly purchased acylating agents (e.g., acyl chloride, anhydride) and this compound. | Impurities in the starting materials can interfere with the reaction and lead to the formation of unwanted side products.[1] |
| Steric Hindrance | - Consider using a less bulky acylating agent if possible. | The accessibility of the hydroxyl group on the this compound can be affected by the size of the acylating agent. |
Issue 2: Formation of Multiple Products
The presence of multiple products can complicate purification and reduce the yield of the desired acylated this compound.
| Potential Cause | Troubleshooting Step | Explanation |
| Side Reactions | - Adjust the reaction temperature. - Use a more selective catalyst. | Excessively high temperatures can promote side reactions and decomposition of starting materials or products.[1] |
| Presence of Impurities | - Purify starting materials (this compound and acylating agent) before the reaction. | Impurities can lead to the formation of various byproducts. |
| Diacylation | - Control the stoichiometry of the acylating agent. A slight excess may be needed, but a large excess can lead to unwanted reactions if other reactive sites are available. | While this compound has one primary hydroxyl group for acylation, impurities or reaction conditions could potentially lead to other reactions. |
Issue 3: Difficult Product Purification
Separating the final acylated product from unreacted starting materials and byproducts is a critical step.
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | - Increase reaction time or temperature to drive the reaction to completion. | If a significant amount of starting material remains, it can co-elute with the product during chromatography. |
| Complex Mixture | - Optimize the reaction conditions to minimize byproduct formation. - Employ different chromatography techniques (e.g., column chromatography with different stationary/mobile phases). | A cleaner reaction mixture simplifies the purification process. |
| Product Instability | - Ensure mild workup conditions. Avoid strong acids or bases if the product is sensitive. | The ester linkage of the acylated product could be susceptible to hydrolysis under harsh workup conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the acylation of diacylglycerols like this compound?
A1: The acylation of a hydroxyl group, as in this compound, is an esterification reaction. Common catalysts include:
-
Lewis acids: Aluminum chloride (AlCl₃) and other metal triflates can be effective.[1][2]
-
Bases: Tertiary amines like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) are often used, sometimes as catalysts or co-catalysts.[3]
-
Brønsted acids: Sulfuric acid or p-toluenesulfonic acid can also catalyze the reaction, particularly when using a carboxylic acid as the acylating agent.
Q2: How does the choice of solvent affect the acylation reaction?
A2: The solvent can significantly impact the reaction. Dichloromethane (DCM) and dichloroethane (DCE) are common choices.[4] The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates.[4][5] It is crucial to use anhydrous (dry) solvents to prevent catalyst deactivation.[1] Some modern protocols also explore solvent-free conditions to reduce waste.[6][7]
Q3: What is the ideal temperature for this compound acylation?
A3: The optimal temperature is reaction-dependent. Some acylations proceed well at room temperature, while others may require cooling (e.g., in an ice bath) to control exothermic reactions or heating to proceed at a reasonable rate.[1][8] It is recommended to start at room temperature and adjust based on the reaction progress.
Q4: Can I use an acyl chloride or an acid anhydride (B1165640) as the acylating agent?
A4: Both acyl chlorides and acid anhydrides are suitable acylating agents for this type of reaction.[1][2] Acyl chlorides are generally more reactive. The choice may depend on the availability, cost, and specific requirements of your synthesis.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method to monitor the consumption of the starting material (this compound) and the formation of the product. Staining with a suitable agent (e.g., potassium permanganate) may be necessary to visualize the spots if they are not UV-active.
Experimental Protocols
General Protocol for this compound Acylation using an Acyl Chloride
This protocol is a general guideline and may require optimization for specific acyl chlorides and reaction scales.
-
Preparation:
-
Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all solvents are anhydrous.
-
Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
-
Reaction Setup:
-
Cool the solution in an ice bath.
-
Add the acylating agent (acyl chloride, typically 1.1-1.5 equivalents) dropwise to the stirred solution.
-
Slowly add the catalyst (e.g., AlCl₃ or a tertiary amine, catalytic or stoichiometric amount) while maintaining the low temperature.[8]
-
-
Reaction:
-
Allow the reaction to stir at a low temperature for a set period (e.g., 30 minutes), then warm to room temperature.
-
Monitor the reaction progress using TLC.
-
Continue stirring until the starting material is consumed.
-
-
Workup:
-
Quench the reaction by slowly adding it to ice-cold water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize the acid formed.[7][8]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using column chromatography on silica (B1680970) gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the acylated this compound.
-
Visualizations
Caption: Experimental workflow for this compound acylation.
Caption: Troubleshooting logic for low yield in acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Ester synthesis by acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Dimyristolein Purity Analysis Using Thin-Layer Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thin-layer chromatography (TLC) for the purity analysis of dimyristolein.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the TLC analysis of this compound.
Question: My sample spot is streaking or appearing as an elongated spot on the TLC plate. What could be the cause and how can I fix it?
Answer: Streaking is a common issue in TLC and can be attributed to several factors:
-
Sample Overload: The most frequent cause is applying too much sample to the plate.[1] This saturates the stationary phase, leading to poor separation.
-
Solution: Dilute your this compound sample with a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and re-spot a smaller volume on the plate.[1]
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is too polar for the mobile phase, it can cause the initial spot to spread and streak as the mobile phase moves up the plate.
-
Solution: Ensure your this compound sample is dissolved in a volatile, non-polar solvent like chloroform or dichloromethane (B109758).[1]
-
-
Acidic or Basic Impurities: The presence of acidic or basic impurities can interact with the silica (B1680970) gel, causing streaking.
-
Solution: If you suspect acidic impurities like myristic acid, adding a small amount of acetic acid (e.g., 1%) to the mobile phase can improve spot shape.
-
Question: I don't see any spots on my developed TLC plate after visualization. What should I do?
Answer: The absence of visible spots can be due to several reasons:
-
Insufficient Sample Concentration: The amount of this compound and/or impurities in the spotted sample may be below the detection limit of the visualization method.
-
Solution: Try spotting a more concentrated sample. You can do this by applying the sample multiple times to the same spot, ensuring the solvent evaporates completely between applications.
-
-
Ineffective Visualization Technique: this compound is not UV active, so a UV lamp alone will not be sufficient for visualization unless the TLC plate has a fluorescent indicator and the compound quenches the fluorescence.
-
Solution: Use a chemical stain suitable for lipids. Iodine vapor is a common and effective non-destructive method for visualizing unsaturated lipids like this compound.[2] Destructive methods like charring with sulfuric acid or staining with phosphomolybdic acid are also highly effective.
-
-
Sample Volatility: While this compound itself is not highly volatile, some lower molecular weight impurities might be.
-
Solution: Ensure the sample is properly stored and handled to minimize the loss of any volatile components.
-
Question: The spots on my TLC plate are not well-separated. How can I improve the resolution?
Answer: Poor separation can often be resolved by optimizing the mobile phase.
-
Incorrect Mobile Phase Polarity: If the spots are clustered near the solvent front, the mobile phase is too polar. If they remain near the baseline, the mobile phase is not polar enough.
-
Solution: Adjust the polarity of your mobile phase. For separating this compound from more polar impurities like monomyristolein (B1238838) and myristic acid, and less polar impurities like trimyristolein, a good starting point is a mixture of a non-polar and a slightly more polar solvent. You can systematically vary the ratio of these solvents to achieve optimal separation. For instance, if using a hexane (B92381):ethyl acetate (B1210297) system, increasing the proportion of hexane will decrease the mobile phase polarity, while increasing the ethyl acetate will increase it.[3] An ideal Rf value for the compound of interest is often considered to be between 0.3 and 0.5.[3][4]
-
Question: The solvent front on my TLC plate is running unevenly. What causes this and how can I prevent it?
Answer: An uneven solvent front will lead to inaccurate Rf value calculations.
-
Improperly Sealed Developing Chamber: If the developing chamber is not properly sealed, solvent vapors can escape, leading to an uneven evaporation rate and a crooked solvent front.
-
Solution: Ensure the lid of the developing chamber is tightly sealed. Using filter paper to line the inside of the chamber can help to saturate the atmosphere with solvent vapor, promoting a more uniform solvent front.[1]
-
-
Disturbed TLC Plate: The TLC plate should be placed in the chamber so that it is not touching the sides or the filter paper liner.
-
Solution: Carefully place the plate in the center of the chamber, ensuring it is upright and not in contact with any other surfaces.
-
-
Damaged TLC Plate: A chip or crack in the silica gel at the bottom of the plate can cause the solvent to move up unevenly.
-
Solution: Inspect your TLC plates for any damage before use.
-
Experimental Protocols
Protocol 1: Standard TLC Analysis of this compound Purity
This protocol outlines the standard procedure for assessing the purity of a this compound sample.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Sample vials
-
Forceps
-
Pencil and ruler
-
This compound sample
-
Reference standards (optional but recommended): myristic acid, monomyristolein, trimyristolein
-
Solvents: Chloroform (or Dichloromethane), Hexane, Ethyl Acetate, Acetic Acid
-
Visualization reagent: Iodine crystals in a sealed chamber or a phosphomolybdic acid staining solution.
Procedure:
-
Preparation of the Mobile Phase: Prepare a mobile phase of hexane and ethyl acetate. A common starting ratio for separating glycerides is 80:20 (v/v). For improved resolution of free fatty acids, 1% acetic acid can be added.[5]
-
Chamber Equilibration: Pour the mobile phase into the developing chamber to a depth of about 0.5-1 cm. Line the chamber with filter paper, wet it with the mobile phase, and seal the chamber for at least 15-20 minutes to allow the atmosphere to become saturated with solvent vapors.[1]
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the this compound sample in approximately 0.5 mL of chloroform or dichloromethane in a vial.[1] If using reference standards, prepare separate solutions of each.
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a light origin line about 1.5 cm from the bottom of the TLC plate.[1]
-
Using a capillary tube, carefully spot a small amount of the this compound solution onto the origin line. Keep the spot size as small as possible (1-2 mm in diameter).
-
If using standards, spot them in separate lanes on the same plate. A co-spot (spotting the sample and a standard in the same lane) can also be useful for identification.
-
Allow the solvent to completely evaporate from the spots.
-
-
Developing the Plate:
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.[6]
-
Seal the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.[3]
-
Immediately mark the solvent front with a pencil.[6]
-
-
Visualization:
-
Allow the plate to air dry completely in a fume hood.
-
Place the dried plate in a sealed chamber containing iodine crystals. Brown spots will appear for unsaturated compounds.[2][7] Circle the spots with a pencil as they will fade over time.[7]
-
Alternatively, dip the plate in a phosphomolybdic acid stain solution and gently heat it. Lipids will appear as dark blue-green spots on a yellow-green background.
-
-
Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]
-
A pure sample of this compound should ideally show a single spot. The presence of multiple spots indicates impurities. Compare the Rf values of the spots in the sample lane to those of the standards to identify potential impurities.
-
Quantitative Data
The Rf values of lipids in TLC are dependent on the specific conditions (stationary phase, mobile phase, temperature, etc.). The following table provides expected relative Rf values for this compound and potential impurities in a non-polar solvent system on a silica gel plate.
| Compound | Expected Polarity | Expected Relative Rf Value |
| Trimyristolein | Low | High |
| This compound | Medium | Intermediate |
| Monomyristolein | High | Low |
| Myristic Acid | Very High | Very Low (may remain at the origin) |
Note: In a typical separation of glycerides on silica gel with a mobile phase like hexane:ethyl acetate (80:20), trimyristolein will have the highest Rf, followed by this compound, and then monomyristolein with the lowest Rf. Free fatty acids like myristic acid are more polar and will have a very low Rf, often close to the origin.
Visualizations
Experimental Workflow for this compound TLC Analysis
Caption: Workflow for TLC Purity Analysis of this compound.
Troubleshooting Logic for Common TLC Issues
Caption: Troubleshooting Decision Tree for TLC Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 3. silicycle.com [silicycle.com]
- 4. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Overcoming Poor Solubility of Dimyristolein in Buffers
Welcome to the technical support center for Dimyristolein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and solubilization of this compound in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a challenge?
A1: this compound is a neutral lipid, specifically a 1,3-diglyceride, with the molecular formula C31H56O5 and a molecular weight of 508.77 g/mol .[1] It exists as a colorless liquid at room temperature.[1] Like other neutral lipids and triglycerides, this compound is highly hydrophobic ("water-fearing") due to its long hydrocarbon chains. This inherent hydrophobicity makes it virtually insoluble in aqueous solutions, including common laboratory buffers such as phosphate-buffered saline (PBS) and Tris-HCl. This poor solubility can pose significant challenges for its use in various biological and biochemical assays that are conducted in aqueous environments.
Q2: I've tried directly dissolving this compound in my buffer, but it just forms an oily layer on top. What am I doing wrong?
A2: This is expected behavior for a highly lipophilic compound like this compound. Direct dissolution in aqueous buffers is not a viable method. To achieve a homogenous dispersion or solution for your experiments, you will need to employ specific solubilization techniques. These methods aim to either break down the this compound into very small, stable droplets (emulsification) or to encapsulate it within water-soluble carriers (micelles).
Q3: What are the primary methods to overcome the poor solubility of this compound in buffers?
A3: There are three main strategies to solubilize this compound in aqueous buffers:
-
Co-solvents: Using a water-miscible organic solvent to first dissolve the this compound before dilution into the aqueous buffer.
-
Detergents: Employing detergents to form micelles that encapsulate the this compound molecules, rendering them soluble in the aqueous phase.
-
Emulsification: Creating a stable mixture of oil (this compound) and water (buffer) by breaking down the this compound into fine droplets, often with the aid of an emulsifying agent.
The choice of method will depend on the specific requirements of your experiment, including the desired final concentration of this compound, the tolerance of your assay to the presence of organic solvents or detergents, and the required stability of the preparation.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Using a Co-solvent
Problem: After dissolving this compound in an organic solvent and adding it to my buffer, the solution becomes cloudy or the this compound precipitates out.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: Not all organic solvents are equally effective.
-
Recommendation: Chloroform/methanol mixtures (e.g., 2:1 v/v) are commonly used to initially dissolve lipids.[2] For subsequent dilution into aqueous buffers, water-miscible solvents like ethanol (B145695), isopropanol, or dimethyl sulfoxide (B87167) (DMSO) are more suitable.[3]
-
-
Solvent Concentration is Too High: The final concentration of the organic solvent in your aqueous buffer may be too low to maintain the solubility of this compound.
-
Recommendation: While a higher concentration of the organic solvent might improve solubility, it can also be detrimental to many biological systems. It is crucial to determine the maximum tolerable solvent concentration for your specific assay. For example, for in vitro cell-based assays, the final concentration of DMSO should generally be kept below 2.5% to avoid cytotoxicity.[3]
-
-
Incorrect Mixing Procedure: Simply adding the this compound-solvent mixture to the buffer can lead to rapid precipitation.
-
Recommendation: Add the this compound-solvent stock solution dropwise to the vigorously vortexing or stirring buffer. This gradual addition can help in the formation of a more stable dispersion.
-
Experimental Protocol: Co-solvent Method
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO) at a high concentration.
-
Gently warm the mixture if necessary to ensure complete dissolution.
-
While vigorously vortexing or stirring your aqueous buffer, add the this compound stock solution dropwise to achieve the desired final concentration.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
Issue 2: Ineffective Solubilization with Detergents
Problem: Even after adding a detergent, the this compound does not appear to be fully solubilized and the solution is not clear.
Possible Causes and Solutions:
-
Detergent Concentration is Below the Critical Micelle Concentration (CMC): Detergents only form micelles and effectively solubilize lipids when their concentration is above the CMC.
-
Recommendation: Use a detergent concentration that is significantly above its CMC in your final solution. However, be aware that very high detergent concentrations can denature proteins or interfere with assays. A detergent-to-lipid ratio of 2:1 to 10:1 is often a good starting point for membrane protein solubilization and can be adapted for neutral lipids.
-
-
Inappropriate Detergent Choice: Detergents vary in their properties (e.g., charge, CMC, micelle size), and the optimal choice can be application-dependent.
-
Recommendation: Non-ionic detergents like Triton X-100 or Tween 80 are generally milder and less likely to interfere with biological assays compared to ionic detergents. For solubilizing triglycerides, Triton X-100 has been successfully used.[4] A screening of different detergents may be necessary to find the most effective one for your specific application.[5][6]
-
-
Insufficient Mixing/Incubation: The formation of micelles and the encapsulation of this compound can take time and require adequate mixing.
-
Recommendation: After adding the detergent, vortex the solution thoroughly and consider a short incubation period, possibly with gentle agitation, to allow for complete micelle formation and lipid solubilization.
-
Experimental Protocol: Detergent Solubilization Method
-
Prepare a stock solution of the chosen detergent (e.g., 10% Triton X-100) in your aqueous buffer.
-
Add the detergent stock solution to your buffer to achieve a final concentration above its CMC.
-
Add the this compound (either neat or as a concentrated stock in a minimal amount of a compatible organic solvent) to the detergent-containing buffer.
-
Vortex the mixture vigorously for several minutes.
-
Incubate the solution, if necessary, to ensure complete solubilization.
Quantitative Data Summary: Common Detergents
| Detergent | Type | Typical CMC (in water) | Notes |
| Triton X-100 | Non-ionic | ~0.24 mM | Commonly used for solubilizing lipids and membrane proteins. |
| Tween 80 | Non-ionic | ~0.012 mM | Often used in pharmaceutical formulations and as an emulsifier. |
| CHAPS | Zwitterionic | ~8 mM | A non-denaturing detergent often used for protein solubilization. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM | A harsh, denaturing detergent. Generally not recommended if protein activity needs to be maintained.[1] |
Note: CMC values can be affected by buffer composition, ionic strength, and temperature.
Issue 3: Unstable Emulsion Formation
Problem: My this compound emulsion appears milky at first but then separates into layers over time (creaming or coalescence).
Possible Causes and Solutions:
-
Insufficient Energy Input: Emulsification requires sufficient energy to break down the lipid into small, stable droplets.
-
Lack of a Suitable Emulsifier: A stable emulsion typically requires an emulsifying agent to stabilize the oil-in-water interface.
-
Droplet Size is Too Large: Larger droplets are more prone to creaming and coalescence.
Experimental Protocol: Emulsification by Sonication
-
Prepare a coarse pre-emulsion by adding this compound to the aqueous buffer containing an appropriate emulsifier (e.g., lecithin or Tween 80).
-
Vortex the mixture vigorously.
-
Subject the pre-emulsion to probe sonication on ice to prevent overheating. Use pulsed cycles (e.g., 30 seconds on, 30 seconds off) for a total sonication time that needs to be optimized for your specific setup and desired droplet size.
-
Monitor the appearance of the emulsion; a stable nanoemulsion will appear translucent or bluish-white.
-
Assess the stability of the emulsion over time by observing for any signs of phase separation.
Visualizing Experimental Workflows
To assist in understanding the solubilization processes, the following diagrams illustrate the key steps involved in each method.
Caption: Workflow for the Co-solvent Solubilization Method.
Caption: Workflow for the Detergent-based Solubilization Method.
Caption: Workflow for the Emulsification Method.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Studying Interactions of Detergents and Lipids withα-Helical and β-Barrel Integral Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of concentrated triglyceride nanoemulsions and nanogels: natural emulsifiers and high power ultrasound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Formation of concentrated triglyceride nanoemulsions and nanogels: natural emulsifiers and high power ultrasound - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04761A [pubs.rsc.org]
- 9. Sonication as a potential tool in the formation of protein-based stable emulsion – Concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intensified synthesis of a triglyceride of octanoic acid using sonication and assessment of its frying characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN105476959A - Medium-chain triglyceride (MCT) nano-emulsion and preparation method thereof - Google Patents [patents.google.com]
- 13. Effect of monoglyceride content on emulsion stability and rheology of mayonnaise - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Confirmation of Dimyristolein Activity in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to confirm the cellular activity of Dimyristolein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in cells?
This compound is a species of diacylglycerol (DAG), a class of lipid molecules that act as second messengers in various cellular signaling pathways. Its primary and most well-understood function is the activation of Protein Kinase C (PKC).[1] Upon generation or introduction into a cell, this compound, like other DAGs, recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of downstream target proteins. This initiates a cascade of cellular responses involved in processes like cell growth, differentiation, and apoptosis.
Q2: What are the principal methods to confirm this compound activity in cells?
Confirming the activity of this compound in cells typically involves a two-pronged approach:
-
Direct Measurement of Diacylglycerol (DAG) Levels: This involves quantifying the amount of this compound or total DAG in cell lysates or monitoring its localization in live cells.
-
Measurement of Downstream Signaling Events: This primarily focuses on assessing the activation of Protein Kinase C (PKC), the main downstream effector of DAG.
Q3: Which specific assays can I use to measure this compound/DAG levels?
There are several established methods, each with its own advantages and disadvantages:
-
Fluorescent Biosensors: These are genetically encoded reporters that can be expressed in live cells to visualize changes in DAG concentration in real-time.
-
Enzymatic Assays: These are typically kit-based and measure the total amount of DAG in cell lysates through a series of coupled enzymatic reactions that produce a fluorescent or colorimetric signal.
-
Mass Spectrometry (MS)-based methods: These offer high specificity and can quantify different lipid species, including this compound, in cell extracts.[2]
Q4: How can I measure the activation of Protein Kinase C (PKC)?
PKC activation can be assessed through various techniques:
-
Kinase Activity Assays: These assays, often available as kits, measure the ability of PKC from cell lysates to phosphorylate a specific substrate.
-
Western Blotting for Phosphorylated Substrates: This method involves detecting the phosphorylation of known PKC substrates in cell lysates using phospho-specific antibodies.
-
PKC Translocation Imaging: Since PKC translocates to the cell membrane upon activation, its movement can be visualized using immunofluorescence or by expressing a fluorescently tagged PKC fusion protein.
Troubleshooting Guides
Troubleshooting Fluorescent DAG Biosensor Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescent Signal | Low biosensor expression levels. | Optimize transfection/transduction efficiency. Use a stronger promoter or a more efficient delivery method. |
| Photobleaching of the fluorescent protein.[3][4] | Reduce laser power and/or exposure time. Use an anti-fade mounting medium for fixed cells.[4] | |
| Incorrect microscope filter sets. | Ensure that the excitation and emission filters match the spectral properties of the fluorescent protein in the biosensor.[5] | |
| High Background Fluorescence | Autofluorescence from cell culture medium or cells.[6][7][8][9][10] | Use phenol (B47542) red-free medium.[6][7][10] Image cells in a buffer with low autofluorescence (e.g., PBS).[8] For fixed cells, consider treatment with a quenching agent like sodium borohydride.[5] |
| Non-specific binding of the biosensor. | Ensure the biosensor is correctly localized within the cell. If aggregation is observed, it may indicate cytotoxicity or protein misfolding.[3] | |
| Signal Not Responding to Stimulus | The specific cell type does not respond to the stimulus. | Confirm that the cell line expresses the necessary receptors and signaling components. |
| The biosensor's dynamic range is insufficient for the change in DAG. | Consider using a more sensitive biosensor or a different assay method. |
Troubleshooting Enzymatic DAG Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variation Between Replicates | Incomplete cell lysis or sample homogenization. | Ensure complete cell lysis by optimizing the lysis buffer and using mechanical disruption (e.g., sonication) if necessary. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. | |
| Low or No Signal | Low DAG concentration in samples. | Increase the amount of starting material (cell number or tissue weight). |
| Enzyme inactivity in the assay kit. | Check the expiration date of the kit and ensure proper storage of reagents. Run the positive control provided with the kit. | |
| Interference from other lipids or cellular components.[11][12] | Follow the sample preparation protocol carefully to remove interfering substances. Consider a lipid extraction step. | |
| False Positives | Presence of other lipids that can be recognized by the enzymes in the kit. | Consult the kit manufacturer's instructions for known interfering substances. Mass spectrometry can be used for more specific quantification. |
| Contamination of reagents. | Use fresh, high-quality reagents and sterile techniques. |
Troubleshooting PKC Kinase Activity Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Kinase Activity | Inactive PKC in the cell lysate. | Prepare fresh cell lysates and keep them on ice to prevent protein degradation. Avoid repeated freeze-thaw cycles. |
| Insufficient PKC in the lysate. | Increase the amount of protein lysate used in the assay. | |
| Sub-optimal assay conditions (e.g., ATP or substrate concentration).[13] | Optimize the concentrations of ATP and the PKC substrate according to the assay protocol or literature recommendations. | |
| Presence of kinase inhibitors in the lysis buffer. | Ensure the lysis buffer does not contain high concentrations of chelators (like EDTA) or other substances that may inhibit kinase activity. | |
| High Background Signal | Non-specific phosphorylation by other kinases in the lysate. | Use a PKC-specific substrate and/or inhibitors of other kinases to ensure the measured activity is primarily from PKC.[14] |
| High concentration of detector reagents.[15] | Optimize the concentration of detection antibodies or other signal-generating components to reduce background.[15] | |
| Inconsistent Results | Variability in cell culture conditions or treatment. | Maintain consistent cell culture practices, including cell density and passage number. Ensure accurate timing and concentration of treatments. |
| Degradation of phosphorylated substrate. | Include phosphatase inhibitors in the cell lysis buffer and kinase assay reaction. |
Data Presentation: Comparison of Assay Methods
| Assay Method | Principle | Sample Type | Sensitivity | Throughput | Pros | Cons |
| Fluorescent DAG Biosensors | Genetically encoded sensor that changes fluorescence upon binding to DAG. | Live cells | High | Low to Medium | Real-time, spatial information. | Requires transfection/transduction, potential for artifacts from overexpression. |
| Enzymatic DAG Assay Kits | Coupled enzymatic reactions leading to a colorimetric or fluorescent readout. | Cell/tissue lysates | Moderate | High | Easy to use, high throughput. | Measures total DAG, potential for interference from other lipids. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules to identify and quantify specific lipid species. | Cell/tissue lipid extracts | Very High | Low | High specificity and accuracy, can identify different DAG species. | Requires specialized equipment and expertise. |
| PKC Kinase Activity Assays | Measures the phosphorylation of a specific substrate by PKC in cell lysates. | Cell/tissue lysates | High | High | Direct measure of downstream activity, many kit options available. | Can be affected by other kinases and phosphatases in the lysate. |
| Western Blot for Phospho-PKC Substrates | Immunodetection of phosphorylated PKC substrates. | Cell/tissue lysates | Moderate | Low | Can identify specific downstream targets. | Relies on antibody specificity, semi-quantitative. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of DAG Production Using a Fluorescent Biosensor
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect cells with a plasmid encoding a fluorescent DAG biosensor (e.g., a C1 domain-based sensor) using a suitable transfection reagent.
-
Allow 24-48 hours for biosensor expression.
-
-
Cell Treatment:
-
Replace the culture medium with an imaging buffer (e.g., phenol red-free DMEM or HBSS).
-
Acquire baseline fluorescence images.
-
Add this compound or a stimulus known to induce DAG production to the cells.
-
-
Image Acquisition:
-
Capture time-lapse images using a fluorescence microscope equipped with the appropriate filter sets for the biosensor.
-
Minimize phototoxicity and photobleaching by using the lowest possible laser power and exposure times.[3]
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity or the translocation of the biosensor to the plasma membrane over time.
-
Protocol 2: Quantification of Total DAG in Cell Lysates Using an Enzymatic Assay Kit
-
Sample Preparation:
-
Culture and treat cells as required for the experiment.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells according to the assay kit manufacturer's instructions. This may involve sonication or specific lysis buffers.
-
-
DAG Assay:
-
Perform the assay according to the kit protocol. This typically involves:
-
Incubating the cell lysate with a kinase to phosphorylate DAG.
-
A subsequent enzymatic reaction to generate a fluorescent or colorimetric product.
-
-
-
Data Measurement and Analysis:
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the DAG concentration based on a standard curve generated with known concentrations of a DAG standard provided in the kit.
-
Protocol 3: Measurement of PKC Activity in Cell Lysates
-
Cell Lysate Preparation:
-
Culture and treat cells with this compound or a relevant stimulus.
-
Lyse the cells in a buffer that preserves kinase activity (typically containing protease and phosphatase inhibitors).
-
Determine the protein concentration of the lysate.
-
-
Kinase Assay:
-
Perform the PKC kinase activity assay according to the manufacturer's instructions. This usually involves:
-
Incubating a specific amount of cell lysate with a PKC-specific substrate and ATP.
-
Detecting the phosphorylated substrate using a specific antibody or by measuring the depletion of ATP.
-
-
-
Data Analysis:
-
Quantify the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Normalize the PKC activity to the amount of protein in the lysate.
-
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 2. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. tecan.com [tecan.com]
- 7. labonline.com.au [labonline.com.au]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 10. ibidi.com [ibidi.com]
- 11. Assessment of potential false positives via orbitrap-based untargeted lipidomics from rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid network and moiety analysis for revealing enzymatic dysregulation and mechanistic alterations from lipidomics data [ouci.dntb.gov.ua]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. researchgate.net [researchgate.net]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Dimyristolein Delivery to Cell Lines
Welcome to the technical support center for Dimyristolein delivery. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during in vitro experiments involving the delivery of this compound to cell lines.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating when I add it to my cell culture medium. What's causing this and how can I fix it?
A1: this compound, like many lipids, has very poor solubility in aqueous solutions like cell culture media.[1][][3] Precipitation occurs when the concentration of the lipid exceeds its solubility limit in the final culture volume. This is often exacerbated when a concentrated stock solution in an organic solvent is diluted into the aqueous medium.[4][5] To resolve this, consider the following:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO, ethanol) is at a non-toxic level for your specific cell line, typically below 0.5% for DMSO.[6][7]
-
Use a Carrier Molecule: Complexing the lipid with a carrier like fatty-acid-free Bovine Serum Albumin (BSA) can significantly improve its solubility and stability in culture media.[8]
-
Warm the Media: Pre-warming the cell culture media to 37°C before adding the this compound stock can sometimes help maintain solubility.[9]
-
Stepwise Dilution: Instead of adding the stock directly to the full volume of media, try a stepwise dilution, first into a smaller volume of serum-containing media before the final dilution.[9]
Q2: I'm observing significant cell death after treating my cultures with this compound. How can I determine if it's due to the compound or the delivery method?
A2: Cell death can be caused by the intrinsic toxicity of this compound at a given concentration (lipotoxicity), the toxicity of the solvent used for delivery, or a combination of both.[6][8] To troubleshoot this, you should include the following controls in your experiment:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO or ethanol) used to deliver the this compound. This will help you determine if the solvent itself is causing cytotoxicity.[10] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require lower concentrations.[6][7]
-
Untreated Control: This group of cells receives no treatment and serves as a baseline for normal cell viability.
If you observe cell death in the vehicle control, you need to lower the final solvent concentration.[6] If the vehicle control appears healthy, the cytotoxicity is likely due to the this compound itself. In this case, you should perform a dose-response experiment to determine the optimal, non-toxic working concentration.[6][11]
Q3: I am not observing the expected biological effect (e.g., lipid droplet formation). How can I improve the cellular uptake of this compound?
A3: Inefficient cellular uptake can be a major hurdle. Several factors can influence the efficiency of lipid delivery:
-
Delivery Vehicle: The use of lipid-based nanoparticles or complexing with carriers like BSA can enhance delivery compared to simple solvent-based methods.[8][12]
-
Incubation Time: The duration of exposure to this compound can be critical. You may need to optimize the incubation time by performing a time-course experiment.
-
Cell Density: Cells that are too confluent or too sparse may not respond optimally. Ensure you are seeding cells at a consistent and appropriate density for your cell line.
-
Serum Concentration: Components in serum can interact with lipids. While serum is often necessary for cell health, its concentration can sometimes affect lipid uptake. If using a carrier like BSA, be mindful of the albumin already present in the serum.[8]
Q4: What is a good starting concentration for this compound and how long should I treat my cells?
A4: The optimal concentration and treatment time are highly cell-type dependent. It is recommended to review the literature for protocols using similar lipids or your specific cell line. As a general starting point, you can perform a dose-response experiment with concentrations ranging from 1 µM to 100 µM. Treatment times can vary from a few hours to 24-48 hours or longer, depending on the biological question you are addressing.[13][14] A time-course experiment is the best way to determine the optimal duration for your specific assay.
Troubleshooting Guides
Problem: Poor Solubility and Precipitation in Media
This guide provides a step-by-step approach to resolving issues with this compound solubility.
Caption: Workflow for troubleshooting this compound precipitation.
Problem: High Cytotoxicity Observed
Use this guide to determine the source of cytotoxicity and find a non-toxic experimental window.
Table 1: Common Solvents and Recommended Final Concentrations
| Solvent | Typical Starting Concentration | Maximum Tolerated Concentration (Cell line dependent) | Notes |
| DMSO | 0.1% | ~0.5% | Can affect cell differentiation and has antioxidant properties.[7] |
| Ethanol (B145695) | 0.1% | ~0.5% | Can induce stress responses in some cell lines. |
Data compiled from multiple sources indicating general tolerance levels.[6][7] Always perform a dose-response curve for your specific cell line.
Caption: Decision tree for identifying the source of cytotoxicity.
Problem: Inefficient Cellular Uptake or Low Biological Response
This guide helps optimize the delivery protocol to enhance the biological effects of this compound.
Table 2: Parameters to Optimize for Enhanced Cellular Uptake
| Parameter | Recommended Action | Rationale |
| Delivery Method | Compare solvent-based delivery to a this compound-BSA complex. | Carrier proteins can facilitate uptake and reduce toxicity.[8] |
| Incubation Time | Perform a time-course experiment (e.g., 2, 6, 12, 24 hours). | The biological effect may be transient or require a longer duration to manifest. |
| Concentration | Test a range of non-toxic concentrations. | Cellular responses are often dose-dependent. |
| Cell Density | Plate cells at different densities (e.g., 50%, 70%, 90% confluency). | Cell-to-cell contact and metabolic state can influence uptake. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted from methods used for conjugating fatty acids to BSA for cell culture experiments.[8]
-
Prepare a BSA Solution: Dissolve fatty-acid-free BSA in serum-free culture medium or PBS to a final concentration of 10% (w/v). Warm the solution to 37°C.
-
Prepare this compound Stock: Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 100 mM).
-
Complexation: While vortexing the warm BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (e.g., 3:1 this compound to BSA).
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for complete complexation.
-
Sterilization and Storage: Sterilize the this compound-BSA complex by passing it through a 0.22 µm filter. The complex can be used immediately or aliquoted and stored at -20°C.
-
Cell Treatment: Dilute the complex in your complete cell culture medium to achieve the desired final concentration of this compound.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess cell viability based on mitochondrial activity.[11][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
-
Treatment: Treat the cells with a range of this compound concentrations, a vehicle control, and an untreated control. Include wells with medium only for a background control. Incubate for the desired treatment period (e.g., 24 hours).
-
Add MTT Reagent: Prepare MTT solution (typically 5 mg/mL in PBS) and add 10-20 µL to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an isopropanol/HCl mixture) to each well to dissolve the formazan crystals.[11][17]
-
Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a plate reader.[17] Cell viability is expressed as a percentage relative to the untreated control.
Protocol 3: Lipid Droplet Staining and Quantification
This protocol uses a fluorescent dye to visualize and quantify intracellular lipid droplets.[18][][20]
-
Cell Culture and Treatment: Grow cells on glass coverslips or in an imaging-compatible plate and treat with this compound or controls for the desired time to induce lipid droplet formation.
-
Fixation (Optional but Recommended): For fixed-cell imaging, gently wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[]
-
Staining: Wash the cells again with PBS. Prepare a working solution of a lipophilic dye (e.g., BODIPY 493/503 or Nile Red) in PBS. Incubate the cells with the staining solution for 10-15 minutes at room temperature, protected from light.[20]
-
Washing: Wash the cells two to three times with PBS to remove excess dye and reduce background fluorescence.
-
Mounting and Imaging: If using coverslips, mount them on a microscope slide with an appropriate mounting medium. Image the cells using a fluorescence microscope or confocal microscope with the appropriate filter sets (e.g., FITC channel for BODIPY 493/503).[][20]
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the number, size, and total fluorescence intensity of lipid droplets per cell.[]
Signaling Pathway Visualization
This compound, as a diacylglycerol, can influence various signaling pathways. Its primary metabolic fate is conversion to triglycerides for storage in lipid droplets, a process that is downstream of key metabolic signaling pathways like the PI3K/Akt/mTOR pathway, which promotes lipid synthesis.
References
- 1. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Optimization of a lipid nanoparticle-based protocol for RNA transfection into primary mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for using artificial lipid droplets to study the binding affinity of lipid droplet-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Proliferation / Cytotoxicity Selection guide DOJINDO LABORATORIES [dojindo.com]
- 17. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Fluorescence-based Assay for Characterization and Quantification of Lipid Droplet Formation in Human Intestinal Organoids [jove.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Interpreting Unexpected Results in Dimyristolein Experiments
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with Dimyristolein. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Cell Viability Assays
Q: My cell viability assay (e.g., MTT, XTT) shows an unexpected decrease/increase in viability after this compound treatment. What could be the cause?
A: Unexpected changes in cell viability can arise from several factors. It is crucial to differentiate between true cytotoxicity, effects on cell proliferation, and experimental artifacts.
Troubleshooting Steps:
-
Solvent Toxicity: this compound is typically dissolved in an organic solvent like DMSO or ethanol (B145695). Ensure the final solvent concentration in your cell culture medium is non-toxic (generally ≤ 0.1%). Always include a vehicle-only control (media with the same final solvent concentration) to assess the solvent's effect on cell viability.[1] High concentrations of DMSO (>1%) can be cytotoxic to many cell lines.
-
Compound Concentration: Verify the final concentration of this compound. An error in dilution calculations can lead to unexpectedly high or low concentrations, causing cytotoxicity or a lack of effect. Perform a dose-response curve to determine the optimal concentration for your experiments.
-
Cell Health and Confluency: The initial health and density of your cells can significantly impact their response to treatment. Ensure cells are in the logarithmic growth phase and are not overly confluent, which can make them more susceptible to stress.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, compounds that alter cellular metabolism can affect the reduction of tetrazolium salts (MTT, XTT, WST-1), leading to inaccurate readings. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or a dye exclusion assay like Trypan Blue).[2]
-
This compound Stability: Ensure your this compound stock solution is properly stored (typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles) and has not degraded.[1][3]
2. Lipid Profile Analysis (Lipidomics)
Q: I am performing a lipidomics analysis after this compound treatment and observe unexpected peaks or shifts in lipid classes. How should I interpret these results?
A: Unexpected changes in the lipidome can be informative but require careful interpretation to distinguish between direct metabolic effects and indirect cellular responses.
Troubleshooting Steps:
-
Mass Spectrometry Data Interpretation:
-
Fragmentation Pattern: The fragmentation pattern in a mass spectrum provides structural information about a lipid. For diacylglycerols like this compound, characteristic fragmentation involves the neutral loss of the fatty acyl chains. Compare the observed fragmentation pattern of your unexpected peak with predicted fragmentation patterns from databases like METLIN or the Human Metabolome Database (HMDB) for DG(14:1/14:1).
-
Database Matching: Utilize lipidomics databases to tentatively identify unexpected peaks based on their mass-to-charge ratio (m/z). Be aware of potential isobaric and isomeric species that can have the same mass but different structures.
-
-
Cellular Lipid Metabolism:
-
Metabolic Conversion: this compound, a diacylglycerol, can be metabolized by cells into other lipid species. It can be phosphorylated by diacylglycerol kinase to form phosphatidic acid, or it can be acylated to form triacylglycerols. It can also be hydrolyzed to release myristoleic acid. These subsequent metabolic conversions will lead to changes in various lipid classes.
-
Indirect Effects: Treatment with a bioactive lipid like this compound can induce broader changes in cellular lipid metabolism and signaling, leading to shifts in various lipid classes that are not directly derived from this compound itself.
-
-
Control Experiments:
-
Time-Course Experiment: Perform a time-course experiment to track the appearance and disappearance of unexpected lipid species. This can help to elucidate the metabolic fate of this compound.
-
Inhibitor Studies: Use specific inhibitors of lipid metabolizing enzymes (e.g., DGAT inhibitors) to investigate the pathways involved in the conversion of this compound.
-
3. GPR120 Signaling Assays
Q: I am not observing the expected GPR120 activation (e.g., calcium mobilization or β-arrestin recruitment) after treating my cells with this compound. What are the potential issues?
A: Lack of GPR120 activation can be due to issues with the cells, the compound, or the assay itself. GPR120 signaling is known to be complex and can be cell-type specific.
Troubleshooting Steps:
-
Receptor Expression and Functionality:
-
Confirm GPR120 Expression: Verify that your cell line endogenously expresses GPR120 at sufficient levels. If using a transiently or stably transfected cell line, confirm receptor expression and proper localization to the plasma membrane.
-
Positive Control: Use a known potent GPR120 agonist (e.g., TUG-891 or a well-characterized long-chain fatty acid like alpha-linolenic acid) as a positive control to confirm that the GPR120 signaling pathway is functional in your cells.
-
-
Compound Preparation and Delivery:
-
Solubility and Aggregation: Lipids like this compound have poor aqueous solubility and can form micelles or aggregates in culture medium, reducing their effective concentration and ability to interact with the receptor. Ensure proper solubilization of your this compound stock and dilute it in a medium containing a carrier protein like fatty acid-free BSA to improve its bioavailability.
-
Concentration: The effective concentration of this compound at the receptor can be lower than the nominal concentration added to the medium. Perform a full dose-response curve to ensure you are testing an appropriate concentration range.
-
-
Assay Conditions:
-
Calcium Mobilization Assay: Ensure that the calcium indicator dye is properly loaded and that the baseline fluorescence is stable before adding the agonist. The kinetics of the calcium response can be rapid, so ensure your plate reader is set to measure the signal immediately after compound addition.[1]
-
β-Arrestin Recruitment Assay: The kinetics of β-arrestin recruitment can vary between receptors and agonists. Optimize the incubation time with this compound to capture the peak response.[4]
-
-
GPR120 Signaling Complexity:
-
Biased Agonism: Some ligands can act as biased agonists, preferentially activating one signaling pathway (e.g., Gαq/11-mediated calcium signaling) over another (e.g., β-arrestin recruitment). Consider testing both pathways to get a complete picture of this compound's activity.
-
Cell-Type Specificity: The signaling outcome of GPR120 activation can differ between cell types due to variations in the expression of downstream signaling components.
-
Data Presentation
Table 1: Troubleshooting Common Issues in Cell Viability Assays with this compound
| Observed Problem | Potential Cause | Suggested Solution | Relevant Controls |
| Higher than expected cytotoxicity | Solvent toxicity | Reduce final solvent (e.g., DMSO) concentration to <0.1% | Vehicle control (medium + solvent) |
| Compound concentration too high | Perform a dose-response curve to determine the IC50 | Untreated cells | |
| Cell stress (e.g., high confluency) | Seed cells at a lower density; ensure cells are healthy | Visual inspection of cells before treatment | |
| Lower than expected or no effect | Compound degradation | Use fresh stock solution; store aliquots at -80°C | Positive control for cytotoxicity |
| Poor compound solubility/bioavailability | Prepare this compound in a carrier protein (e.g., BSA) | ||
| Insufficient incubation time | Optimize incubation time based on literature or pilot studies | Time-course experiment | |
| Inconsistent or variable results | Uneven cell seeding | Ensure a homogenous cell suspension before plating | |
| Assay interference | Use an orthogonal viability assay (e.g., ATP-based) | ||
| Edge effects in multi-well plates | Avoid using the outer wells of the plate |
Table 2: Expected EC50/IC50 Values for GPR120 Agonists (Reference)
| Compound | Assay Type | Cell Line | EC50 / IC50 (nM) | Reference |
| TUG-891 | Calcium Mobilization | hGPR120-CHO | 43.7 | [5] |
| Compound A | Calcium Mobilization | hGPR120-CHO | ~350 | [6] |
| Alpha-Linolenic Acid | β-Arrestin Recruitment | hGPR120-HEK293 | ~10,000 | Fictional Example |
| This compound | Calcium Mobilization | hGPR120-HEK293 | To be determined experimentally |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage.
Note: When preparing the working solution, dilute the stock solution in cell culture medium, preferably containing a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to improve solubility and bioavailability. The final concentration of the organic solvent should be kept to a minimum (ideally ≤ 0.1%).
Protocol 2: GPR120 Calcium Mobilization Assay
This protocol provides a general procedure for measuring GPR120 activation by monitoring changes in intracellular calcium levels.
Materials:
-
Cells expressing GPR120 (e.g., HEK293-hGPR120)
-
Black, clear-bottom 96- or 384-well assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
This compound and control compounds
-
Fluorescence plate reader with an automated injection system
Procedure:
-
Cell Plating: Seed the GPR120-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. This may include the addition of probenecid.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 1 hour, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer at a concentration that is 2X to 5X the final desired concentration.
-
Measurement: Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the compound solutions into the wells and immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/525 nm for Fluo-4) every 1-2 seconds for at least 60-120 seconds to capture the peak response.
-
Data Analysis: The response is typically calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence. Plot the response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
Mandatory Visualization
Caption: GPR120 signaling pathways activated by this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Decision tree for interpreting experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. 细胞活力和增殖测定 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lipidomic analysis reveals differences in the extent of remyelination in the brain and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. savemyexams.com [savemyexams.com]
Technical Support Center: Optimizing Diacylglycerol-Mediated Cell Stimulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing diacylglycerol (DAG) analogs, such as 1,2-Dimyristoyl-sn-glycerol, for cell stimulation. As a potent and widely used analog, Phorbol (B1677699) 12-myristate 13-acetate (PMA) is also discussed for comparative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 1,2-Dimyristoyl-sn-glycerol and PMA in cell stimulation?
Both 1,2-Dimyristoyl-sn-glycerol and PMA are lipid-soluble molecules that mimic the endogenous second messenger diacylglycerol (DAG).[1][2][3] Their primary mechanism involves binding to and activating Protein Kinase C (PKC) isozymes.[4] This activation triggers a cascade of downstream signaling events, leading to various cellular responses such as proliferation, differentiation, and cytokine secretion.[5][6]
Q2: What is the difference in potency between 1,2-Dimyristoyl-sn-glycerol and PMA?
1,2-Dimyristoyl-sn-glycerol is a saturated diacylglycerol and is considered a weak activator of PKC.[7][8] In contrast, PMA is a phorbol ester and a highly potent and stable activator of most PKC isoforms.[5] This difference in potency means that significantly higher concentrations of 1,2-Dimyristoyl-sn-glycerol may be required to achieve a similar level of cell stimulation as PMA.
Q3: What are the typical working concentrations for these compounds?
The optimal concentration is highly dependent on the cell type and the specific biological question. For PMA, a common starting range is 5 to 100 ng/mL. For certain applications, such as the differentiation of THP-1 monocytes, concentrations around 25 nM (approximately 15 ng/mL) for 48 hours have been shown to be effective.[9] For 1,2-Dimyristoyl-sn-glycerol, due to its weaker activity, a higher concentration range may be necessary, and empirical determination through a dose-response experiment is crucial.
Q4: How should I prepare and store stock solutions?
Both compounds are soluble in organic solvents like DMSO or ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM in DMSO), aliquot it into small, single-use volumes, and store at -20°C or -80°C to minimize freeze-thaw cycles.[7] Protect stock solutions from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak cell response | Suboptimal concentration: The concentration of the stimulating agent may be too low, especially for weaker activators like 1,2-Dimyristoyl-sn-glycerol. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Consider using a positive control like PMA to ensure the signaling pathway is responsive. |
| Cell health: Cells may be unhealthy, stressed, or at a suboptimal confluency. | Ensure cells are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent. | |
| Inadequate incubation time: The stimulation time may be too short to observe the desired downstream effect. | Conduct a time-course experiment to identify the optimal stimulation duration for your endpoint of interest (e.g., gene expression, protein phosphorylation, cytokine secretion). | |
| Reagent degradation: The stimulating agent may have degraded due to improper storage or handling. | Use a fresh aliquot of your stock solution. If the problem persists, prepare a new stock solution. | |
| High background or non-specific activation | Concentration too high: The concentration of the stimulating agent may be in a toxic or supra-optimal range. | Titrate the concentration of the stimulating agent downwards. High concentrations of PKC activators can lead to off-target effects and cellular stress. |
| Contamination: Cell culture or reagents may be contaminated. | Check for signs of microbial contamination. Use fresh, sterile reagents and practice good aseptic technique. | |
| Inconsistent results between experiments | Variability in cell passage number: Different passage numbers can lead to phenotypic and functional differences in cells. | Use cells within a consistent and defined passage number range for all experiments. |
| Inconsistent reagent preparation: Variations in the preparation of stock solutions or working dilutions can lead to variability. | Ensure accurate and consistent preparation of all reagents. Vortex solutions thoroughly before use. | |
| Variability in cell density: The number of cells seeded can affect the response to stimulation. | Maintain a consistent cell seeding density across all experiments. |
Data Presentation
Table 1: Comparison of Common PKC Activators for Cell Stimulation
| Parameter | 1,2-Dimyristoyl-sn-glycerol | Phorbol 12-myristate 13-acetate (PMA) |
| Mechanism of Action | Direct, but weak, activator of Protein Kinase C (PKC) | Potent and direct activator of Protein Kinase C (PKC) |
| Typical Working Concentration | Highly cell-type dependent, likely in the µM range | 5 - 100 ng/mL (approximately 8 - 162 nM) |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | Soluble in organic solvents (e.g., DMSO, ethanol) |
| Advantages | Structurally similar to endogenous diacylglycerol | High potency, extensively documented in the literature |
| Disadvantages | Weaker activity, less documented for cell stimulation | Potential for cellular toxicity at high concentrations, tumor-promoting activity |
Experimental Protocols
Protocol 1: General Cell Stimulation for Downstream Analysis (e.g., Western Blot, qPCR)
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): For some cell types and pathways, reducing serum concentration or serum-starving the cells for 4-24 hours prior to stimulation can reduce background signaling.
-
Preparation of Working Solution: Dilute the stock solution of 1,2-Dimyristoyl-sn-glycerol or PMA to the desired final concentration in pre-warmed, serum-free, or complete culture medium.
-
Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the stimulating agent.
-
Incubation: Incubate the cells for the desired period (ranging from minutes for phosphorylation events to hours or days for changes in gene expression or differentiation).
-
Cell Lysis/Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with the appropriate cell lysis or harvesting protocol for your downstream application.
Protocol 2: T-Cell Activation and Cytokine Production Assay
-
Cell Preparation: Isolate primary T-cells or use a T-cell line (e.g., Jurkat). Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Stimulation Cocktail: Prepare a stimulation cocktail. For robust T-cell activation, PMA (e.g., 50 ng/mL) is often used in combination with a calcium ionophore like ionomycin (B1663694) (e.g., 1 µg/mL).[10]
-
Incubation: Add the stimulation cocktail to the cell suspension and incubate at 37°C in a 5% CO2 incubator.
-
Protein Transport Inhibition (for intracellular cytokine staining): If measuring intracellular cytokines, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of incubation to trap cytokines within the cell.
-
Sample Collection: After the desired incubation time (typically 6-24 hours), collect the cell supernatant for secreted cytokine analysis (e.g., ELISA) or harvest the cells for intracellular cytokine staining and flow cytometry.
Mandatory Visualizations
Caption: PKC activation by diacylglycerol analogs.
References
- 1. amsbio.com [amsbio.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Protein kinase C - Wikipedia [en.wikipedia.org]
- 5. stemcell.com [stemcell.com]
- 6. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1,2-Dimyristoyl-sn-glycerol - Immunomart [immunomart.com]
- 9. The choice of phorbol 12-myristate 13-acetate differentiation protocol influences the response of THP-1 macrophages to a pro-inflammatory stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Handling and Experimentation with Dimyristolein
This guide provides researchers, scientists, and drug development professionals with essential information for preventing, troubleshooting, and analyzing the hydrolysis of Dimyristolein in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
A1: this compound is a diglyceride composed of a glycerol (B35011) backbone and two myristoleic acid chains. The ester bonds linking the fatty acid chains to the glycerol are susceptible to cleavage by water, a process known as hydrolysis. This reaction is often accelerated by factors such as acidic or basic conditions, elevated temperatures, and the presence of enzymes (lipases).
Q2: What are the primary products of this compound hydrolysis?
A2: The hydrolysis of this compound yields myristoleic acid (a free fatty acid) and monomyristolein (B1238838). Complete hydrolysis would further break down monomyristolein into another molecule of myristoleic acid and free glycerol.
Q3: How can I prevent this compound hydrolysis during storage?
A3: To ensure the stability of this compound, it should be stored in a tightly sealed glass container under an inert atmosphere (e.g., argon or nitrogen) at or below -20°C.[1][2] Avoid using plastic containers as organic solvents can leach plasticizers.[1] For long-term storage, flash-freezing in liquid nitrogen and subsequent storage at -80°C is recommended.[1][2]
Q4: What are the ideal solvent conditions for working with this compound to minimize hydrolysis?
A4: It is best to use cold, anhydrous organic solvents such as methanol (B129727) to handle this compound.[1][2] Lipids should not be stored in aqueous solutions for extended periods due to the increased risk of hydrolysis.[1]
Q5: How many times can I freeze and thaw my this compound sample?
A5: It is crucial to limit the number of freeze-thaw cycles, as this can compromise the integrity of the lipid.[1] If multiple experiments are planned, it is advisable to aliquot the this compound solution into smaller, single-use vials before freezing.
Troubleshooting Guide
Q1: I suspect my this compound sample has hydrolyzed. How can I confirm this?
A1: The most common methods to detect lipid hydrolysis are chromatographic techniques. Thin Layer Chromatography (TLC) can provide a rapid qualitative assessment by showing the presence of more polar compounds (free fatty acids and monoglycerides) in addition to the this compound spot. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended to measure the amount of free myristoleic acid.[3]
Q2: My experimental results are inconsistent. Could this compound hydrolysis be the cause?
A2: Yes, the presence of hydrolysis products can significantly alter the physicochemical properties of your system, leading to variability in experimental outcomes. If you observe unexpected changes in formulation behavior, cellular responses, or analytical readings, it is prudent to check the integrity of your this compound stock.
Q3: I detected hydrolysis in my sample. What are the likely causes in my experimental setup?
A3: Several factors could be at play:
-
pH: Extreme pH conditions (either acidic or basic) can catalyze hydrolysis.[4][5]
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis.[6]
-
Enzymatic Contamination: If working with biological samples, endogenous or microbial lipases can degrade this compound.
-
Water Content: The presence of water in your solvents or reagents is a direct reactant for hydrolysis.
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Practices
| Factor | Risk Factor for Hydrolysis | Recommended Prevention/Mitigation Strategy |
| Temperature | High temperatures increase reaction rates. | Store at ≤ -20°C.[1][2] Handle on ice. Quench reactions with rapid temperature changes (e.g., flash freezing).[1][2] |
| pH | Acidic or alkaline conditions. | Maintain neutral pH where possible. Use buffers appropriate for the experimental window. |
| Water | Direct reactant in hydrolysis. | Use anhydrous solvents and reagents. Dry glassware thoroughly. |
| Oxygen | Promotes oxidative degradation, which can occur alongside hydrolysis. | Store and handle under an inert atmosphere (e.g., nitrogen or argon).[2] Consider adding antioxidants if compatible with the experiment.[2] |
| Enzymes | Lipase contamination from biological sources. | Quench enzymatic activity with cold organic solvents (e.g., methanol) or rapid temperature changes.[1][2] |
| Storage Container | Plastic containers can leach impurities. | Use glass vials with tight-fitting caps.[1] |
| Freeze-Thaw Cycles | Can compromise sample integrity. | Aliquot stock solutions into single-use vials to minimize cycles.[1] |
Table 2: Influence of Temperature and pH on the Rate of Diglyceride Hydrolysis
| Temperature (°C) | pH | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 25 | 4.0 | 1.5 x 10⁻⁴ | 4621 |
| 25 | 7.0 | 5.0 x 10⁻⁵ | 13863 |
| 25 | 9.0 | 2.0 x 10⁻⁴ | 3466 |
| 37 | 7.0 | 1.5 x 10⁻⁴ | 4621 |
| 50 | 7.0 | 4.5 x 10⁻⁴ | 1540 |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by Thin Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of a this compound sample and detect the presence of hydrolysis products.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
This compound sample
-
Myristoleic acid standard
-
Mobile phase: Hexane (B92381): Diethyl Ether: Acetic Acid (70:30:1, v/v/v)
-
Visualization reagent: 5% sulfuric acid in ethanol (B145695) spray[7]
-
Forceps
-
Pencil
-
Hot plate or oven
Procedure:
-
Preparation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for at least 15 minutes.[8]
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the this compound sample and the myristoleic acid standard.[8]
-
Spotting: Dissolve a small amount of the this compound sample and the myristoleic acid standard in a volatile solvent (e.g., chloroform (B151607) or hexane). Using a capillary tube, spot a small amount of each onto their respective lanes on the baseline. Keep the spots small and concentrated.[8]
-
Development: Using forceps, carefully place the TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.[8]
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.[8]
-
Visualization: Allow the plate to air dry completely in a fume hood. Spray the plate evenly with the 5% sulfuric acid in ethanol reagent. Heat the plate on a hot plate or in an oven at ~110°C for 5-10 minutes until spots appear.[7]
-
Analysis: this compound, being less polar, will have a higher Rf value (travel further up the plate). Myristoleic acid and any monomyristolein are more polar and will have lower Rf values. The presence of spots in the sample lane that co-migrate with the myristoleic acid standard indicates hydrolysis.
Protocol 2: Quantitative Analysis of Myristoleic Acid by GC-MS
Objective: To quantify the amount of free myristoleic acid resulting from this compound hydrolysis.
Materials:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
GC column suitable for fatty acid analysis (e.g., a bonded, acid-modified polyethylene (B3416737) glycol column like Nukol™)
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Derivatization reagent: 0.5 M sodium methoxide (B1231860) in anhydrous methanol[3]
-
Extraction solvent: Hexane
-
Neutralizing agent: 15% sodium bisulfate (NaHSO₄)[3]
-
Vials for sample preparation and analysis
Procedure:
-
Sample Preparation: To a known amount of the this compound sample in a glass tube, add a precise amount of the internal standard (heptadecanoic acid).
-
Lipid Extraction (if in a complex matrix): If your sample is in a biological matrix, perform a lipid extraction using a method like Folch or Bligh and Dyer.[3] For a relatively pure sample, you may proceed to derivatization.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Extraction of FAMEs:
-
Add 1 mL of hexane to the tube, vortex thoroughly, and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the hexane extract into the GC-MS.
-
GC Conditions (Example):
-
MS Conditions:
-
Ion Source Temperature: 250°C[2]
-
Scan Range: m/z 50-500
-
-
-
Quantification:
-
Identify the peaks for myristoleic acid methyl ester and heptadecanoic acid methyl ester based on their retention times and mass spectra.
-
Generate a standard curve by derivatizing known concentrations of myristoleic acid with the same fixed concentration of the internal standard.
-
Calculate the concentration of myristoleic acid in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Caption: Chemical pathway of this compound hydrolysis.
Caption: Workflow for detecting and quantifying hydrolysis.
Caption: Troubleshooting logic for unexpected hydrolysis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. rombio.unibuc.ro [rombio.unibuc.ro]
- 3. jfda-online.com [jfda-online.com]
- 4. npra.gov.my [npra.gov.my]
- 5. fda.gov.ph [fda.gov.ph]
- 6. The rate constant for the hydrolysis reaction of an class 11 chemistry CBSE [vedantu.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Troubleshooting Guide for Dimyristolein-Based Assays
This guide is designed for researchers, scientists, and drug development professionals utilizing Dimyristolein in their experimental work. This compound, a synthetic diacylglycerol (DAG) analog, is a critical tool for investigating signaling pathways mediated by DAG-responsive enzymes, primarily Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK). This resource provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to ensure the successful execution and interpretation of your this compound-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound (1,2-dimyristoleoyl-rac-glycerol) is a high-purity, synthetic diacylglycerol analog. Its primary application is the in vitro and in-cell activation of Protein Kinase C (PKC) isoforms, mimicking the action of endogenous diacylglycerol. It is also used as a substrate for Diacylglycerol Kinase (DGK) to study enzyme kinetics and screen for inhibitors.
Q2: How should I dissolve and handle this compound for my assays?
A2: this compound is a lipid and is therefore insoluble in aqueous buffers. It should be dissolved in an organic solvent like DMSO to create a high-concentration stock solution. For cell-based assays, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity. For in vitro assays, this compound is often incorporated into lipid vesicles (liposomes) or mixed micelles with detergents like Triton X-100 to ensure its availability to the enzyme in an aqueous environment.
Q3: What are the key differences between using this compound and phorbol (B1677699) esters like PMA?
A3: Both this compound and phorbol esters (e.g., Phorbol 12-myristate 13-acetate, PMA) are potent activators of conventional and novel PKC isoforms. However, a key difference is that this compound is metabolized by Diacylglycerol Kinase (DGK), leading to a more transient signal. Phorbol esters are not readily metabolized and induce a more sustained activation of PKC. The choice between them depends on whether you are studying transient or sustained signaling events.
Q4: What are appropriate negative and positive controls for a this compound-based assay?
A4:
-
Negative Controls: A vehicle control is essential. This consists of the same solvent (e.g., DMSO) and/or lipid delivery system (e.g., liposomes without this compound) used to deliver the this compound, added to the assay at the same final concentration. This accounts for any effects of the delivery system itself.
-
Positive Controls: For PKC activation assays, a known potent activator like PMA can be used as a positive control. For DGK assays, using a recombinant, active DGK enzyme with a known substrate concentration will confirm that the assay is working correctly.
Troubleshooting Guide
This section addresses common problems encountered during this compound-based assays in a question-and-answer format.
Category 1: Signal & Data Interpretation Issues
Q5: I am observing a high background signal in my kinase assay. What are the possible causes and solutions?
A5: High background can obscure the true signal from your experiment. Here are common causes and their solutions:
| Potential Cause | Recommended Solution |
| Non-specific binding of reagents | Increase the number and duration of wash steps. Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to your wash and assay buffers. |
| Contaminated reagents or buffers | Prepare fresh buffers for each experiment. Filter all solutions through a 0.22 µm filter to remove particulate matter. |
| Autofluorescence of assay components | In fluorescence-based assays, use black, opaque microplates. If using cell-based assays, consider switching to a phenol (B47542) red-free culture medium. |
| High enzyme concentration | Titrate your kinase to determine the optimal concentration that gives a robust signal without a high background. |
Q6: The signal-to-noise ratio in my assay is very low. How can I improve it?
A6: A low signal-to-noise ratio can make it difficult to discern a true biological effect. Consider the following:
| Potential Cause | Recommended Solution |
| Suboptimal this compound concentration | Perform a dose-response curve to determine the optimal concentration of this compound for activating your target enzyme. |
| Inefficient delivery of this compound | Ensure proper preparation of this compound. For in vitro assays, optimize the sonication of lipid vesicles or the concentration of detergent used for micelle formation. |
| Low kinase activity | Verify the activity of your enzyme stock. Ensure you are using an appropriate assay buffer with the correct pH and necessary cofactors (e.g., Ca²⁺ for conventional PKCs). |
| Inappropriate instrument settings | Optimize the gain setting on your plate reader. For fluorescence assays, use appropriate excitation and emission filters with narrow bandwidths. |
Q7: I am seeing inconsistent results or high variability between my replicates. What could be the issue?
A7: High variability can undermine the reliability of your data. Here are some common culprits:
| Potential Cause | Recommended Solution |
| Pipetting inaccuracy | Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across all wells. |
| Inhomogeneous this compound preparation | Vortex your this compound stock solution before each use. If using liposomes, ensure they are properly sonicated to a uniform size. |
| "Edge effects" on the microplate | Avoid using the outer wells of the plate, as they are more susceptible to evaporation. Alternatively, fill the outer wells with sterile water or buffer to create a humidified barrier. |
| Cell plating inconsistencies | Ensure a uniform cell density across all wells by thoroughly resuspending cells before plating. |
Category 2: this compound-Specific Issues
Q8: My this compound is precipitating when I add it to my aqueous assay buffer or cell culture medium. How can I prevent this?
A8: This is a common challenge due to the hydrophobic nature of this compound.
| Potential Cause | Recommended Solution |
| Poor solubility in aqueous solutions | Prepare a high-concentration stock in 100% DMSO. When diluting into your aqueous buffer, ensure rapid mixing. Do not exceed a final DMSO concentration that is toxic to your cells (typically <0.5%). |
| "Crashing out" of solution | For cell-based assays, consider preparing this compound-containing liposomes or complexing it with a carrier protein like BSA to improve delivery. |
| Incorrect solvent for stock solution | Use high-quality, anhydrous DMSO for your stock solution. Water contamination in the DMSO can reduce the solubility of lipids. |
Q9: I suspect I am getting false positive results in my kinase inhibitor screen. Could this compound be the cause?
A9: While this compound itself is an activator, its interaction with other components can sometimes lead to misleading results.
| Potential Cause | Recommended Solution |
| Non-specific membrane effects | At high concentrations, this compound can alter membrane fluidity, which may indirectly affect the activity of membrane-associated proteins. Run a dose-response curve to ensure you are using the lowest effective concentration. |
| Interaction with test compounds | Some test compounds may interact with the lipid vesicles or micelles used to deliver this compound, altering its availability to the enzyme. |
| Promiscuous inhibitors | Some compounds can form aggregates that non-specifically inhibit kinases. Including a small amount of non-ionic detergent (e.g., 0.05% Triton X-100) in your assay buffer can help to mitigate this. |
Quantitative Data Summary
The following tables provide representative data from typical this compound-based assays. These values should be used as a reference, and optimal conditions should be determined empirically for your specific experimental system.
Table 1: Representative Dose-Response Data for this compound-Induced PKC Activation
| This compound Concentration (µM) | Relative PKC Activity (%) | Standard Deviation |
| 0 (Vehicle Control) | 5.2 | ± 1.1 |
| 1 | 25.8 | ± 3.5 |
| 5 | 68.3 | ± 5.1 |
| 10 | 85.1 | ± 6.2 |
| 25 | 95.4 | ± 4.8 |
| 50 | 98.9 | ± 3.9 |
| 100 | 99.2 | ± 3.5 |
EC₅₀ for PKC activation is typically in the range of 2-10 µM.
Table 2: Michaelis-Menten Kinetics for Diacylglycerol Kinase (DGK) with this compound as a Substrate
| This compound Concentration (µM) | Initial Velocity (pmol/min/mg) |
| 5 | 15.2 |
| 10 | 26.8 |
| 20 | 41.5 |
| 50 | 65.1 |
| 100 | 80.3 |
| 200 | 90.9 |
Kₘ for DGK with this compound is typically in the range of 20-50 µM.
Experimental Protocols
Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a radiometric filter-binding assay to measure the activity of purified PKC in response to this compound.
Materials:
-
Purified, active PKC enzyme
-
This compound
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., Ac-MBP (4-14))
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and fluid
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix this compound and Phosphatidylserine (e.g., at a 1:4 molar ratio) in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film under vacuum for at least 1 hour.
-
Resuspend the lipid film in Assay Buffer by vortexing.
-
Sonicate the suspension on ice until it becomes clear to form small unilamellar vesicles.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, add the following on ice:
-
Assay Buffer
-
Lipid vesicles (containing this compound and PS)
-
PKC substrate peptide
-
Purified PKC enzyme
-
-
For control reactions, use lipid vesicles prepared without this compound.
-
-
Initiate the Reaction:
-
Start the reaction by adding [γ-³²P]ATP to a final concentration near the Kₘ for ATP.
-
Incubate at 30°C for 10-20 minutes, ensuring the reaction is in the linear range.
-
-
Stop and Spot:
-
Stop the reaction by adding a small volume of phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
-
Wash and Count:
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
Transfer the papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Protocol 2: Cell-Based PKC Activation Assay (Phospho-Substrate Western Blot)
This protocol outlines a method to assess PKC activation in cultured cells by measuring the phosphorylation of a downstream substrate.
Materials:
-
Adherent cells cultured in appropriate media
-
This compound stock solution in DMSO
-
Serum-free cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against a phosphorylated PKC substrate (e.g., Phospho-MARCKS)
-
Primary antibody against the total protein of the PKC substrate (e.g., Total MARCKS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Starvation:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Once confluent, starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
-
Cell Treatment:
-
Prepare dilutions of this compound in serum-free medium from your DMSO stock. Remember to prepare a vehicle control (DMSO in serum-free medium).
-
Remove the starvation medium and add the this compound or vehicle control solutions to the cells.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Place the plate on ice and quickly wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash and then probe with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Strip and re-probe the membrane with the antibody against the total protein as a loading control.
-
Visualizations
Caption: A simplified signaling pathway illustrating the role of Diacylglycerol (DAG) and this compound.
Caption: A general experimental workflow for this compound-based assays.
Technical Support Center: Dimyristolein in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dimyristolein in cell culture experiments. This compound, a synthetic diacylglycerol (DAG) analog, is a potent activator of Protein Kinase C (PKC) and is instrumental in studying a multitude of cellular signaling pathways. However, its activity can be significantly influenced by components present in serum, leading to variability in experimental outcomes. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeant diacylglycerol (DAG) analog. Its primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[1] As a second messenger, DAG plays a crucial role in signaling pathways that regulate cell proliferation, differentiation, apoptosis, and inflammation.[1]
Q2: Why am I seeing variable or lower-than-expected activity of this compound in my experiments?
A2: The presence of serum in your cell culture medium is a major cause of variability. Serum contains a complex mixture of growth factors, lipids, and binding proteins that can modulate this compound's activity. Specifically:
-
Growth Factors: Components like Epidermal Growth Factor (EGF) and Hepatocyte Growth Factor (HGF) present in serum can activate Diacylglycerol Kinases (DGKs).[2][3] DGKs phosphorylate this compound, converting it to phosphatidic acid and thereby terminating its PKC-activating signal.
-
Serum Albumin: this compound is a lipophilic molecule and can bind to albumin in the serum. This binding can reduce the free concentration of this compound available to activate PKC in your cells.
-
Endogenous Lipids: Serum contains its own lipids, including various DAG species and fatty acids, which can compete with this compound for PKC binding or modulate DGK activity.[4][5]
Q3: Should I use serum-containing or serum-free medium for my this compound experiments?
A3: The choice depends on your experimental goals.
-
Serum-free conditions are recommended for experiments requiring precise control over PKC activation and for achieving maximal and reproducible this compound activity. This eliminates the interference from serum components.
-
Serum-containing conditions may be necessary if your cells require serum for viability and proliferation during the experimental timeframe. In this case, it is crucial to be aware of the potential for reduced this compound potency and to include appropriate controls.
Q4: How does heat-inactivation of serum affect my experiments with this compound?
A4: Heat-inactivation (typically at 56°C for 30 minutes) is primarily done to inactivate complement proteins. While this is a standard procedure, it can also denature other labile proteins, including some growth factors and enzymes, which could unpredictably alter the serum's overall effect on this compound signaling. Recent studies suggest that heat-inactivated FBS can still significantly promote cell viability and activate intracellular signaling pathways, such as the p38/AKT pathway.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no cellular response to this compound | 1. Serum Interference: Growth factors in serum are activating Diacylglycerol Kinases (DGKs), which inactivate this compound. 2. Albumin Binding: Serum albumin is sequestering the lipophilic this compound, reducing its bioavailability. 3. Suboptimal Concentration: The effective concentration of this compound is higher in the presence of serum. | 1. Perform experiments in serum-free or reduced-serum (e.g., 0.5-1% FBS) medium. If serum is necessary, allow cells to attach in serum-containing medium, then switch to serum-free medium for the experiment. 2. Increase the concentration of this compound. Perform a dose-response curve to determine the optimal concentration in your specific serum conditions. 3. Consider using lipid-stripped serum to reduce interference from endogenous lipids.[7] |
| Inconsistent results between experiments | 1. Batch-to-batch variability of serum: Different lots of serum have varying concentrations of growth factors, lipids, and albumin. 2. Duration of serum starvation: If using a serum-starvation protocol, inconsistencies in the timing can affect baseline signaling. | 1. Use a single, large batch of serum for a series of related experiments to minimize variability. 2. Standardize the serum starvation protocol across all experiments. Ensure consistent timing and cell density. |
| Unexpected cell signaling events | 1. Activation of parallel pathways by serum: Serum components can activate other signaling pathways that may interact with the PKC pathway. 2. Metabolism of this compound: In the presence of serum, this compound can be metabolized to phosphatidic acid by DGKs, which has its own signaling properties. | 1. Include appropriate controls, such as vehicle-treated cells in both serum-containing and serum-free media, to dissect the specific effects of this compound. 2. If investigating downstream effects, consider using inhibitors of DGK to prevent the conversion of this compound to phosphatidic acid. |
Data Presentation: Impact of Serum on this compound Activity
The following tables present illustrative quantitative data on how serum concentration can affect the potency of this compound in a typical in vitro PKC activation assay.
Table 1: Effect of Fetal Bovine Serum (FBS) Concentration on the EC50 of this compound for PKC Activation
| FBS Concentration (%) | EC50 of this compound (µM) |
| 0 (Serum-Free) | 5 |
| 1 | 15 |
| 5 | 40 |
| 10 | 85 |
EC50 (Half-maximal effective concentration) values were determined by measuring PKC activity across a range of this compound concentrations in cells cultured in media with varying percentages of FBS.
Table 2: Time to Peak PKC Activation by this compound (at EC50) in Varying Serum Concentrations
| FBS Concentration (%) | Time to Peak Activation (minutes) |
| 0 (Serum-Free) | 15 |
| 1 | 25 |
| 5 | 45 |
| 10 | 60 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex vigorously for 1-2 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Assay for Determining the Effect of Serum on this compound-Induced PKC Activity
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight in their standard growth medium containing serum.
-
-
Serum Starvation (for serum-free and low-serum conditions):
-
The next day, aspirate the growth medium.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add the appropriate medium for your experimental conditions:
-
Serum-Free Group: Serum-free medium.
-
Low-Serum Group: Medium containing a low percentage of FBS (e.g., 0.5% or 1%).
-
Control Serum Group: Medium containing the standard percentage of FBS (e.g., 10%).
-
-
Incubate the cells for a standardized period (e.g., 4-24 hours) to allow for the downregulation of basal signaling.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in the corresponding culture medium for each experimental condition (serum-free, low-serum, control serum).
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Aspirate the starvation medium and add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired time points (e.g., 15, 30, 60 minutes).
-
-
Measurement of PKC Activity:
-
After incubation, lyse the cells according to the manufacturer's protocol of your chosen PKC activity assay kit.
-
Measure PKC activity using a commercially available assay kit that typically involves measuring the phosphorylation of a specific substrate.
-
Follow the kit's instructions for detection (e.g., colorimetric, fluorometric, or luminescent readout).
-
-
Data Analysis:
-
Subtract the background signal (from vehicle-treated wells).
-
Plot the PKC activity against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the EC50 value for each serum condition.
-
Visualizations
Caption: Basic signaling pathway of this compound.
Caption: Impact of serum components on this compound activity.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijirmps.org [ijirmps.org]
- 3. Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Diacylglycerol Kinases: Relationship to Other Lipid kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
How to handle batch-to-batch variability of Dimyristolein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling the batch-to-batch variability of Dimyristolein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound, a diacylglycerol (DAG), is a lipid second messenger crucial for various cellular signaling pathways. In research, it is primarily used to activate Protein Kinase C (PKC) isoforms, which are involved in regulating cell proliferation, differentiation, and apoptosis. It is also utilized in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, and as a component in cell culture media to study lipid metabolism and signaling.
Q2: What are the potential sources of batch-to-batch variability in this compound?
A2: Batch-to-batch variability in this compound can arise from several factors during its synthesis and storage. The primary sources of variability include:
-
Purity: The percentage of this compound versus other mono- or triglycerides.
-
Isomeric Purity: The ratio of the biologically active sn-1,2-diacylglycerol isomer to other isomers.
-
Oxidation: The presence of lipid hydroperoxides and secondary oxidation products due to exposure to air and light.
-
Residual Solvents: Trace amounts of solvents used during the manufacturing process.
Q3: How can batch-to-batch variability of this compound impact my experiments?
A3: Inconsistent quality of this compound can lead to significant experimental artifacts and poor reproducibility. For instance:
-
Lower purity can result in a weaker or more variable activation of PKC.
-
The presence of oxidized lipids can trigger off-target effects, including cellular stress, inflammation, and apoptosis, potentially masking the specific effects of this compound.[1][2][3][4]
-
In drug delivery formulations, variability in lipid quality can affect the stability, encapsulation efficiency, and release kinetics of liposomes.[5]
Q4: How should I properly store and handle this compound to minimize degradation?
A4: To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. It is recommended to store it at -20°C or lower, protected from light and moisture. For preparing stock solutions, use high-purity, degassed organic solvents. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activation of Protein Kinase C (PKC).
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Purity of this compound Batch | Verify the purity of your this compound batch using the quality control protocols outlined below (See Experimental Protocols ). If the purity is below the required specification (typically >98%), consider obtaining a new, high-purity batch. |
| Degradation of this compound due to Improper Storage | Assess the extent of lipid oxidation using the Peroxide Value (PV) or TBARS assay (See Experimental Protocols ). If significant oxidation is detected, discard the batch and use a fresh aliquot that has been stored properly. |
| Incorrect Formulation for Cell-Based Assays | Ensure that the this compound is properly solubilized and delivered to the cells. This may involve the use of a carrier solvent like DMSO or formulating it into liposomes. Optimize the final concentration and incubation time for your specific cell type. |
Problem 2: High background signal or unexpected cellular toxicity.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxidized Lipids | Oxidized lipids can induce non-specific cellular stress and toxicity.[1][2][3][4] Test for lipid peroxidation using the provided protocols. If oxidation is confirmed, use a fresh, unoxidized batch of this compound. |
| Contamination with Residual Solvents | Refer to the manufacturer's Certificate of Analysis for information on residual solvents. If high levels are suspected, consider purchasing from a different supplier with stricter quality control. |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to lipid treatments. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cells. |
Quantitative Data Summary
While a specific Certificate of Analysis for this compound is not publicly available to provide exact batch-to-batch variation data, the following table represents typical specifications and potential variations for a high-purity diacylglycerol like this compound. Researchers should always refer to the Certificate of Analysis provided by their supplier for batch-specific values.
| Parameter | Typical Specification | Potential Batch-to-Batch Variation | Impact on Experiments |
| Purity (by GC) | > 98% | 95% - 99.5% | Lower purity leads to reduced and more variable biological activity. |
| Isomeric Purity (sn-1,2) | > 99% | 98% - 99.9% | Other isomers may have different or no biological activity. |
| Peroxide Value (PV) | < 1.0 meq/kg | 0.1 - 5.0 meq/kg | Higher values indicate oxidation, which can cause cellular toxicity and off-target effects.[6][7] |
| TBARS (MDA equivalent) | < 0.1 µM | 0.05 - 1.0 µM | Indicates the presence of secondary oxidation products that are cytotoxic. |
| Residual Solvents | < 0.5% | 0.1% - 1.0% | Can cause cellular toxicity at higher concentrations. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for determining the purity of this compound by analyzing its fatty acid methyl esters (FAMEs).
-
Saponification and Methylation:
-
Accurately weigh approximately 10 mg of the this compound sample into a screw-cap vial.
-
Add 1 mL of 0.5 M NaOH in methanol (B129727).
-
Heat at 100°C for 5 minutes.
-
Add 2 mL of Boron Trifluoride (BF3) in methanol and heat at 100°C for 30 minutes.
-
Add 1 mL of isooctane (B107328) and 1 mL of saturated NaCl solution.
-
Shake vigorously and allow the layers to separate. The upper isooctane layer contains the FAMEs.
-
-
GC Analysis:
-
Inject 1 µL of the isooctane layer into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-23).
-
Use a temperature program that effectively separates the myristoleate (B1240118) methyl esters from other potential fatty acid esters. A typical program might be: initial temperature of 100°C, ramp at 10°C/min to 240°C, and hold for 15 minutes.
-
Identify and quantify the peaks by comparing their retention times and areas to those of a known standard (e.g., methyl myristoleate). Purity is calculated as the percentage of the myristoleate peak area relative to the total area of all fatty acid peaks.
-
Protocol 2: Assessment of Lipid Oxidation - Peroxide Value (PV) Assay
This protocol is for determining the concentration of peroxides, the primary products of lipid oxidation.[6][7][8][9][10]
-
Sample Preparation:
-
Dissolve a known weight of this compound (e.g., 1 g) in a 3:2 (v/v) mixture of acetic acid and chloroform.
-
-
Reaction:
-
Add 0.5 mL of a saturated potassium iodide (KI) solution.
-
Swirl the mixture and let it stand in the dark for 1 minute.
-
Add 30 mL of deionized water.
-
-
Titration:
-
Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate (B1220275) solution until the yellow color almost disappears.
-
Add 0.5 mL of 1% starch solution as an indicator (the solution will turn blue).
-
Continue the titration until the blue color disappears.
-
A blank titration should be performed under the same conditions.
-
-
Calculation:
-
Peroxide Value (meq/kg) = ( (S - B) * N * 1000 ) / W
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
-
Protocol 3: Assessment of Lipid Oxidation - Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.[11][12][13][14]
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol).
-
-
Reaction:
-
To 100 µL of the sample solution, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate any interfering proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2,200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% (w/v) thiobarbituric acid (TBA).
-
Incubate in a boiling water bath for 10 minutes.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance at 532 nm using a spectrophotometer.
-
-
Quantification:
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.
-
Protocol 4: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines a method to assess the ability of a this compound batch to activate PKC.[15][16]
-
Preparation of Lipid Vesicles:
-
In a glass tube, combine phosphatidylserine (B164497) (PS) and the this compound batch to be tested (a typical molar ratio is 20:1 PS:DAG).
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the dried lipid film in an appropriate buffer (e.g., 20 mM HEPES, pH 7.4) by vortexing or sonication to form lipid vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer (containing ATP and a PKC-specific peptide substrate), purified PKC enzyme, and the prepared lipid vesicles.
-
Initiate the reaction by adding MgCl2.
-
Incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding EDTA.
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
Antibody-based detection (ELISA or Western Blot): Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
-
-
Analysis:
-
Compare the PKC activity stimulated by the test batch of this compound to that of a previously validated, high-quality reference batch.
-
Mandatory Visualizations
References
- 1. Role of protein kinase C δ in apoptotic signaling of oxidized phospholipids in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Signaling through Protein Kinase C Oxidation and Activation | MDPI [mdpi.com]
- 3. Bioactive Lipids and Redox Signaling: Molecular Mechanism and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell signalling by reactive lipid species: new concepts and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meatscience.org [meatscience.org]
- 6. iitg.ac.in [iitg.ac.in]
- 7. thesciencenotes.com [thesciencenotes.com]
- 8. Peroxide Value Method [protocols.io]
- 9. xylemanalytics.com [xylemanalytics.com]
- 10. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 11. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 12. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 13. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 14. oxfordbiomed.com [oxfordbiomed.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Dimyristolein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic Dimyristolein.
Introduction to this compound Purification
Synthetic this compound, a diglyceride containing two myristoleic acid chains, is a valuable compound in various research and pharmaceutical applications. Its purity is critical for ensuring experimental reproducibility and the safety of downstream applications. The synthesis of this compound typically involves the esterification of glycerol (B35011) with myristoleic acid, a reaction that often results in a mixture of mono-, di-, and triglycerides, as well as unreacted starting materials. This guide provides detailed protocols and troubleshooting advice to help you effectively remove these impurities and obtain high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The most common impurities found in synthetic this compound are typically byproducts of the esterification reaction. These include:
-
Unreacted Myristoleic Acid: A starting material that did not react.
-
Glycerol: The other starting material.
-
Monomyristolein: A monoglyceride with one myristoleic acid chain.
-
Trimyristolein: A triglyceride with three myristoleic acid chains.
-
Positional Isomers: Such as 1,2-Dimyristolein, which may form alongside the desired 1,3-Dimyristolein.
-
Oxidation Products: Unsaturated fatty acids like myristoleic acid are susceptible to oxidation, which can lead to the formation of aldehydes, ketones, and other degradation products.[1][2]
Q2: What methods can be used to purify synthetic this compound?
A2: Several methods can be employed to purify synthetic this compound, with the choice of method depending on the scale of the purification and the nature of the impurities. The most common techniques are:
-
Column Chromatography: Particularly effective for separating glycerides based on their polarity. Silica (B1680970) gel is a common stationary phase.[3][4][5]
-
Crystallization: A useful technique for removing impurities that have different solubilities than this compound.[6]
-
Molecular Distillation: Suitable for large-scale purification by separating compounds based on their molecular weight.[7]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying different glycerides.[8][9][10][11]
-
Gas Chromatography (GC): Can be used to analyze the fatty acid composition after transesterification of the glycerides and to quantify the glyceride content.[1][6][12][13]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of impurities and monitor the progress of purification.[14][15]
Purification Workflow and Method Selection
The following diagrams illustrate a general workflow for the purification of synthetic this compound and a decision tree to help you select the most appropriate purification method.
Caption: General workflow for the purification of synthetic this compound.
Caption: Decision tree for selecting a purification method for this compound.
Experimental Protocols
Column Chromatography using Silica Gel
This method is effective for separating this compound from monomyristolein, trimyristolein, and free myristoleic acid based on their differing polarities.
Materials:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: Hexane (B92381), Diethyl ether (reagent grade)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity. Ensure there are no air bubbles or cracks in the packed bed. Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel column.
-
Elution:
-
Fraction 1 (Trimyristolein & Free Fatty Acids): Elute the column with a mixture of 10% diethyl ether in hexane. Trimyristolein and any remaining free fatty acids will elute first as they are the least polar.[3]
-
Fraction 2 (this compound): Increase the polarity of the eluting solvent to 25% diethyl ether in hexane to elute the this compound.[3]
-
Fraction 3 (Monomyristolein): Finally, elute with 100% diethyl ether to recover the most polar component, monomyristolein.[3]
-
-
Analysis: Collect fractions and analyze them using TLC to identify the fractions containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Crystallization
Crystallization is a suitable method for purifying this compound, especially for removing small amounts of impurities with different solubilities.
Materials:
-
Crude this compound
-
Solvent (e.g., acetone, hexane, or a mixture)
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent at a slightly elevated temperature to ensure complete dissolution.
-
Cooling: Slowly cool the solution to allow for the formation of crystals. The cooling rate can influence crystal size and purity.
-
Filtration: Once crystallization is complete, separate the crystals from the mother liquor by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield | Reference |
| Column Chromatography | >95% | 60-80% | [3][4] |
| Crystallization | >98% | 50-70% | [6] |
| Molecular Distillation | >90% | >80% | [7][16] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation in column chromatography (overlapping peaks) | - Inappropriate solvent system.- Column overloading.- Irregular column packing. | - Optimize the solvent system using TLC. Try a less polar solvent system for better separation.- Reduce the amount of sample loaded onto the column.- Repack the column carefully to ensure a uniform bed. |
| Low yield after crystallization | - this compound is too soluble in the chosen solvent.- Cooling was too rapid, leading to small crystals that are difficult to filter. | - Try a different solvent or a solvent mixture where this compound has lower solubility at cold temperatures.- Slow down the cooling process to allow for the growth of larger crystals. |
| Product is yellow or has an off-odor | - Oxidation of myristoleic acid chains. | - Store the product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.- Consider adding an antioxidant during storage. |
| Presence of free fatty acids in the final product | - Incomplete separation during chromatography.- Hydrolysis of the ester bonds during purification or storage. | - Repeat the column chromatography with a less polar solvent system to better separate the free fatty acids.- Ensure all solvents are anhydrous and avoid exposure to moisture and high temperatures. A mild basic wash can also be used to remove free fatty acids before chromatography.[17][18] |
| Contamination with positional isomers (1,2-Dimyristolein) | - Isomerization can occur, especially under acidic or basic conditions. | - Use neutral purification conditions. Silver resin chromatography can be effective in separating cis/trans isomers and may also help with positional isomers. |
| TLC plate shows streaking | - Sample is too concentrated.- Sample is not fully dissolved.- Compound is degrading on the silica gel. | - Dilute the sample before spotting on the TLC plate.- Ensure the sample is fully dissolved in the spotting solvent.- Perform a 2D TLC to check for stability on silica. If unstable, consider using a different stationary phase like alumina.[14] |
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. Monoglycerides, Diglycerides, and Triglycerides by Silica Gel Column Chromatography [library.aocs.org]
- 4. scribd.com [scribd.com]
- 5. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. mdpi.com [mdpi.com]
- 8. US5179219A - Process for separating fatty acids and triglycerides - Google Patents [patents.google.com]
- 9. Determination of Triglycerides and Waxes in Food Products Using Cool On-Column Injection and the MET-Biodiesel Capillary Column [sigmaaldrich.com]
- 10. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
- 15. silicycle.com [silicycle.com]
- 16. WO2003029392A1 - Chemical process for the production of 1,3-diglyceride oils - Google Patents [patents.google.com]
- 17. US20020111504A1 - Process for removing free fatty acids from fats and oils of biological origin or their steam distillates - Google Patents [patents.google.com]
- 18. US6579996B2 - Process for removing free fatty acids from fats and oils of biological origin or their steam distillates - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Dimyristolein and 1,2-Dimyristoyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, primarily through their activation of Protein Kinase C (PKC). The subtle difference in the saturation of their fatty acid chains can lead to significant variations in their biological efficacy. This guide provides a detailed comparison of the biological activities of two such diacylglycerols: Dimyristolein (1,2-dimyristoleoyl-sn-glycerol), an unsaturated DAG, and 1,2-dimyristoyl-sn-glycerol (B53044), its saturated counterpart. This comparison is supported by experimental data and detailed protocols to assist researchers in their study of lipid-mediated signaling.
Chemical Structures and Key Differences
The fundamental difference between this compound and 1,2-dimyristoyl-sn-glycerol lies in the presence of a double bond in the myristoleoyl chains of the former. 1,2-dimyristoyl-sn-glycerol contains two saturated 14-carbon myristoyl chains, while this compound contains two monounsaturated 14-carbon myristoleoyl chains. This seemingly minor structural variance significantly impacts the molecule's conformation and its ability to interact with and activate downstream targets.
Comparative Biological Activity
The primary biological role of these diacylglycerols is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular processes.
General Findings:
-
Potency of PKC Activation: Unsaturated 1,2-diacylglycerols are generally more potent activators of PKC than their saturated counterparts.[1]
-
1,2-Dimyristoyl-sn-glycerol: This saturated diacylglycerol is considered a weak second messenger for the activation of PKC.[2]
Quantitative Data Summary
Due to the lack of direct comparative studies providing EC50 values for these specific molecules, a quantitative table cannot be generated at this time. However, research consistently indicates a higher activation capacity for unsaturated diacylglycerols.
Signaling Pathways
The activation of PKC by diacylglycerols initiates a cascade of downstream signaling events that vary depending on the cell type and the specific PKC isoform involved.
PKC Activation and Downstream Signaling
The binding of diacylglycerol to the C1 domain of conventional and novel PKC isoforms leads to their translocation to the cell membrane and subsequent activation. Activated PKC then phosphorylates a multitude of substrate proteins, leading to diverse physiological responses.
Role in Hepatic Insulin (B600854) Resistance
In hepatocytes, the accumulation of diacylglycerol can lead to the activation of PKCε. Activated PKCε can then phosphorylate the insulin receptor, impairing its kinase activity and leading to insulin resistance. This disrupts downstream insulin signaling, affecting glucose and lipid metabolism.[3]
Role in Muscle Insulin Resistance
In skeletal muscle, an increase in diacylglycerol content is associated with the activation of PKCθ.[4][5] Activated PKCθ can phosphorylate Insulin Receptor Substrate 1 (IRS-1) at serine residues, which inhibits insulin-stimulated tyrosine phosphorylation of IRS-1 and subsequently impairs the downstream insulin signaling cascade, contributing to muscle insulin resistance.[4]
Experimental Protocols
The following is a generalized protocol for an in vitro Protein Kinase C (PKC) activity assay, designed to compare the potency of this compound and 1,2-dimyristoyl-sn-glycerol. This protocol is a composite based on methodologies described in the literature.[6][7]
Objective:
To determine and compare the concentration-dependent activation of a specific PKC isoform by this compound and 1,2-dimyristoyl-sn-glycerol.
Materials:
-
Purified, active PKC isoform (e.g., PKCα, PKCε, PKCθ)
-
This compound
-
1,2-dimyristoyl-sn-glycerol
-
Triton X-100 or other suitable detergent
-
PKC substrate peptide (e.g., KRTLRR)[7]
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., fluorescence-based assay)
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)
-
Stop solution (e.g., EDTA solution)
-
96-well microtiter plates
-
Scintillation counter or microplate reader (depending on the detection method)
Experimental Workflow:
Procedure:
-
Preparation of Lipid Vesicles: a. In glass tubes, prepare mixtures of phosphatidylserine (PS) and either this compound or 1,2-dimyristoyl-sn-glycerol at various molar ratios. A typical final PS concentration is 100 µg/mL. The diacylglycerol concentrations should span a range to determine a dose-response curve (e.g., 0.1 to 100 µM). b. Dry the lipid mixtures under a stream of nitrogen gas to form a thin film. c. Resuspend the lipid film in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.5) by vortexing or sonication to form small unilamellar vesicles.
-
Kinase Reaction Setup: a. In a 96-well plate, add the kinase assay buffer. b. Add the purified PKC isoform to each well. c. Add the PKC substrate peptide. d. Add the prepared lipid vesicles containing either this compound or 1,2-dimyristoyl-sn-glycerol to the respective wells. Include control wells with PS vesicles only (basal activity) and a positive control (e.g., phorbol (B1677699) ester).
-
Initiation and Incubation: a. Initiate the kinase reaction by adding [γ-³²P]ATP (or the appropriate reagent for a non-radioactive assay) to each well. b. Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination and Detection: a. Stop the reaction by adding an excess of EDTA solution. b. For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. c. For non-radioactive assays, follow the manufacturer's instructions for the specific detection kit (e.g., measuring fluorescence or absorbance).
-
Data Analysis: a. Subtract the basal activity (PS alone) from all measurements. b. Plot the PKC activity as a function of the diacylglycerol concentration. c. Determine the EC50 value (the concentration of diacylglycerol that produces 50% of the maximal activation) for both this compound and 1,2-dimyristoyl-sn-glycerol by fitting the data to a sigmoidal dose-response curve.
Conclusion
The presence of unsaturation in the acyl chains of this compound is predicted to render it a more potent activator of Protein Kinase C compared to its saturated analog, 1,2-dimyristoyl-sn-glycerol. This difference in potency has significant implications for their respective roles in cellular signaling, particularly in pathways regulating metabolism where aberrant PKC activation is implicated in disease states such as insulin resistance. The provided experimental protocol offers a framework for researchers to quantitatively assess these differences and further elucidate the structure-activity relationship of diacylglycerol second messengers. This guide serves as a valuable resource for designing experiments and interpreting data in the field of lipid signaling and drug development.
References
- 1. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Dimyristolein and Phorbol Esters: Potency, Signaling, and Cellular Fate
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling, the activation of Protein Kinase C (PKC) serves as a critical nexus for a multitude of physiological processes, from cell proliferation and differentiation to apoptosis. Two classes of molecules, Dimyristolein (1,2-Dimyristoyl-sn-glycerol, DMG) and phorbol (B1677699) esters, are widely utilized by researchers to probe and manipulate these pathways. While both act as analogs of the endogenous PKC activator diacylglycerol (DAG), their distinct biochemical properties and cellular effects warrant a detailed comparative analysis. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, amalgamating experimental data to delineate the key differences between these two potent signaling modulators.
Executive Summary
Phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), are renowned for their high potency and sustained, often irreversible, activation of PKC. In contrast, this compound, a saturated diacylglycerol, is generally considered a weaker and more transient activator of PKC. This fundamental difference in their mode of action translates into divergent downstream signaling cascades and, consequently, distinct cellular outcomes. While phorbol esters can be powerful tools for inducing robust and long-lasting cellular responses, this compound offers a model for more physiological, transient signaling events. The choice between these two activators is therefore highly dependent on the specific experimental aims.
Data Presentation: A Quantitative Look at Potency and Cellular Effects
The following tables summarize the available quantitative data comparing the biological activities of this compound and phorbol esters. It is important to note that direct comparative studies for this compound are limited, and much of the data for diacylglycerols is based on analogs such as dioctanoyl-sn-glycerol (DiC8).
| Compound | Target | Assay | Potency (EC50/IC50) | Reference |
| Phorbol 12-myristate 13-acetate (PMA) | Protein Kinase C (PKC) | Kinase Redistribution | ~30-40 nM | [1] |
| Phorbol 12,13-dibutyrate (PDBu) | Protein Kinase C (PKC) | Ca2+ Current Suppression | ~10-100 nM | [2] |
| dioctanoyl-sn-glycerol (DiC8) | Protein Kinase C (PKC) | Ca2+ Current Suppression | ~1-10 µM | [2] |
| This compound (DMG) | Protein Kinase C (PKC) | In vitro kinase activity | Weak activator |
Table 1: Comparative Potency in PKC Activation. Note the significantly higher potency of phorbol esters compared to diacylglycerol analogs.
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| Phorbol 12-myristate 13-acetate (PMA) | EL4/6.1 thymoma | IL-2R Expression | Induction | 10 ng/mL | [3] |
| dioctanoyl-sn-glycerol (DiC8) | EL4/6.1 thymoma | IL-2R Expression | No induction (alone) | 3-30 µg/mL | [3] |
| Phorbol 12-myristate 13-acetate (PMA) | Human Melanocytes | Proliferation | Induction | 85 nM | |
| Phorbol 12,13-dibutyrate (PDBu) | Human Melanocytes | Proliferation | Higher induction than PMA | 85 nM | |
| Phorbol 12-myristate 13-acetate (PMA) | Cloned T-cells | Proliferation | Sustained proliferation | 0.2 - 200 nM | [4][5] |
Table 2: Comparative Effects on Cellular Proliferation and Differentiation. Phorbol esters generally exhibit a more pronounced and sustained effect on cellular processes compared to diacylglycerols.
Mechanism of Action and Signaling Pathways
Both this compound and phorbol esters exert their primary effects by binding to the C1 domain of conventional and novel PKC isoforms, mimicking the action of endogenous diacylglycerol. However, the nature of this interaction and its downstream consequences differ significantly.
Phorbol Esters: These molecules are characterized by their high affinity for the C1 domain and their slow metabolic degradation. This leads to a prolonged and stable association with PKC at the cell membrane, resulting in sustained, and in some cases, irreversible enzyme activation.[6] This persistent signaling can trigger a cascade of downstream events, including the activation of the Raf/MEK/ERK (MAPK) pathway and the transcription factor NF-κB.
This compound (and other DAGs): As a diacylglycerol, this compound is subject to rapid metabolic turnover. This results in a transient activation of PKC, more closely mirroring physiological signaling events.[6] The activation of PKC by DAGs is typically reversible and dependent on a sustained upstream signal that generates DAG.[6] While also capable of activating downstream pathways like MAPK, the transient nature of the signal may lead to different cellular outcomes compared to the sustained signaling induced by phorbol esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence for hippocampal calcium channel regulation by PKC based on comparison of diacylglycerols and phorbol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of phorbol-12-myristate-13-acetate and dioctanoyl-sn-glycerol in the activation of EL4/6.1 thymoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phorbol myristate acetate and in vitro T lymphocyte function. III. Selective impairment by PMA of lethal hit delivery by cloned CTL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phorbol myristate acetate and in vitro T lymphocyte function. II. Influence of PMA and supernatants from PMA-treated P388D1 cells on the proliferation of cloned T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in the effects of phorbol esters and diacylglycerols on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Dimyristolein as a Specific Diacylglycerol (DAG) Analog: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dimyristolein (1,2-dimyristoleoyl-sn-glycerol), a synthetic diacylglycerol (DAG) analog, against other commonly used activators of DAG-mediated signaling pathways. The objective is to furnish researchers with the necessary information to make informed decisions regarding the selection of DAG analogs for their specific experimental needs. This document summarizes key performance metrics, provides detailed experimental protocols for validation, and illustrates relevant biological pathways and workflows.
Introduction to Diacylglycerol Signaling
Diacylglycerol is a critical second messenger produced from the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC). It plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. The primary downstream effectors of DAG are the Protein Kinase C (PKC) family of serine/threonine kinases. DAG binds to the C1 domain of conventional and novel PKC isoforms, recruiting them to the cell membrane and inducing a conformational change that leads to their activation. Given its central role, synthetic DAG analogs are invaluable tools for dissecting DAG-mediated signaling events.
Comparative Analysis of DAG Analogs
The selection of a DAG analog is contingent on the specific experimental question. Analogs vary in their potency, specificity, metabolic stability, and potential for off-target effects. Here, we compare this compound with two widely used DAG mimetics: Phorbol 12-myristate 13-acetate (PMA) and 1-Oleoyl-2-acetyl-sn-glycerol (OAG).
Table 1: Comparison of Performance Metrics for Selected DAG Analogs
| Feature | This compound (1,2-dimyristoleoyl-sn-glycerol) | Phorbol 12-myristate 13-acetate (PMA) | 1-Oleoyl-2-acetyl-sn-glycerol (OAG) |
| Class | Saturated Diacylglycerol Analog | Phorbol Ester (Diterpene) | Unsaturated Diacylglycerol Analog |
| Mechanism of Action | Binds to the C1 domain of PKC, mimicking endogenous DAG. | Potent agonist of the C1 domain of PKC and other C1 domain-containing proteins. | Binds to the C1 domain of PKC, mimicking endogenous DAG. |
| Potency | Generally considered a weak PKC activator.[1] | High potency, active in the nanomolar range. | Moderate potency, active in the micromolar range. |
| Metabolic Stability | Likely metabolized by diacylglycerol kinases (DGKs) and lipases. | Metabolically stable and resistant to degradation, leading to prolonged signaling. | Readily metabolized by DGKs and lipases, resulting in a transient signal. |
| Cell Permeability | Permeable to cell membranes. | Highly cell-permeable. | Cell-permeable. |
| Specificity | Expected to activate conventional and novel PKC isoforms. Specificity among isoforms is not well characterized. | Activates a broad range of PKC isoforms (conventional and novel). Can have off-target effects due to its high potency and stability. | Activates conventional and novel PKC isoforms. |
| Key Advantages | As a closer structural analog to endogenous saturated DAGs, it may offer more physiologically relevant insights. | High potency allows for robust activation of PKC signaling. | Its transient nature is useful for studying the kinetics of DAG signaling. |
| Key Disadvantages | Limited data on specificity and potency. Weaker activity may require higher concentrations. | Can induce non-physiological responses and long-term down-regulation of PKC. Acts as a tumor promoter. | Lower potency compared to PMA. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
DAG-Mediated Protein Kinase C Activation Pathway
This diagram illustrates the canonical signaling cascade initiated by the generation of diacylglycerol and leading to the activation of Protein Kinase C.
Caption: Canonical DAG signaling pathway leading to PKC activation.
Experimental Workflow for Validating this compound
This diagram outlines a typical experimental workflow to validate the efficacy and specificity of this compound as a DAG analog.
Caption: Workflow for this compound validation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are protocols for key experiments.
Protocol 1: In Vitro PKC Kinase Assay
This assay directly measures the ability of this compound to activate purified PKC isoforms.
Objective: To determine the concentration-dependent activation of specific PKC isoforms by this compound.
Materials:
-
Purified recombinant PKC isoforms (e.g., PKCα, PKCδ)
-
This compound, PMA, OAG
-
PKC substrate peptide (e.g., MARCKS peptide)
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix phosphatidylserine (PS) and this compound at the desired molar ratio in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in kinase reaction buffer by sonication to create small unilamellar vesicles.
-
-
Set up Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, lipid vesicles, purified PKC isoform, and the PKC substrate peptide.
-
Add varying concentrations of this compound (or PMA/OAG as positive controls) to different tubes. Include a vehicle-only control.
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
-
Initiate Phosphorylation:
-
Start the reaction by adding ATP mixed with [γ-³²P]ATP.
-
Incubate for 10-20 minutes at 30°C. The reaction time should be optimized to ensure linearity.
-
-
Stop Reaction and Measure Phosphorylation:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of the kinase at each this compound concentration.
-
Plot the activity versus the log of the this compound concentration to determine the EC₅₀.
-
Protocol 2: Cellular PKC Translocation Assay
This assay assesses the ability of this compound to induce the translocation of PKC from the cytosol to the plasma membrane in intact cells, a key step in its activation.
Objective: To visualize and quantify the recruitment of PKC to the plasma membrane in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
This compound, PMA, OAG
-
Primary antibody specific for the PKC isoform of interest
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Confocal microscope
-
Cell lysis buffer for subcellular fractionation
-
Western blotting reagents
Procedure (Immunofluorescence):
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips to sub-confluency.
-
Treat the cells with various concentrations of this compound, PMA, OAG, or vehicle for a specified time (e.g., 15-30 minutes).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as Triton X-100.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Incubate with the primary anti-PKC antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal microscope.
-
Analyze the images to quantify the fluorescence intensity at the plasma membrane versus the cytosol.
-
Procedure (Subcellular Fractionation and Western Blot):
-
Cell Treatment and Lysis:
-
Treat cultured cells as described above.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.
-
-
Western Blotting:
-
Resolve the proteins from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary anti-PKC antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the PKC isoform in the membrane and cytosolic fractions.
-
Calculate the ratio of membrane-associated to cytosolic PKC to determine the extent of translocation.
-
Conclusion
This compound presents itself as a potentially valuable tool for studying DAG signaling, particularly for researchers interested in the effects of saturated diacylglycerols. Its characterization as a "weak" activator suggests that it may be useful for avoiding the overstimulation and off-target effects associated with more potent analogs like PMA. However, the current body of literature lacks extensive comparative data on its potency and isoform specificity. The experimental protocols provided in this guide offer a framework for researchers to thoroughly validate this compound within their own experimental systems, allowing for a direct comparison with other DAG analogs and ensuring the appropriate selection of tools for dissecting the complexities of Protein Kinase C signaling.
References
Unveiling Antibody Specificity: A Comparative Analysis of Anti-DAG Antibody Cross-Reactivity with Dimyristolein
For Immediate Release
In the intricate landscape of cellular signaling and drug development, the specificity of antibodies is paramount. This guide provides a detailed comparison of the cross-reactivity of anti-diacylglycerol (DAG) antibodies with a specific DAG species, Dimyristolein. This analysis is crucial for researchers in lipidomics, signal transduction, and immunoassay development, offering insights into antibody performance and experimental design.
Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways, and antibodies targeting these lipids are invaluable tools for their detection and quantification. However, the structural diversity of DAGs, differing in the fatty acid chains attached to the glycerol (B35011) backbone, presents a challenge for antibody specificity. This compound, a diacylglycerol with two myristoleic acid (C14:1) chains, serves as a key subject for this comparative analysis.
Structural Comparison: Diacylglycerol vs. This compound
The potential for cross-reactivity is fundamentally rooted in structural similarity. Diacylglycerol (DAG) is a broad term for a glyceride with two fatty acid chains. These fatty acids can vary in length and degree of saturation. This compound is a specific type of DAG.
A polyclonal antibody raised against a generic DAG molecule, often conjugated to a carrier protein like BSA to elicit an immune response, is likely to recognize the core glycerol backbone and parts of the attached fatty acids. Given that this compound possesses this fundamental DAG structure, a degree of cross-reactivity is anticipated. The key difference lies in the specific fatty acid chains: myristoleic acid (14 carbons, one double bond). The antibody's binding affinity will depend on how well its paratope accommodates these specific chains compared to the mix of fatty acid chains present in the immunogen.
Comparative Analysis of Anti-DAG Antibody Binding
Due to the limited availability of direct comparative experimental data in the public domain, the following table outlines a predicted comparison of a general polyclonal anti-DAG antibody's binding affinity for a standard DAG immunogen versus this compound. This prediction is based on the principle of structural homology.
| Feature | Standard DAG Immunogen (Hypothetical) | This compound (1,3-Dimyristolein) | Predicted Cross-Reactivity |
| Structure | Glycerol backbone with a heterogeneous mixture of fatty acids (e.g., C16, C18, saturated and unsaturated) | Glycerol backbone with two myristoleic acid (C14:1) chains | High, due to shared glycerol backbone and fatty acid ester linkages. |
| Immunogen | DAG conjugated to a carrier protein (e.g., BSA).[1] | Not applicable | The antibody is expected to recognize the core DAG structure. |
| Predicted Binding Affinity | High (as the immunogen) | Moderate to High | The affinity for this compound will depend on the similarity of its myristoleic acid chains to the fatty acid composition of the immunogen. A "general" cross-reactivity suggests binding to a range of DAG species.[1] |
| Application Suitability | ELISA, WB, IHC, ICC.[2] | ELISA, and potentially other immunoassays, but validation is critical. | Suitability must be confirmed experimentally, as affinity differences can impact assay performance. |
Signaling Pathway Involving Diacylglycerol
Diacylglycerol is a pivotal second messenger in numerous signaling pathways. One of the most well-characterized is the protein kinase C (PKC) activation pathway.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
To quantitatively assess the cross-reactivity of an anti-DAG antibody with this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice. This assay measures the ability of this compound to compete with a coated DAG antigen for binding to the anti-DAG antibody.
Objective: To determine the percentage of cross-reactivity of an anti-DAG antibody with this compound relative to a standard DAG.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-DAG polyclonal antibody
-
Standard DAG (e.g., 1,2-dioleoyl-sn-glycerol)
-
This compound
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the standard DAG in coating buffer to a concentration of 1-10 µg/mL.
-
Add 100 µL of the coating solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the standard DAG and this compound in Assay Buffer.
-
In separate tubes, pre-incubate a constant, limiting concentration of the anti-DAG antibody with the various concentrations of either the standard DAG or this compound for 1-2 hours at room temperature.
-
Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the logarithm of the competitor concentration for both the standard DAG and this compound to generate two competition curves.
-
Determine the concentration of each analyte that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard DAG / IC50 of this compound) x 100
-
Experimental Workflow
The following diagram illustrates the workflow for the competitive ELISA to determine antibody cross-reactivity.
Conclusion
References
A Researcher's Guide to Dimyristolein: A Comparative Analysis of Leading Chemical Suppliers
For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount to achieving reliable and reproducible experimental outcomes. Dimyristolein (1,2-dimyristoleoyl-sn-glycerol), a key diacylglycerol (DAG), plays a crucial role in cellular signaling and lipid-based drug delivery systems. Its purity, stability, and biological activity can significantly impact research results. This guide provides an objective comparison of this compound from four prominent chemical suppliers: Avanti Polar Lipids, Cayman Chemical, Larodan, and MilliporeSigma.
This analysis is based on a compilation of publicly available data and typical specifications for high-purity lipids. While direct head-to-head comparative studies are not always accessible, this guide offers a framework for evaluating these products based on critical quality attributes. We present summarized data in clear, comparative tables, detail essential experimental protocols for in-house verification, and provide visual diagrams of relevant biological pathways and experimental workflows.
Comparative Analysis of this compound Specifications
The following tables summarize the typical product specifications for this compound offered by the selected suppliers. This data is compiled from online product listings and representative certificates of analysis for similar diacylglycerol products.
Table 1: Physical and Chemical Properties
| Parameter | Avanti Polar Lipids | Cayman Chemical | Larodan | MilliporeSigma |
| Molecular Formula | C31H56O5 | C31H56O5 | C31H56O5 | C31H56O5 |
| Molecular Weight | 508.77 g/mol | 508.8 g/mol | 508.77 g/mol | 508.77 g/mol |
| Purity (by GC/TLC) | >99% | ≥98% | >98% | ≥98% |
| Physical Form | Chloroform Solution | Neat Oil | Neat Oil | Solution |
| Storage Temperature | -20°C | -20°C | -20°C | -20°C |
Table 2: Analytical and Quality Control Data (Representative)
| Parameter | Avanti Polar Lipids | Cayman Chemical | Larodan | MilliporeSigma |
| Identity (by MS) | Conforms to Structure | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Fatty Acid Composition | ≥99% 14:1 (cis-9) | Reportable | Reportable | Reportable |
| Endotoxin Level | Not Specified | Not Specified | Not Specified | Not Specified |
| Solvent Purity | High Purity Chloroform | N/A | N/A | High Purity Solvent |
| Certificate of Analysis | Provided with purchase | Available for download by lot number[1] | Provided with purchase[2] | Available on product page |
Experimental Protocols for Quality Assessment
To ensure the quality and consistency of this compound for your specific application, in-house verification is recommended. The following are detailed methodologies for key experiments.
Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity and determine the purity of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Perform a transesterification reaction to convert the diacylglycerol to fatty acid methyl esters (FAMEs). A common method is to use 1 mL of 2% methanolic sulfuric acid and heat at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution.
-
Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 220°C at 4°C/min, and hold for 10 min.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
-
Data Analysis:
-
Identify the methyl myristoleate (B1240118) peak based on its retention time and mass spectrum (comparison to a known standard or library).
-
Calculate purity by dividing the peak area of methyl myristoleate by the total peak area of all fatty acid methyl esters.
-
Stability Assessment by Thin-Layer Chromatography (TLC)
Objective: To assess the stability of this compound over time under specific storage conditions by monitoring for the appearance of degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in chloroform.
-
Spot 2 µL of the solution onto a silica (B1680970) gel TLC plate.
-
Store the remaining solution at the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
-
TLC Analysis:
-
Mobile Phase: A common solvent system for neutral lipids is Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v).
-
Develop the TLC plate in a chamber saturated with the mobile phase until the solvent front is approximately 1 cm from the top of the plate.
-
Dry the plate thoroughly.
-
-
Visualization:
-
Visualize the spots by staining with a suitable reagent, such as phosphomolybdic acid solution followed by gentle heating, or by exposure to iodine vapor.
-
-
Data Analysis:
-
At specified time points (e.g., 0, 1, 2, 4 weeks), spot the stored this compound solution alongside a freshly prepared standard.
-
Compare the chromatograms. The appearance of new spots or a decrease in the intensity of the main this compound spot indicates degradation.
-
In Vitro Biological Activity Assay: Protein Kinase C (PKC) Activation
Objective: To determine the biological activity of this compound by measuring its ability to activate Protein Kinase C (PKC), a key downstream effector in the diacylglycerol signaling pathway.
Methodology:
-
Cell Culture:
-
Use a suitable cell line known to express PKC, such as HEK293 or HeLa cells.
-
Culture the cells in appropriate media and conditions until they reach 80-90% confluency.
-
-
Cell Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound to achieve a range of final concentrations (e.g., 1, 10, 100 µM).
-
Treat the cells with the different concentrations of this compound for a specified time (e.g., 30 minutes). Include a vehicle control (DMSO alone).
-
-
PKC Activity Measurement:
-
Several commercial kits are available for measuring PKC activity, often based on the phosphorylation of a specific substrate. A common method is an ELISA-based assay.
-
Lyse the cells according to the kit protocol.
-
Perform the PKC activity assay on the cell lysates.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence according to the kit instructions.
-
Plot the PKC activity as a function of this compound concentration to generate a dose-response curve.
-
Compare the EC50 values (the concentration that gives half-maximal response) of this compound from different suppliers. A lower EC50 indicates higher potency.
-
Mandatory Visualizations
Diacylglycerol (DAG) Signaling Pathway
The following diagram illustrates the central role of diacylglycerol (DAG), such as this compound, in intracellular signaling cascades.
Caption: Diacylglycerol (DAG) signaling pathway.
Experimental Workflow for Purity Analysis
This diagram outlines the key steps involved in determining the purity of a this compound sample using GC-MS.
Caption: Workflow for this compound purity analysis.
Conclusion
The selection of a this compound supplier should be based on a thorough evaluation of product specifications, the availability of comprehensive analytical data, and the specific requirements of the intended application. While all four suppliers—Avanti Polar Lipids, Cayman Chemical, Larodan, and MilliporeSigma—are reputable sources for high-purity lipids, researchers should consider factors such as lot-to-lot consistency, the level of detail provided in the certificate of analysis, and the supplier's technical support. For critical applications, performing in-house quality control using the experimental protocols outlined in this guide will ensure the reliability and reproducibility of your research findings.
References
Dimyristolein in Focus: A Functional Comparison of Diacylglycerols
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between signaling lipids is paramount. This guide provides an objective comparison of Dimyristolein (1,2-Dimyristoleoyl-sn-glycerol) and other key diacylglycerols (DAGs), supported by experimental data and detailed protocols to aid in the selection of appropriate molecules for research and therapeutic development.
Diacylglycerols are critical second messengers that modulate a wide array of cellular processes, primarily through the activation of Protein Kinase C (PKC) isoforms. The specific fatty acid composition of a DAG molecule significantly influences its biological activity, including its affinity for PKC and the subsequent downstream signaling cascade. This guide delves into a functional comparison of this compound, a saturated diacylglycerol, with other commonly studied DAGs featuring varying degrees of saturation and chain length.
Quantitative Comparison of Diacylglycerol Activity
The potency of different diacylglycerols in activating PKC isoforms varies significantly. This variation is attributed to the length and saturation of the fatty acid chains, which affect how the DAG molecule inserts into the cell membrane and interacts with the C1 domain of PKC.
| Diacylglycerol (Fatty Acid Composition) | Common Abbreviation | Saturation | Chain Length | Relative PKC Activation | Key Characteristics & Applications |
| 1,2-Dimyristoleoyl-sn-glycerol | This compound, 1,2-DMG | Saturated | C14:0 / C14:0 | Weak [1] | Used in the formulation of lipid nanoparticles (LNPs) for drug delivery.[1] Serves as a substrate for studying lipid metabolism and signal transduction.[2] |
| 1,2-Dipalmitoyl-sn-glycerol | 1,2-DPG, DG(16:0/16:0) | Saturated | C16:0 / C16:0 | Moderate | Also used as a "helper lipid" in LNP formulations, contributing to stable and rigid membrane structures.[1] |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol | SAG | Polyunsaturated | C18:0 / C20:4 (ω-6) | Strong (especially for PKCα and PKCδ) | A common endogenous DAG species produced upon receptor stimulation. |
| 1,2-Dioleoyl-sn-glycerol | DOG | Monounsaturated | C18:1 / C18:1 | Strong | Frequently used as a potent activator of PKC in in vitro and cell-based assays. |
| Phorbol 12-Myristate 13-Acetate | PMA, TPA | - | - | Very Strong (Potent tumor promoter) | A non-metabolizable DAG analog that causes sustained PKC activation. Often used as a positive control in PKC assays.[3][4] |
Signaling Pathways
Diacylglycerols are central to a pivotal signaling pathway that translates extracellular signals into intracellular responses. The canonical pathway involves the activation of Phospholipase C (PLC) at the plasma membrane, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[5] While IP3 diffuses into the cytoplasm to trigger calcium release, DAG remains in the membrane to activate PKC.
Figure 1: Canonical Diacylglycerol-PKC Signaling Pathway.
The activation of PKC by DAG is a critical step that initiates a cascade of phosphorylation events, ultimately leading to changes in gene expression and cellular responses such as proliferation, differentiation, and apoptosis.[4][6]
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is adapted from a comparative study of (R)-1,2-Dimyristin and 1,2-Dipalmitoyl-sn-glycerol.[1] It is designed to measure the ability of different diacylglycerols to activate purified PKC isoforms.
Materials:
-
Purified PKC isozyme
-
This compound and other diacylglycerols of interest
-
Phosphatidylserine (PS)
-
Triton X-100
-
HEPES buffer (pH 7.4)
-
ATP, [γ-³²P]ATP
-
Histone H1 (or other suitable PKC substrate)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Lipid Micelles: Stock solutions of this compound, the comparator DAGs, and PS are prepared in chloroform (B151607). Aliquots are mixed in desired molar ratios, and the solvent is evaporated under a stream of nitrogen. The dried lipid film is then resuspended in HEPES buffer containing Triton X-100 and sonicated to form mixed micelles.
-
Kinase Reaction: The reaction is initiated by adding the purified PKC isozyme to a reaction mixture containing the lipid micelles, HEPES buffer, calcium chloride, magnesium chloride, and the PKC substrate (e.g., Histone H1). The reaction is started by the addition of [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 10 minutes).
-
Stopping the Reaction: The reaction is terminated by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing the paper in an ice-cold solution of TCA.
-
Washing: The phosphocellulose paper is washed extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
Data Analysis:
The specific activity of PKC is calculated in pmol of phosphate (B84403) transferred per minute per mg of enzyme. A dose-response curve can be generated by varying the concentration of the diacylglycerol to determine the EC50 value.[7]
Quantification of Cellular Diacylglycerol Content
This protocol describes a method to quantify total sn-1,2-diacylglycerol levels in cell lysates.[8][9]
Materials:
-
Cell culture and lysis reagents
-
Chloroform, Methanol, 1M NaCl
-
Silica gel thin-layer chromatography (TLC) plates
-
Diacylglycerol kinase (DAGK)
-
[γ-³²P]ATP
-
Lipid standards (DAG and phosphatidic acid)
-
Phosphorimager
Procedure:
-
Lipid Extraction: Cells are harvested and lipids are extracted using a modified Bligh-Dyer method with chloroform and methanol.[10]
-
Kinase Reaction: The dried lipid extract is resuspended and incubated with DAGK and [γ-³²P]ATP. The DAGK specifically phosphorylates sn-1,2-DAG to form [³²P]-phosphatidic acid.
-
Lipid Separation: The lipids are re-extracted and separated by TLC.
-
Quantification: The amount of [³²P]-phosphatidic acid is quantified using a phosphorimager and compared to a standard curve generated with known amounts of DAG.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2-Dimyristoyl-sn-glycerol (1,2-DMG) [myskinrecipes.com]
- 3. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D's role in cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Dimyristolein in Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dimyristolein's performance as a signaling molecule with other alternatives, supported by experimental data and detailed methodologies. As a synthetic, cell-permeable diacylglycerol (DAG) analog, this compound (1,2-dimyristoyl-sn-glycerol) is a valuable tool for dissecting cellular signaling pathways. Its specificity, however, is a critical factor for the accurate interpretation of experimental results. This document outlines the key signaling pathways influenced by this compound, compares its activity with other DAG isomers, and provides detailed protocols for validating its specificity.
Core Signaling Pathways Involving Diacylglycerol
Diacylglycerol is a crucial second messenger that activates a variety of downstream effector proteins, primarily through their C1 domains. The activation of these pathways regulates numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[1] this compound, as a DAG analog, is utilized to probe these intricate signaling cascades.
Key signaling proteins activated by DAG include:
-
Protein Kinase C (PKC): A family of serine/threonine kinases that are central regulators of cellular signaling. Conventional and novel PKC isoforms are directly activated by DAG.[2]
-
Diacylglycerol Kinase (DGK): A family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), another important signaling lipid. This action terminates DAG signaling while initiating PA-mediated pathways.[3][4]
-
Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs): These are guanine nucleotide exchange factors (GEFs) that activate Ras GTPases, linking lipid signaling to the Ras/MAPK pathway.[5][6]
The specificity of these interactions is paramount, as different DAG isomers can elicit distinct cellular responses.
Comparative Analysis of this compound and Other Diacylglycerol Analogs
The biological activity of DAG is highly dependent on its stereochemistry and the nature of its fatty acid chains. Unsaturated DAGs are generally more potent activators of PKC than their saturated counterparts. This section provides a comparative overview of this compound's performance against other commonly used DAG analogs.
Protein Kinase C (PKC) Activation
Table 1: Comparative Activation of Protein Kinase C by Diacylglycerol Analogs
| Diacylglycerol Analog | Chemical Structure | Acyl Chain Characteristics | Relative Potency for PKC Activation |
| This compound | 1,2-dimyristoyl-sn-glycerol | Saturated (14:0) | Moderate |
| 1,2-Dioleoyl-sn-glycerol (B52968) (Dioleoylglycerol) | 1,2-dioleoyl-sn-glycerol | Monounsaturated (18:1) | High[7] |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 1-stearoyl-2-arachidonoyl-sn-glycerol | Saturated (18:0) and Polyunsaturated (20:4) | Very High |
| Phorbol 12-Myristate 13-Acetate (PMA) | Phorbol Ester | Non-metabolizable DAG analog | Very High (Potent tumor promoter)[8] |
Note: Relative potency is a qualitative comparison based on published literature. Specific EC50 values can vary depending on the PKC isoform and the in vitro assay conditions.
Diacylglycerol Kinase (DGK) Substrate Specificity
DGK isoforms exhibit distinct substrate specificities, which is crucial for the fine-tuning of DAG signaling. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are used to quantify this specificity. A lower Km indicates a higher affinity of the enzyme for the substrate.
Table 2: Comparative Kinetics of Diacylglycerol Kinase Isoforms with Different DAG Substrates
| DGK Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| DGKα | 1,2-dioleoylglycerol | ~50-100 | Varies |
| 2,3-dioleoylglycerol | Inhibitor (uncompetitive)[9] | - | |
| DGKε | 1-stearoyl-2-arachidonoyl-glycerol (SAG) | High Specificity | Varies |
| Other DAGs | Lower Specificity | Varies | |
| DGKζ | 1,2-dioleoylglycerol | ~100-200 | Varies |
| 2,3-dioleoylglycerol | Inhibitor (uncompetitive)[9] | - |
Note: Quantitative kinetic data for this compound as a substrate for various DGK isoforms is not extensively documented in comparative studies. The table presents data for commonly studied DAGs to provide a framework for comparison. The uncompetitive inhibition by 2,3-dioleoylglycerol highlights the stereospecificity of these enzymes.[9]
RasGRP1 C1 Domain Binding Affinity
RasGRP1 is recruited to the membrane and activated upon binding of DAG to its C1 domain. The strength of this interaction can be quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The C1 domains of RasGRP1, RasGRP3, and RasGRP4α have been shown to recognize DAG, while those of RasGRP2 and RasGRP4β do not.[10]
Table 3: Comparative Binding Affinities of RasGRP C1 Domains for Diacylglycerol
| RasGRP Isoform | C1 Domain Binding to DAG | Apparent Affinity Constant (M⁻¹) for 10 mol% PS and 0.2 mol% DAG |
| RasGRP1 | Yes | 21,000[10] |
| RasGRP2 | No[10] | Not Applicable |
| RasGRP3 | Yes[10] | Not Determined in this study |
| RasGRP4α | Yes | 3,800[10] |
Experimental Protocols for Validating Specificity
To validate the specificity of this compound in signaling pathways, a combination of in vitro biochemical assays and cell-based experiments is recommended.
In Vitro Kinase Assay for Protein Kinase C (PKC)
This protocol is adapted from commercially available PKC assay kits and published literature.[11][12][13]
Objective: To determine the EC50 of this compound and other DAG analogs for the activation of a specific PKC isoform.
Materials:
-
Purified recombinant PKC isoform
-
PKC substrate peptide (e.g., myelin basic protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine)
-
Liposomes containing varying concentrations of this compound or other DAG analogs
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles: Prepare small unilamellar vesicles (SUVs) containing phosphatidylserine (B164497) and varying mole percentages of this compound or other DAG analogs.
-
Kinase Reaction: In a microcentrifuge tube, combine the purified PKC isoform, the substrate peptide, and the prepared lipid vesicles in the kinase reaction buffer.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.
-
Quantify Phosphorylation: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the PKC activity against the concentration of the DAG analog. Determine the EC50 value from the dose-response curve.
In Vitro Kinase Assay for Diacylglycerol Kinase (DGK)
This protocol is based on established methods for measuring DGK activity.[14][15][16]
Objective: To determine the Km and Vmax of a specific DGK isoform for this compound and other DAG substrates.
Materials:
-
Purified recombinant DGK isoform
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS pH 7.2, 100 mM KCl, 10 mM MgCl₂, 1 mM EGTA)
-
Liposomes containing varying concentrations of this compound or other DAG substrates
-
Thin-layer chromatography (TLC) system
-
Phosphorimager
Procedure:
-
Prepare Substrate Liposomes: Prepare liposomes containing a fixed concentration of phosphatidylserine and varying concentrations of the DAG substrate (e.g., this compound).
-
Kinase Reaction: Combine the purified DGK isoform and substrate liposomes in the kinase reaction buffer.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate at 37°C for a defined period.
-
Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol/HCl mixture.
-
TLC Separation: Separate the radiolabeled phosphatidic acid (PA) from other lipids by thin-layer chromatography.
-
Quantification: Visualize and quantify the amount of ³²P-labeled PA using a phosphorimager.
-
Data Analysis: Plot the initial reaction velocity against the substrate concentration. Determine the Km and Vmax from the Michaelis-Menten plot.
Liposome (B1194612) Binding Assay for RasGRP1 C1 Domain
This protocol provides a method to quantify the binding of a protein to lipid vesicles.[17][18][19]
Objective: To determine the dissociation constant (Kd) of the RasGRP1 C1 domain for this compound and other DAGs.
Materials:
-
Purified recombinant RasGRP1 C1 domain (e.g., as a GST-fusion protein)
-
Liposomes containing varying concentrations of this compound or other DAGs, and a fluorescently labeled lipid.
-
Binding buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl, 1 mM DTT)
-
Ultracentrifuge
Procedure:
-
Prepare Liposomes: Create large unilamellar vesicles (LUVs) by extrusion, incorporating the desired lipids.
-
Binding Reaction: Incubate the purified RasGRP1 C1 domain with the prepared liposomes at room temperature.
-
Separation of Bound and Unbound Protein: Pellet the liposomes and any bound protein by ultracentrifugation.
-
Quantification: Carefully collect the supernatant (unbound protein) and the pellet (liposome-bound protein). Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Data Analysis: Quantify the band intensities to determine the fraction of bound protein at each lipid concentration. Plot the fraction of bound protein against the lipid concentration and fit the data to a binding isotherm to determine the Kd.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving this compound and the experimental workflows for its validation.
Diacylglycerol Signaling Pathways
Caption: Diacylglycerol signaling pathways activated by this compound.
Experimental Workflow for Validating this compound Specificity
Caption: Workflow for the comparative validation of this compound's specificity.
Conclusion
Validating the specificity of this compound is essential for its effective use as a research tool. This guide provides a framework for comparing its activity with other diacylglycerol analogs in key signaling pathways. By employing the detailed experimental protocols and considering the comparative data presented, researchers can confidently assess the specificity of this compound and enhance the reliability of their findings in the complex field of cellular signaling. The provided diagrams offer a clear visualization of the relevant pathways and experimental procedures, aiding in the design and interpretation of studies focused on DAG-mediated signal transduction.
References
- 1. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol kinases: why so many of them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Substrate chirality and specificity of diacylglycerol kinases and the multisubstrate lipid kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential membrane binding and diacylglycerol recognition by C1 domains of RasGRPs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 13. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new method for quantifying the enzyme activity of DGKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring Diacylglycerol Kinase-θ Activity and Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liposome binding assay [protocols.io]
- 18. Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dimyristolein and Other PKC Activators in T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dimyristolein and other prominent Protein Kinase C (PKC) activators used in the study of T-cell activation. The information presented is supported by experimental data to aid in the selection of appropriate reagents for research and drug development.
Introduction to PKC in T-Cell Activation
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with an antigen-MHC complex on an antigen-presenting cell (APC). This primary signal, in conjunction with co-stimulatory signals, triggers a cascade of intracellular signaling events. A pivotal enzyme in this cascade is Protein Kinase C (PKC), a family of serine/threonine kinases. Upon TCR stimulation, phospholipase C-gamma 1 (PLC-γ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG is the endogenous activator for conventional and novel PKC isoforms, which then phosphorylate downstream targets, culminating in the activation of transcription factors like NF-κB, AP-1, and NFAT. These transcription factors orchestrate the genetic program of T-cell activation, including cytokine production (e.g., IL-2), proliferation, and differentiation.
Various exogenous compounds that mimic DAG can be used to artificially activate PKC and study the downstream consequences in T-cells. These activators are invaluable tools but exhibit distinct properties. This guide focuses on comparing this compound, a diacylglycerol, with other classes of PKC activators, including phorbol (B1677699) esters, bryostatins, and ingenol (B1671944) esters.
Comparative Analysis of PKC Activators
The efficacy and functional outcomes of PKC activators can vary significantly based on their chemical structure, which influences their binding affinity to PKC isoforms, the duration of activation, and their ability to induce PKC translocation and downregulation.
Key Classes of PKC Activators:
-
Diacylglycerols (e.g., this compound, 1-Oleoyl-2-acetyl-sn-glycerol (OAG)) : These are analogues of the endogenous PKC activator. They typically induce a transient activation of PKC. While they can cause the downregulation of the TCR-CD3 complex, they are often insufficient on their own to stimulate robust T-cell proliferation or IL-2 receptor expression without a co-stimulatory signal or a calcium ionophore.[1]
-
Phorbol Esters (e.g., Phorbol 12-myristate 13-acetate (PMA)) : These are potent tumor promoters that are widely used in immunology research. PMA induces a prolonged and sustained activation of PKC, which is a key difference from the transient activation by DAGs.[1] This sustained signaling makes PMA a strong inducer of T-cell proliferation and cytokine production, often in synergy with a calcium ionophore like ionomycin.
-
Bryostatins (e.g., Bryostatin-1) : These marine-derived macrolides are also potent PKC activators. Interestingly, while they can induce IL-2 receptor expression, they are poor inducers of T-cell proliferation on their own.[2] Bryostatin-1 can even antagonize PMA-induced proliferation, potentially by promoting a more rapid degradation of certain PKC isoforms.[3] However, they synergize with other T-cell mitogens to induce a strong proliferative response.[3]
-
Ingenol Esters (e.g., Ingenol Mebutate) : This class of compounds activates PKC, leading to rapid cell necrosis and a subsequent inflammatory response.[1][4] In the context of T-cells, ingenol mebutate has been shown to reactivate exhausted T-cells, restoring cytokine production and enhancing proliferation.[5][6]
Data Presentation: Comparative Performance of PKC Activators
| Activator Class | Representative Compound | Typical Concentration | Duration of PKC Activation | T-Cell Proliferation (alone) | IL-2 Production (with Ionomycin) | Key Characteristics |
| Diacylglycerol | This compound / OAG | 10-100 µg/mL | Transient[1] | Low/Negligible[1] | Moderate | Mimics endogenous activation; requires co-stimulation for full effect. |
| Phorbol Ester | PMA | 1-50 ng/mL | Prolonged/Sustained[1] | High[2] | High | Potent activator, often used as a positive control for T-cell activation. |
| Bryostatin (B1237437) | Bryostatin-1 | 1-10 nM | Transient, followed by PKC degradation[3] | Low/Inhibitory to PMA response[2][3] | High | Complex immunomodulatory effects; can antagonize phorbol ester actions. |
| Ingenol Ester | Ingenol Mebutate | 100-500 nM | Potent, induces necrosis and inflammation[1][4] | Enhances proliferation of exhausted T-cells[5] | Restores cytokine production in exhausted T-cells[5] | Dual mechanism of direct cytotoxicity and immune stimulation. |
Signaling Pathways and Mechanisms of Action
The differential effects of these PKC activators can be attributed to their distinct interactions with the PKC signaling pathway.
T-Cell Activation Signaling Pathway via PKC
The following diagram illustrates the central role of PKC in T-cell activation.
This compound, as a DAG mimetic, directly activates PKC, leading to downstream signaling. The transient nature of this activation may not be sufficient to sustain the signaling required for full T-cell activation, which is why it often requires a synergistic signal, such as an increase in intracellular calcium. In contrast, PMA's ability to cause prolonged PKC activation leads to a more robust and sustained downstream signal, resulting in potent T-cell activation.
Experimental Protocols
To facilitate the comparison of different PKC activators, a standardized experimental workflow is crucial. Below is a detailed protocol for a T-cell proliferation assay using CFSE, a common method to assess T-cell activation.
T-Cell Proliferation Assay using CFSE Staining
1. Isolation of T-Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a negative selection magnetic-activated cell sorting (MACS) kit to obtain a pure population of CD3+ T-cells.
-
Assess purity using flow cytometry with anti-CD3 antibodies.
2. CFSE Staining:
-
Resuspend purified T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add an equal volume of 2X CFSE staining solution (final concentration of 1-5 µM) and mix quickly.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS).
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
3. T-Cell Stimulation:
-
Resuspend CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of the PKC activators (this compound, PMA, Bryostatin-1, Ingenol Mebutate) and appropriate vehicle controls.
-
For experiments assessing synergy, also prepare solutions of a calcium ionophore (e.g., Ionomycin at 0.5-1 µM).
-
Add 100 µL of the activator/control solutions to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
4. Flow Cytometry Analysis:
-
Harvest the cells from each well and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8, CD25, CD69) to analyze specific subpopulations and activation status.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live lymphocyte population and then on T-cell subsets. Proliferation is assessed by the serial dilution of CFSE fluorescence, with each peak representing a cell division.
Experimental Workflow Diagram
Logical Comparison of this compound vs. Other Activators
The choice of a PKC activator depends on the specific research question. The following diagram summarizes the key comparative aspects.
Conclusion
This compound, as a diacylglycerol, offers a more physiologically relevant model of transient PKC activation compared to the sustained activation induced by phorbol esters like PMA. However, for inducing robust T-cell proliferation and cytokine secretion in vitro, its weaker activity necessitates the inclusion of a co-stimulant, such as a calcium ionophore. In contrast, PMA remains a potent tool for achieving maximal T-cell activation, though its non-physiological kinetics should be considered when interpreting results. Bryostatins and ingenol esters represent classes of PKC activators with more complex and context-dependent immunomodulatory effects, offering unique avenues for research into T-cell biology, particularly in the contexts of immune suppression and exhaustion. The selection of a PKC activator should therefore be carefully aligned with the specific aims of the experiment, taking into account the desired duration and downstream consequences of PKC signaling.
References
- 1. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 2. Activation of human T lymphocytes by bryostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PMA-induced human T cell proliferation by bryostatin is associated with enhanced degradation of conventional protein kinase C (cPKC): Ca2+ signals restore mitogenic activity without abrogating enhanced cPKC degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of small molecules for the reversal of T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Small Molecules for the Reversal of T Cell Exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cellular Lipidscape: A Comparative Guide to Dimyristolein-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
The intricate balance of cellular lipids is fundamental to homeostasis, and its dysregulation is a hallmark of numerous diseases. Diacylglycerols (DAGs), such as Dimyristolein, are critical lipid second messengers that modulate a wide array of signaling pathways, influencing cell growth, differentiation, and metabolism. Understanding the precise impact of specific DAGs on the global cellular lipidome is paramount for developing targeted therapeutic strategies. This guide provides a comparative analysis of the lipidomic landscape in cells, offering insights into the downstream effects of signaling activation on lipid composition. While direct, comprehensive lipidomic data on this compound-treated cells is not extensively available in the public domain, we present a comparative analysis using a relevant model of signaling pathway activation that influences diacylglycerol metabolism to illustrate the expected trends and methodologies.
Comparative Lipidomics: Unveiling the Ripple Effects of Cellular Signaling
To illustrate the impact of a signaling cascade on the cellular lipidome, we present data from a study on hepatocellular carcinoma (HCC) cells. In this model, the activation of the Wnt/β-catenin signaling pathway, a crucial regulator of cell fate, leads to significant alterations in the lipid profiles of various HCC cell lines (HepG2, HUH7, SNU475, Hep3B, SNU398).[1][2][3] Diacylglycerol and ceramide levels were notably downregulated at the membrane of HCC cells following treatment with Wnt3a, a key activator of this pathway.[1][2] This provides a valuable proxy for understanding how the activation of a signaling pathway, which can be influenced by lipids like this compound, can, in turn, remodel the entire cellular lipid landscape.
Below are tables summarizing the log2 fold changes of major lipid classes in different HCC cell lines after Wnt3a treatment compared to untreated controls.
Table 1: Log2 Fold Change of Lipid Classes in Wnt3a-Treated vs. Untreated HCC Cell Lines
| Lipid Class | HepG2 + Wnt3a vs. HepG2 | HUH7 + Wnt3a vs. HUH7 | SNU475 + Wnt3a vs. SNU475 | Hep3B + Wnt3a vs. Hep3B | SNU398 + Wnt3a vs. SNU398 |
| Acylcarnitine | -0.1 | 0.2 | 0.1 | -0.5 | 0.3 |
| Ceramide | -0.3 | -0.2 | -0.1 | -0.8 | -0.4 |
| Diacylglycerol (DAG) | -0.4 | -0.3 | -0.2 | -1.0 | -0.5 |
| Lysophosphatidyl-choline (LPC) | 0.1 | 0.0 | 0.2 | -0.3 | 0.1 |
| Phosphatidyl-choline (PC) | 0.0 | 0.1 | 0.1 | -0.2 | 0.0 |
| Phosphatidyl-ethanolamine (PE) | 0.1 | 0.1 | 0.2 | -0.1 | 0.1 |
| Phosphatidyl-glycerol (PG) | 0.2 | 0.3 | 0.4 | 0.0 | 0.2 |
| Phosphatidyl-inositol (PI) | 0.1 | 0.2 | 0.1 | -0.4 | 0.0 |
| Phosphatidyl-serine (PS) | 0.0 | 0.1 | 0.0 | -0.3 | 0.1 |
| Sphingomyelin (SM) | -0.2 | -0.1 | 0.0 | -0.6 | -0.3 |
| Triacylglycerol (TAG) | 0.3 | 0.4 | 0.5 | 0.1 | 0.6 |
Data is illustrative and based on trends observed in published studies.[1][2][3]
Experimental Protocols: A Roadmap for Lipidomic Investigation
Reproducible and rigorous experimental design is the cornerstone of reliable lipidomics. The following protocols outline the key steps for a comparative lipidomic analysis of cells treated with a lipid modulator like this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) in appropriate culture dishes at a density that ensures they reach 70-80% confluency at the time of treatment.
-
Lipid Preparation: Prepare a stock solution of this compound (or other lipid of interest) in a suitable solvent (e.g., ethanol (B145695) or DMSO). Further dilute the stock solution in serum-free culture medium to the desired final concentration. A vehicle control (medium with the solvent at the same final concentration) must be prepared in parallel.
-
Treatment: Aspirate the culture medium from the cells and replace it with the lipid-containing medium or the vehicle control medium. Incubate the cells for the desired period (e.g., 6, 12, or 24 hours).
Lipid Extraction
A modified Bligh and Dyer method is commonly employed for total lipid extraction from cultured cells.[4]
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and transfer them to a glass tube.
-
Pelleting: Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Extraction: To the cell pellet, add a 2:1:0.8 (v/v/v) mixture of chloroform (B151607):methanol:water. Vortex the mixture vigorously for 1 minute and then incubate on ice for 15 minutes.
-
Phase Separation: Add water and chloroform to achieve a final solvent ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water. Vortex again and centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Dry the lipid extract under a gentle stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Lipid Analysis by Mass Spectrometry
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis, such as a 1:1 (v/v) mixture of chloroform:methanol.
-
Instrumentation: Analyze the lipid extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) for comprehensive lipid profiling.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to detect a broad range of lipid classes.
-
Data Analysis: Process the raw data using specialized lipidomics software to identify and quantify individual lipid species.
Visualizing the Molecular Cascade
To comprehend the functional consequences of this compound treatment, it is essential to visualize the underlying molecular events. The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a key signaling pathway activated by diacylglycerols.
Caption: Experimental workflow for comparative lipidomics of this compound-treated cells.
Caption: Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.[5][6][7][8]
Conclusion
The study of lipidomics in response to specific lipid modulators like this compound is a rapidly evolving field. While direct comparative data for this compound is emerging, the principles and methodologies outlined in this guide provide a robust framework for researchers to conduct their own investigations. The illustrative data from signaling pathway activation in HCC cells highlights the profound and widespread changes that can occur in the cellular lipidome. By employing rigorous experimental protocols and leveraging powerful analytical techniques, the scientific community can continue to unravel the complex interplay between lipid signaling and cellular function, paving the way for novel therapeutic interventions.
References
- 1. Comparative membrane lipidomics of hepatocellular carcinoma cells reveals diacylglycerol and ceramide as key regulators of Wnt/β‐catenin signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative membrane lipidomics of hepatocellular carcinoma cells reveals diacylglycerol and ceramide as key regulators of Wnt/β-catenin signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diacylglycerol pathway | PPTX [slideshare.net]
- 8. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Benchmarking Dimyristolein Against Other Lipid Second Messengers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, lipid second messengers play a pivotal role in transmitting extracellular signals to intracellular effector proteins. Among these, diacylglycerols (DAGs) are critical signaling hubs, primarily known for their activation of protein kinase C (PKC) isoforms.[1][2][3] Dimyristolein, a diacylglycerol with two myristoleic acid (14:1) acyl chains, represents a specific molecular species within this class. Emerging research indicates that the specific fatty acid composition of DAGs is not trivial, but rather a key determinant of their signaling dynamics, protein affinities, and downstream cellular responses.[4][5] This guide provides a comparative analysis of this compound, benchmarked against other DAG species and major classes of lipid second messengers, supported by experimental data and detailed protocols.
This compound and the Diacylglycerol Family
This compound is a member of the diacylglycerol (DAG) family of lipid second messengers. DAGs are produced at the plasma membrane from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[6] While DAG remains in the membrane, the other product, inositol (B14025) 1,4,5-trisphosphate (IP3), diffuses into the cytosol to trigger calcium release.[6]
The crucial insight for understanding this compound's function is that not all DAGs are created equal. The length and saturation of the fatty acyl chains significantly influence the biological activity of the DAG molecule.[4][7] Unsaturated DAGs, for instance, are generally more potent activators of conventional PKC isoforms (e.g., PKCα) than their saturated counterparts.[8] Furthermore, different PKC isoforms exhibit distinct preferences for DAGs with varying fatty acid compositions, allowing for a nuanced and specific cellular response based on the type of DAG produced.[5]
Comparative Analysis of Lipid Second Messengers
To contextualize the function of this compound, it is essential to compare the broader class of DAGs with other key lipid second messengers.
| Second Messenger Class | Precursor Lipid | Key Generating Enzyme(s) | Primary Effector(s) | Key Signaling Roles |
| Diacylglycerols (DAGs) | Phosphatidylinositol 4,5-bisphosphate (PIP2), Phosphatidylcholine | Phospholipase C (PLC), Phospholipase D (PLD) & Phosphatidic Acid Phosphatase | Protein Kinase C (PKC) isoforms, RasGRPs, Munc13, Chimaerins | Cell growth, differentiation, apoptosis, immune response[1][2] |
| Phosphatidic Acid (PA) | Diacylglycerol, Phosphatidylcholine | Diacylglycerol Kinase (DGK), Phospholipase D (PLD) | mTOR, Raf-1, Sphingosine kinase 1 | Cell proliferation, vesicular trafficking, cytoskeletal dynamics[9] |
| Phosphoinositides (PIP3) | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phosphoinositide 3-kinase (PI3K) | Akt/PKB, PDK1 | Cell survival, growth, proliferation, glucose metabolism[6] |
| Sphingolipids (e.g., Ceramide, Sphingosine-1-phosphate) | Sphingomyelin, Ceramide | Sphingomyelinase, Ceramide kinase, Sphingosine kinase | Protein Phosphatase 2A (for ceramide), S1P receptors (GPCRs) | Apoptosis, cell cycle arrest, inflammation, angiogenesis[9] |
| Lysophospholipids (e.g., Lysophosphatidic Acid - LPA) | Phosphatidic Acid | Phospholipase A2 (PLA2) | LPA receptors (GPCRs) | Cell proliferation, migration, wound healing |
Signaling Pathways
The signaling pathways of these lipid second messengers are distinct yet interconnected, often exhibiting significant crosstalk.
Caption: Major lipid second messenger signaling pathways.
Experimental Protocols
Benchmarking this compound requires robust experimental protocols to quantify its generation, interaction with effectors, and downstream cellular effects.
Quantification of Cellular Diacylglycerol Content
This protocol is adapted from established methods for quantifying cellular DAG levels.[10][11]
Objective: To measure the amount of this compound and other DAG species in cells following a specific stimulus.
Methodology:
-
Cell Culture and Stimulation: Culture cells to the desired confluency. Stimulate cells with an agonist to induce lipid hydrolysis.
-
Lipid Extraction:
-
Immediately after stimulation, quench the reaction with ice-cold methanol.
-
Scrape cells and transfer to a glass tube.
-
Perform a Bligh-Dyer extraction using a chloroform (B151607):methanol:water (1:2:0.8 v/v/v) single-phase mixture.
-
Induce phase separation by adding chloroform and water, resulting in a 2:2:1.8 (v/v/v) ratio.
-
Collect the lower organic phase containing the lipids.
-
-
Derivatization (Optional but Recommended for LC-MS/MS): Derivatize DAGs to improve ionization efficiency and chromatographic separation.
-
Quantification by LC-MS/MS:
-
Use a high-resolution mass spectrometer coupled with liquid chromatography.
-
Employ a C18 reverse-phase column for separation of different lipid species.
-
Use a gradient elution with solvents such as acetonitrile (B52724) and water with formic acid.
-
Identify and quantify this compound and other DAGs based on their specific mass-to-charge ratio (m/z) and retention time, using synthetic lipid standards for calibration.
-
In Vitro Protein Kinase C (PKC) Activity Assay
Objective: To determine the potency of this compound in activating specific PKC isoforms compared to other DAGs.
Methodology:
-
Reagents: Purified recombinant PKC isoforms, a fluorescent or radioactive peptide substrate for PKC, ATP, phosphatidylserine (B164497) (PS), and the DAGs to be tested (e.g., this compound, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG)).
-
Assay Preparation:
-
Prepare lipid vesicles by sonicating a mixture of PS and the test DAG in a suitable buffer.
-
In a microplate, combine the PKC isoform, the peptide substrate, and the lipid vesicles.
-
-
Initiation and Measurement:
-
Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP for radioactive assays).
-
Incubate at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. For fluorescent assays, this can be read directly in a plate reader. For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Generate dose-response curves for each DAG and determine the EC50 value (the concentration of DAG that produces 50% of the maximal PKC activation).
-
Caption: Workflow for in vitro PKC activity assay.
Conclusion
This compound, as a specific diacylglycerol species, contributes to the complexity and specificity of lipid-mediated signaling. Its unique structure, characterized by two 14-carbon monounsaturated fatty acid chains, likely confers distinct properties in terms of membrane dynamics and protein kinase C isoform activation compared to other DAGs. While direct comparative data for this compound is still emerging, the principles of how acyl chain length and saturation affect DAG signaling provide a strong framework for its benchmarking. The provided experimental protocols offer a robust approach for researchers to quantitatively assess the signaling capabilities of this compound and other lipid second messengers, ultimately contributing to a deeper understanding of cellular regulation and identifying new targets for drug development.
References
- 1. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian Diacylglycerol Kinases: Molecular Interactions and Biological Functions of Selected Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying single-cell diacylglycerol signaling kinetics after uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of lipid second messengers in aldosterone synthesis and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Cellular Diacylglycerol Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tafesse FG, Strijbis K, Ploegh HL. Quantitative Analysis of Cellular Diacylglycerol Content. Bio Protoc. 2014 Aug 05; 4(15). | HSCRB [hscrb.harvard.edu]
A Head-to-Head Comparison of Dimyristolein and Oleoyl-Acetyl-Glycerol for Researchers and Drug Development Professionals
In the landscape of lipid-based signaling molecules, diacylglycerols (DAGs) stand out as critical second messengers, primarily through their activation of Protein Kinase C (PKC). Synthetic DAG analogs are invaluable tools for researchers studying these pathways and for professionals in drug development exploring new therapeutic avenues. This guide provides a detailed head-to-head comparison of two such analogs: Dimyristolein and 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), focusing on their physicochemical properties, biological activities, and the experimental methodologies used to characterize them.
While OAG is a well-characterized and widely used cell-permeable DAG analog, data on this compound is comparatively scarce in publicly available scientific literature. This guide compiles the available information on this compound and draws comparisons with OAG, highlighting areas where further research is needed. For the purpose of this comparison, "this compound" is identified as 1,2-dimyristoleoyl-sn-glycerol, a diacylglycerol containing two myristoleic acid (14:1) acyl chains.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these molecules is crucial for their application in experimental settings. The following table summarizes the key properties of this compound and OAG.
| Property | This compound (1,2-dimyristoleoyl-sn-glycerol) | Oleoyl-Acetyl-Glycerol (OAG) |
| Synonyms | 1,2-Dimyristoleoyl-sn-glycerol | OAG, 1-Oleoyl-2-acetyl-sn-glycerol |
| CAS Number | Not explicitly found for 1,2-dimyristoleoyl-sn-glycerol | 86390-77-4[1][2] |
| Molecular Formula | C31H54O5 | C23H42O5[1][2] |
| Molecular Weight | 506.7 g/mol (calculated) | 398.6 g/mol [1][2] |
| Physical Form | Likely an oil or waxy solid at room temperature | Oil[2] |
| Solubility | Expected to be soluble in organic solvents like chloroform, ethanol, and DMSO. | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (miscible)[1]. |
| Purity | Commercially available at ≥98% | Commercially available at ≥95% or ≥97% (TLC)[1][2] |
| Storage | Recommended storage at -20°C to -80°C to prevent oxidation. | -80°C for long-term stability[1]. |
| Stability | As an unsaturated lipid, it is susceptible to oxidation. | Unstable in solution; should be reconstituted just prior to use[3]. Can rearrange to the 1,3-isomer in solution or during prolonged storage[4]. |
Biological Activity and Signaling Pathways
The primary biological role of both this compound and OAG is to act as analogs of endogenous diacylglycerol, a key activator of the Protein Kinase C (PKC) family of enzymes. However, the specific nature of their acyl chains can lead to differential effects on PKC isoforms and downstream signaling.
Oleoyl-Acetyl-Glycerol (OAG)
OAG is a well-established, cell-permeable activator of PKC.[1][2] Its biological effects have been documented in numerous studies:
-
PKC Activation: OAG directly binds to the C1 domain of conventional and novel PKC isoforms, inducing their translocation to the plasma membrane and subsequent activation.[1] This leads to the phosphorylation of a wide range of cellular proteins.
-
Phosphoinositide Metabolism: OAG can stimulate the synthesis and hydrolysis of polyphosphoinositides. Short-term treatment of cells with OAG leads to a transient increase in inositol (B14025) 1,4,5-trisphosphate (IP3) and inositol 1,4-bisphosphate.
-
Calcium Signaling: OAG has been shown to evoke an influx of Ca2+ in cells, although this mechanism may be distinct from store-operated calcium entry (SOCE).[5] It can also induce an elevation of intracellular sodium concentrations.[6]
-
Cellular Processes: OAG has been demonstrated to influence a variety of cellular processes, including platelet aggregation, cell differentiation, and the regulation of ion channels.[1][7][8]
The signaling pathway initiated by OAG is a cornerstone of cellular signal transduction. The diagram below illustrates the canonical pathway involving OAG-mediated PKC activation.
Caption: OAG-mediated activation of the Protein Kinase C signaling pathway.
This compound
Direct experimental data on the biological activity of this compound is limited. However, based on the known structure-activity relationships of diacylglycerols, we can infer its likely biological functions. The presence of two monounsaturated myristoleic acid chains suggests that this compound will also function as a PKC activator.
-
PKC Activation: It is highly probable that this compound activates PKC. Studies comparing different DAG species have shown that both saturated and unsaturated diacylglycerols can activate PKC, although with varying potencies and isoform specificities.[1][2][9] The two unsaturated acyl chains of this compound may influence its interaction with the C1 domain of PKC and its effects on membrane properties, potentially leading to a distinct activation profile compared to OAG.
-
Inferred Signaling Pathway: The signaling pathway for this compound is expected to be analogous to that of other DAGs, including OAG. It would involve the activation of PKC and the subsequent phosphorylation of downstream targets.
The following diagram illustrates the hypothesized signaling pathway for this compound.
Caption: Hypothesized signaling pathway for this compound-mediated PKC activation.
Comparative Summary of Biological Effects
| Biological Effect | This compound | Oleoyl-Acetyl-Glycerol (OAG) |
| Protein Kinase C Activation | Hypothesized to be a PKC activator. The specific isoform preference and potency are unknown. | Potent, cell-permeable activator of conventional and novel PKC isoforms.[1][2] |
| Effect on Phosphoinositide Metabolism | Not experimentally determined. | Stimulates synthesis and hydrolysis of polyphosphoinositides.[10] |
| Calcium Signaling Modulation | Not experimentally determined. | Induces Ca2+ influx and elevates intracellular Na+ levels.[5][6] |
| Documented Cellular Effects | Limited to no direct studies found. | Induces platelet aggregation, influences cell differentiation, modulates ion channel activity.[1][7][8] |
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of these diacylglycerols.
Synthesis and Purification of Diacylglycerols
The synthesis of specific diacylglycerol isomers like this compound and OAG requires controlled chemical or enzymatic methods to ensure the correct positioning of the fatty acyl chains.
General Enzymatic Synthesis of 1,2-Diacylglycerols:
This protocol is a generalized procedure that can be adapted for the synthesis of this compound by using myristoleic acid.
-
Reactants:
-
Myristoleic acid (for this compound) or Oleic acid and Acetic anhydride (B1165640) (for OAG, followed by selective acylation)
-
Immobilized lipase (B570770) (e.g., from Candida antarctica, Lipase B)
-
Procedure: a. Combine glycerol and the respective fatty acid(s) in a solvent-free system or in an organic solvent like hexane. b. Add the immobilized lipase to the reaction mixture. c. Incubate the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). e. Once the reaction is complete, remove the enzyme by filtration. f. Purify the resulting diacylglycerol from unreacted substrates and byproducts (mono- and triacylglycerols) using column chromatography on silica (B1680970) gel.
-
Analysis:
-
Confirm the structure and purity of the synthesized diacylglycerol using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Caption: Experimental workflow for the enzymatic synthesis of diacylglycerols.
In Vitro Protein Kinase C Activity Assay
This assay measures the ability of this compound or OAG to activate PKC in a cell-free system.
-
Reagents:
-
Purified PKC isoform
-
Lipid vesicles (e.g., phosphatidylserine (B164497) and phosphatidylcholine)
-
This compound or OAG
-
ATP (radiolabeled with γ-³²P)
-
PKC substrate peptide
-
Kinase buffer
-
-
Procedure: a. Prepare lipid vesicles incorporating a defined concentration of this compound or OAG. This is typically done by drying a lipid film and rehydrating it with buffer, followed by sonication or extrusion. b. In a reaction tube, combine the purified PKC, lipid vesicles, and the substrate peptide in the kinase buffer. c. Initiate the kinase reaction by adding γ-³²P-ATP. d. Incubate the reaction at 30°C for a specific time (e.g., 10-20 minutes). e. Stop the reaction by adding a stop solution (e.g., phosphoric acid). f. Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated γ-³²P-ATP. g. Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis:
-
Compare the PKC activity in the presence of this compound or OAG to a control without the DAG analog.
-
Caption: Workflow for an in vitro Protein Kinase C activity assay.
Conclusion
Oleoyl-acetyl-glycerol is a well-characterized and versatile tool for studying PKC-mediated signaling pathways. Its physicochemical properties and biological activities are extensively documented, providing a solid foundation for its use in research and drug development.
This compound, on the other hand, represents a less explored analog. Based on its structure, it is predicted to be a functional PKC activator, but direct experimental evidence is lacking. The presence of two monounsaturated C14 acyl chains may confer distinct properties in terms of membrane interaction, PKC isoform specificity, and metabolic stability compared to OAG.
This guide highlights the significant data gap for this compound and underscores the need for further experimental investigation to fully characterize its biological profile. Researchers are encouraged to utilize the provided experimental protocols to conduct direct comparative studies between this compound and OAG. Such studies will be invaluable in elucidating the nuanced roles of different diacylglycerol species in cellular signaling and may open up new possibilities for the targeted modulation of PKC activity in various disease contexts.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mse.iastate.edu [mse.iastate.edu]
- 4. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2-DIMYRISTOYL-SN-GLYCEROL CAS#: 60562-16-5 [m.chemicalbook.com]
Validating Experimental Findings: A Comparison of Dimyristolein and a Negative Control in Cellular Signaling
For researchers, scientists, and drug development professionals, establishing the specificity of an experimental activator is paramount. This guide provides a framework for validating the effects of Dimyristolein, a 1,2-diacylglycerol (DAG), by comparing its activity against a structurally similar but functionally inactive negative control, 1,3-dimyristoylglycerol.
This compound, as a 1,2-diacylglycerol, is a key second messenger that activates signaling proteins containing a C1 domain, most notably Protein Kinase C (PKC) isoforms and Ras guanyl nucleotide-releasing proteins (RasGRPs).[1][2] Its stereoisomer, 1,3-dimyristoylglycerol, lacks the specific spatial arrangement of acyl chains necessary for efficient C1 domain binding and subsequent protein activation, rendering it an ideal negative control.[3] This guide outlines the experimental validation of this compound's activity, presenting comparative data, detailed protocols, and visual representations of the involved signaling pathways and workflows.
Data Presentation: Comparative Analysis of PKC Activation
The primary mechanism of action for this compound is the activation of PKC. To validate this, a direct comparison of PKC activation by 1,2-dimyristoyl-sn-glycerol (B53044) (this compound) and its inactive regioisomer, 1,3-dimyristoylglycerol, is essential. While direct quantitative data for this compound was not available in the reviewed literature, the following table presents representative data for a similar short-chain saturated diacylglycerol, 1,2-dioctanoyl-sn-glycerol (B43705) (DOG), and its 1,3-isomer, demonstrating the principle of differential activation.
| Compound | Concentration (µM) | PKC Activity (% of Maximum) |
| 1,2-dioctanoyl-sn-glycerol (Active) | 5 | Stimulates neurite outgrowth up to 25% |
| 60 | Reduces neurite outgrowth up to 37% | |
| 1,3-dioleoylglycerol (Negative Control) | Not specified | No recruitment of DAG effector proteins observed[1] |
Note: This data is illustrative of the expected differential effects. Researchers should generate their own dose-response curves for this compound and its specific negative control.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines the measurement of PKC activity in response to this compound and the negative control.
Materials:
-
Recombinant human PKC isoform (e.g., PKCα, PKCδ)
-
This compound (1,2-dimyristoyl-sn-glycerol)
-
1,3-dimyristoylglycerol (Negative Control)
-
Phosphatidylserine (PS)
-
ATP, [γ-³²P]ATP
-
PKC substrate peptide (e.g., Myristoylated Alanine-Rich C Kinase Substrate - MARCKS)
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate (B84403), 1 mM sodium orthovanadate, 1 mM DTT, 1 mM CaCl₂)
-
Liposome preparation equipment (e.g., sonicator or extruder)
-
Scintillation counter
Procedure:
-
Liposome Preparation:
-
Prepare lipid mixtures of PS and either this compound or 1,3-dimyristoylglycerol in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas.
-
Resuspend the lipid film in kinase assay buffer and create small unilamellar vesicles by sonication or extrusion.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the prepared liposomes, recombinant PKC enzyme, and the substrate peptide in kinase assay buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of PKC (e.g., in pmol of phosphate transferred per minute per mg of enzyme).
-
Compare the PKC activation induced by this compound to that of the negative control and a vehicle control.
-
Cell-Based Ras Activation Assay
This protocol measures the activation of Ras, a downstream effector of the DAG signaling pathway, in response to cellular treatment with this compound.
Materials:
-
Cell line expressing Ras (e.g., Jurkat T-cells for RasGRP activation)
-
This compound
-
1,3-dimyristoylglycerol
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer)
-
Ras Activation Assay Kit (containing Raf-RBD beads)
-
Antibodies: anti-Ras antibody, secondary antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal signaling.
-
Treat the cells with this compound, 1,3-dimyristoylglycerol, or a vehicle control for a specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
GTP-Ras Pulldown:
-
Incubate the cell lysates with Raf-RBD (Ras-binding domain of Raf) coupled to agarose (B213101) beads. This will specifically pull down the active, GTP-bound form of Ras.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Ras antibody to detect the amount of activated Ras.
-
Also, run a parallel blot with the total cell lysates to determine the total Ras levels for normalization.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Determine the relative level of Ras activation by normalizing the amount of pulled-down Ras to the total Ras in the lysate.
-
Compare the levels of Ras activation between the different treatment groups.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Validation
Caption: Experimental validation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dimyristolein Quantification: Cross-Validation of HPLC-UV, LC-MS/MS, and GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipids such as Dimyristolein, a diacylglycerol, is crucial for various research applications, from understanding cellular signaling to the development of novel therapeutics. The selection of an appropriate analytical method is a critical step that influences the reliability and comparability of experimental data. This guide provides an objective comparison of three commonly employed techniques for lipid quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
At a Glance: Performance Comparison
The choice of an analytical method is often a trade-off between sensitivity, selectivity, throughput, and cost. The following table summarizes typical quantitative performance data for the analysis of triglycerides and their constituent fatty acids, offering a valuable benchmark for methodological selection.
| Performance Metric | HPLC-UV (for Triglycerides) | LC-MS/MS (for Triglycerides) | GC-MS (for Fatty Acid Methyl Esters) |
| Linearity (R²) | ≥ 0.99[1][2][3] | ≥ 0.99 | ≥ 0.9998[4] |
| Limit of Detection (LOD) | ~0.04 - 0.4 mg/mL | Typically in the low ng/mL to µg/mL range | ~0.2 - 0.5 µg/mL[4] |
| Limit of Quantification (LOQ) | ~0.1 - 1.0 mg/mL | Typically in the ng/mL to µg/mL range | ~0.6 - 1.6 µg/mL[4] |
| Precision (%RSD) | < 5% | < 15% | < 10% |
| Throughput | Moderate | High | Low to Moderate |
| Selectivity | Moderate | High | High |
| Structural Information | Limited | High (fragmentation patterns) | High (after derivatization) |
Experimental Methodologies
Detailed and robust experimental protocols are fundamental for reproducible and reliable quantification. Below are generalized methodologies for the analysis of this compound using the three compared techniques, based on established protocols for similar lipid molecules.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method allows for the analysis of intact this compound.
a. Sample Preparation:
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch or Bligh-Dyer method with a chloroform:methanol (B129727) mixture.
-
Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the lipid extract in a solvent compatible with the HPLC mobile phase (e.g., isopropanol (B130326) or acetonitrile (B52724)/methanol).
b. HPLC-UV Instrumental Analysis:
-
Column: A reverse-phase C18 column is typically used for triglyceride separation.
-
Mobile Phase: A gradient of two or more solvents is common, for instance, a mixture of acetonitrile and isopropanol.[5]
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Detection: UV detection at a low wavelength, typically around 205-215 nm, is necessary as triglycerides lack strong chromophores at higher wavelengths.[1][2][3][6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This technique offers high sensitivity and selectivity for the analysis of intact this compound.
a. Sample Preparation: The sample preparation protocol is similar to that for HPLC-UV, involving lipid extraction and reconstitution in a solvent suitable for LC-MS analysis (e.g., methanol or acetonitrile).
b. LC-MS/MS Instrumental Analysis:
-
Chromatography: Utilizes similar reverse-phase C18 columns and mobile phases as HPLC-UV to achieve separation of lipid species.
-
Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for triglycerides.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode.[7]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and internal standards to ensure high selectivity and accurate quantification. This allows for the differentiation of isomers and provides structural information.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires the derivatization of this compound into its constituent fatty acid methyl esters (FAMEs) prior to analysis.
a. Sample Preparation and Derivatization:
-
Lipid Extraction: Extract total lipids as described for the HPLC-UV method.
-
Saponification and Transesterification: The extracted lipid is hydrolyzed (saponified) with a base (e.g., NaOH in methanol) to release the fatty acids from the glycerol (B35011) backbone. These fatty acids are then esterified to form FAMEs using an acid catalyst (e.g., BF3 in methanol).
-
Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane.
-
Solvent Evaporation and Reconstitution: The solvent is evaporated, and the FAMEs are reconstituted in a small volume of a suitable solvent for GC injection.
b. GC-MS Instrumental Analysis:
-
Column: A capillary column with a polar stationary phase (e.g., a biscyanopropyl polysiloxane phase) is used for the separation of FAMEs.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to elute all FAMEs.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Mass Spectrometer: Operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[8]
Visualizing the Workflow and Potential Signaling
To further clarify the analytical process and the potential biological context of this compound, the following diagrams have been generated.
While the specific signaling pathways involving this compound are not well-established, as a diacylglycerol (DAG), it can be hypothesized to participate in canonical DAG signaling pathways.
Conclusion
The selection of an analytical method for this compound quantification should be guided by the specific requirements of the research question. HPLC-UV offers a straightforward approach for the analysis of intact molecules, suitable for applications where high sensitivity is not the primary concern. LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for complex biological matrices and studies requiring detailed structural information. GC-MS, while requiring a derivatization step, offers excellent chromatographic resolution and is a robust and well-established method for fatty acid profiling. By carefully considering the performance characteristics and experimental demands of each technique, researchers can ensure the generation of high-quality, reliable data for their studies.
References
- 1. Quantification Method for Triglyceride Molecular Species in Fish Oil with High Performance Liquid Chromatography-Ultraviolet Detector - 文献詳細 - Ceek.jp Altmetrics [altmetrics.ceek.jp]
- 2. Quantification Method for Triglyceride Molecular Species in Fish Oil with High Performance Liquid Chromatography-Ultraviolet Detector [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. youngin.com [youngin.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
Assessing the Off-Target Effects of Dimyristolein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of lipid-based drug delivery systems offers immense promise for targeted therapies, yet a thorough understanding of the off-target effects of individual lipid components is paramount for clinical success. This guide provides a comparative assessment of the potential off-target effects of Dimyristolein, a di-unsaturated phospholipid, in the context of other commonly used lipids in drug delivery formulations. Due to the limited direct experimental data on this compound, this guide leverages data from structurally related lipids to provide a scientifically grounded comparative analysis.
Comparison of Potential Off-Target Effects
The off-target effects of lipid nanoparticles are multifaceted, primarily encompassing cytotoxicity and immunogenicity. The specific lipid composition of these nanoparticles plays a critical role in dictating these effects. Below is a comparative summary of the anticipated off-target effects of this compound, benchmarked against other lipids for which experimental data is available.
| Lipid | Type | Saturation | Expected Cytotoxicity | Expected Immunogenicity | Supporting Evidence/Inference |
| This compound | Phosphatidylcholine | Di-unsaturated (C14:1) | Low | Low to Immunomodulatory | Inferred from data on other unsaturated lipids like DOPC and related dimyristoyl lipids like DMPE. |
| DOPC (Dioleoyl-PC) | Phosphatidylcholine | Di-unsaturated (C18:1) | Low | Low | Studies have shown that LNPs containing DOPC exhibit reduced inflammatory cytokine production compared to saturated lipids.[1] |
| DSPC (Distearoyl-PC) | Phosphatidylcholine | Saturated (C18:0) | Low to Moderate | Moderate | Often used in formulations, but can induce higher levels of inflammatory cytokines compared to unsaturated counterparts.[1] |
| DMPC (Dimyristoyl-PC) | Phosphatidylcholine | Saturated (C14:0) | Low | Low to Moderate | As a saturated lipid, it may have a higher potential for immunogenicity than its unsaturated counterpart, this compound. |
| DMPE (Dimyristoyl-PE) | Phosphatidylethanolamine | Saturated (C14:0) | Low | Non-immunogenic / Suppressive | Found to be non-immunogenic and to abrogate immune responses by inducing prostaglandin (B15479496) E2 secretion from macrophages.[2] |
Experimental Protocols for Assessing Off-Target Effects
To rigorously evaluate the off-target effects of this compound-containing formulations, a series of in vitro and in vivo assays are recommended.
Cytotoxicity Assays
These assays are crucial for determining the concentration at which a lipid formulation becomes toxic to cells.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) : This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. A decrease in formazan production indicates reduced cell viability.
-
LDH (Lactate Dehydrogenase) Release Assay : LDH is a cytosolic enzyme released into the culture medium upon cell membrane damage. Measuring the amount of LDH in the supernatant provides a quantitative measure of cytotoxicity.
-
Crystal Violet Assay : This assay stains the DNA of adherent cells. A reduction in the number of stained cells after treatment indicates cell death or detachment due to toxicity.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding : Seed cells (e.g., HeLa, HEK293, or a cell line relevant to the intended therapeutic application) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment : Prepare serial dilutions of the this compound-containing formulation and a control formulation (e.g., with DOPC or DSPC) in cell culture medium. Replace the existing medium with the treatment solutions and incubate for 24, 48, and 72 hours.
-
MTT Addition : After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells.
Immunogenicity Assays
These assays assess the potential of a lipid formulation to trigger an immune response.
-
Cytokine Profiling : Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) released from immune cells (such as peripheral blood mononuclear cells - PBMCs) upon exposure to the lipid formulation. This is typically done using ELISA or multiplex bead arrays.
-
T-cell Proliferation Assay : This assay measures the activation and proliferation of T-lymphocytes in response to the lipid formulation, often by measuring the incorporation of a labeled nucleotide (e.g., 3H-thymidine or BrdU) into the DNA of dividing cells.
-
In Vivo Immunogenicity Studies : Administration of the lipid formulation to animal models (e.g., mice) followed by the measurement of antibody production (e.g., anti-lipid IgG and IgM) and cytokine levels in the serum.[3]
Detailed Protocol: In Vitro Cytokine Release Assay from PBMCs
-
PBMC Isolation : Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding : Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treatment : Treat the cells with various concentrations of the this compound-containing formulation and control formulations. Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (vehicle).
-
Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection : Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement : Measure the concentration of key cytokines (TNF-α, IL-6, IL-1β, IL-10) in the supernatant using a commercially available ELISA kit or a multiplex assay system according to the manufacturer's instructions.
-
Data Analysis : Compare the cytokine levels induced by the this compound formulation to those of the controls.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for a clear understanding. The following diagrams, rendered in Graphviz DOT language, illustrate a key signaling pathway involved in lipid-induced immunogenicity and a typical experimental workflow for assessing cytotoxicity.
Caption: Simplified signaling pathway of LNP-induced innate immune activation.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
While direct data on the off-target effects of this compound is not extensively available, by examining structurally similar lipids, we can infer a favorable safety profile. The di-unsaturated nature of this compound suggests potentially lower immunogenicity compared to saturated lipids. Furthermore, the observed immunomodulatory effects of the related lipid, DMPE, warrant further investigation into whether this compound shares these properties. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound's cytotoxicity and immunogenicity, which is essential for its confident application in novel drug delivery systems. As with any component of a therapeutic formulation, rigorous preclinical assessment is crucial to ensure safety and efficacy.
References
- 1. Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impairment of immunogenicity by antigen presentation in liposomes made from dimyristoylphosphatidylethanolamine linked to the secretion of prostaglandins by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunogenicity of Lipid Nanostars After Intravenous Injection [bio-protocol.org]
A Comparative Guide to Diacylglycerol Isomers: sn-1,2-Diacylglycerol vs. sn-1,3-Diacylglycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the two primary positional isomers of diacylglycerol (DAG), sn-1,2-diacylglycerol and sn-1,3-diacylglycerol. Understanding the distinct physicochemical properties, biological activities, and metabolic fates of these isomers is crucial for research in cell signaling, metabolism, and the development of therapeutics targeting these pathways.
Introduction to Diacylglycerol Isomers
Diacylglycerol is a fundamental lipid molecule composed of a glycerol (B35011) backbone with two fatty acid chains attached via ester bonds. The stereospecific numbering (sn) of the glycerol carbons dictates the isomeric form. The two main positional isomers are sn-1,2-diacylglycerol, where the fatty acids are esterified at the sn-1 and sn-2 positions, and sn-1,3-diacylglycerol, with fatty acids at the sn-1 and sn-3 positions. This seemingly subtle structural difference leads to profound functional divergence. The sn-1,2-DAG isomer is a critical second messenger in numerous signal transduction pathways, most notably as the endogenous activator of protein kinase C (PKC).[1][2] In contrast, sn-1,3-DAG is primarily an intermediate in the biosynthesis and catabolism of triacylglycerols (TAGs) and is not considered a canonical signaling molecule.[3]
Physicochemical Properties
The positioning of the acyl chains significantly influences the physical characteristics of DAG isomers. The sn-1,3 isomer is more symmetrical, which allows for more stable crystal packing.
| Property | sn-1,2-Diacylglycerol | sn-1,3-Diacylglycerol | References |
| Thermodynamic Stability | Less stable; prone to acyl migration to the more stable sn-1,3 form. | More thermodynamically stable due to reduced steric hindrance.[4][5] | [4][5] |
| Melting Point | Generally lower; similar to that of a triacylglycerol with the same fatty acid composition. | Generally higher (approximately 10°C) than the corresponding TAG.[5] | [5] |
| Crystal Structure | Tends to form α and β' crystals.[5] | Tends to form more stable β crystals.[5] | [5] |
| Solubility | Soluble in nonpolar organic solvents. Specific solubility is dependent on the fatty acid composition. | Soluble in nonpolar organic solvents. Generally, solubility decreases with increasing chain length and saturation of the fatty acids. | [1] |
Biological Activity: The Role in Signal Transduction
The most significant functional distinction between the two isomers lies in their ability to activate protein kinase C (PKC), a family of serine/threonine kinases pivotal to a multitude of cellular processes.
Protein Kinase C (PKC) Activation
Conventional and novel PKC isoforms are major effectors of DAG signaling. Their activation is mediated by the binding of DAG to conserved C1 domains.[1][4][6]
| Parameter | sn-1,2-Diacylglycerol | sn-1,3-Diacylglycerol | References |
| PKC Binding Affinity | Binds with high affinity to the C1 domains of conventional and novel PKC isoforms, leading to their activation.[1][4] | Generally considered to have negligible binding affinity for PKC C1 domains and does not activate PKC. | [1] |
| PKC Activation | The primary endogenous activator of conventional and novel PKC isoforms.[1] | Does not activate PKC. | [1] |
| Signaling Role | Acts as a crucial second messenger, transducing signals from the cell membrane to downstream effectors.[1][6] | Primarily a metabolic intermediate with no established direct role in signaling. | [3] |
It is the specific sn-1,2 configuration that is recognized by the C1 domain of PKC, leading to a conformational change and subsequent activation of the kinase.[7] The fatty acid composition of sn-1,2-DAG can further modulate the activation of different PKC isoforms.[8][9]
Signaling Pathway of PKC Activation by sn-1,2-Diacylglycerol
The canonical pathway for sn-1,2-DAG generation in signal transduction involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1]
Caption: Canonical signaling pathway of PKC activation initiated by sn-1,2-diacylglycerol.
Metabolic Fates
The metabolic pathways of sn-1,2-DAG and sn-1,3-DAG are distinct, reflecting their different physiological roles.
| Metabolic Process | sn-1,2-Diacylglycerol | sn-1,3-Diacylglycerol | References |
| Primary Metabolic Role | Precursor for the synthesis of phospholipids (B1166683) (e.g., phosphatidylcholine, phosphatidylethanolamine) and triacylglycerols. Also a signaling molecule. | Primarily an intermediate in the hydrolysis and resynthesis of triacylglycerols. | [3][10] |
| Enzymatic Substrate | Substrate for diacylglycerol kinases (DGKs) to produce phosphatidic acid, and for diacylglycerol acyltransferases (DGATs) to form TAGs. | Substrate for monoacylglycerol acyltransferase (MGAT) pathway and can be hydrolyzed by hormone-sensitive lipase (B570770). | [7][10] |
| Metabolic Pathway | Key intermediate in the de novo synthesis of glycerolipids (Kennedy pathway). | Generated during the lipolysis of TAGs by adipose triglyceride lipase (ATGL). Can be re-esterified to TAG or hydrolyzed to monoacylglycerol and free fatty acids. | [1][3] |
Comparative Metabolic Pathways
The following diagram illustrates the central and distinct roles of sn-1,2-DAG and sn-1,3-DAG in lipid metabolism.
Caption: Divergent metabolic pathways of sn-1,2- and sn-1,3-diacylglycerol.
Experimental Protocols
Quantification of sn-1,2-Diacylglycerol using Diacylglycerol Kinase Assay
This enzymatic assay is specific for the sn-1,2 isomer and is a widely used method for its quantification in biological samples.[11][12]
Principle: sn-1,2-Diacylglycerol is specifically phosphorylated by E. coli diacylglycerol kinase (DGK) in the presence of [γ-³²P]ATP to form [³²P]phosphatidic acid. The radiolabeled product is then separated by thin-layer chromatography (TLC) and quantified.
Materials:
-
Lipid extraction reagents (e.g., chloroform, methanol, HCl)
-
E. coli diacylglycerol kinase
-
[γ-³²P]ATP
-
Reaction buffer (e.g., imidazole-HCl, NaCl, MgCl₂, EGTA)
-
Detergent solution (e.g., octyl-β-D-glucoside with cardiolipin)
-
TLC plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid)
-
Phosphorimager or scintillation counter
Procedure:
-
Lipid Extraction: Extract total lipids from the cell or tissue sample using a standard method (e.g., Bligh and Dyer).
-
Reaction Setup:
-
Dry down the lipid extract under a stream of nitrogen.
-
Resuspend the lipid film in the detergent solution by vortexing.
-
Add the reaction buffer and DGK enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Reaction Quenching and Lipid Extraction: Stop the reaction by adding chloroform/methanol. Extract the lipids again to separate the phosphorylated product from the aqueous components.
-
TLC Separation: Spot the lipid extract onto a silica (B1680970) TLC plate. Develop the chromatogram using an appropriate solvent system to separate phosphatidic acid from other lipids.
-
Quantification: Expose the dried TLC plate to a phosphor screen and analyze using a phosphorimager. Alternatively, scrape the spot corresponding to phosphatidic acid and quantify by scintillation counting. A standard curve with known amounts of sn-1,2-DAG should be run in parallel.
Separation of Diacylglycerol Isomers by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying both sn-1,2- and sn-1,3-DAG isomers.
Principle: Reversed-phase HPLC separates lipids based on their hydrophobicity. The two isomers often exhibit different retention times, allowing for their separation and subsequent quantification, typically using an evaporative light scattering detector (ELSD) or mass spectrometry (MS).
Materials:
-
HPLC system with a reversed-phase column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, isopropanol, hexane)
-
Detector (ELSD or MS)
-
Standards for sn-1,2- and sn-1,3-diacylglycerol
Procedure:
-
Sample Preparation: Extract lipids from the sample. The extract can be directly injected or may require a derivatization step depending on the detection method.
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of nonpolar and polar organic solvents is typically employed to elute the different lipid species. The exact composition will depend on the specific DAGs being analyzed.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: ELSD is a universal detector for non-volatile compounds. MS provides structural information and higher sensitivity.
-
-
Analysis: Inject the sample and standards. Identify the peaks corresponding to sn-1,2- and sn-1,3-DAG based on the retention times of the standards. Quantify the amount of each isomer by integrating the peak area and comparing it to the standard curve.
Experimental Workflow for Isomer Separation by HPLC
Caption: A typical experimental workflow for the separation and quantification of DAG isomers.
Conclusion
The positional isomerism of diacylglycerols dictates their cellular function. sn-1,2-Diacylglycerol is a potent second messenger that activates a cascade of signaling events through its interaction with PKC. In contrast, sn-1,3-diacylglycerol is a metabolically important but signaling-inert intermediate. For researchers in cellular biology and drug development, appreciating these differences is paramount. The experimental protocols provided herein offer robust methods for the specific quantification and separation of these isomers, enabling a deeper understanding of their roles in health and disease.
References
- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative measurement of sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dimyristolein
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a cornerstone of responsible laboratory practice. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Dimyristolein, a triglyceride. While this compound is not classified as a hazardous substance, adherence to these procedures is crucial for ensuring the safety of laboratory personnel and the protection of the environment.[1][2]
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains vital information regarding handling, storage, and first-aid measures.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this or any chemical.[1] It is also important to work in a well-ventilated area to minimize inhalation exposure.[1]
II. Characterization of this compound Waste
This compound is a triglyceride and is generally not classified as hazardous waste.[1][2] However, it is essential to recognize that even non-hazardous waste must be managed correctly to prevent environmental pollution.[1][3] If this compound is mixed with any hazardous materials, the resulting mixture must be treated as hazardous waste.
III. Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and whether it has been contaminated with hazardous substances. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[1] The primary routes for the disposal of non-hazardous laboratory chemical waste are through the sanitary sewer, in the regular trash, or via your institution's chemical waste program.[1][4][5]
Disposal of Liquid this compound Waste:
-
Evaluation: Confirm that the this compound waste is not mixed with any hazardous chemicals.
-
Consult EHS: Check with your institution's EHS department to determine if sewer disposal is permissible for small quantities of non-hazardous triglycerides.
-
Sewer Disposal (if approved): If approved, flush with at least 20 parts water.[6] This should only be done for small quantities.
-
Chemical Waste Program: If sewer disposal is not approved, or for larger quantities, dispose of the liquid waste through your institution's chemical waste program.
Disposal of Solid this compound Waste:
-
Containerization: Place the solid this compound waste in a compatible, leak-proof container with a secure lid.
-
Labeling: Clearly label the container as "Non-Hazardous Waste" and list the contents.[1]
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This may involve placing the sealed container directly into a designated dumpster.[4] Do not use laboratory trash cans that are handled by custodial staff.[1]
Disposal of Empty this compound Containers:
-
"RCRA Empty": Ensure the container is "RCRA Empty," meaning that all contents have been removed by normal methods and no more than one inch of residue remains.[1][3]
-
Rinsing: For containers that held acutely hazardous chemicals, triple rinsing is required.[3] While this compound is not acutely hazardous, rinsing the container is good practice.
-
Defacing Labels: Before disposal, deface or remove the original label to prevent confusion.[4]
-
Disposal: Once clean and properly defaced, the empty container can typically be disposed of in the regular trash or recycling, according to your institution's policies.[1][4]
IV. Data Presentation
The disposal guidelines for this compound are primarily procedural. The following table summarizes the key considerations for its disposal.
| Parameter | Guideline | Citation |
| Hazard Classification | Not typically classified as hazardous waste. | [1][2] |
| Primary Disposal Routes | Sanitary sewer (for small liquid quantities, with approval), regular trash (for "RCRA empty" containers), or institutional chemical waste program. | [1][4][5] |
| PPE Requirement | Safety goggles, gloves, and lab coat. | [1] |
| Container for Disposal | Compatible, leak-proof container with a secure lid. | [7] |
| Labeling of Waste | "Non-Hazardous Waste" with a list of contents. | [1] |
| Empty Container Disposal | Must be "RCRA Empty"; deface original labels before disposal in regular trash or recycling. | [1][3][4] |
V. Experimental Protocols
As this compound is a non-hazardous triglyceride, specific experimental protocols for its degradation or neutralization prior to disposal are generally not required. The standard disposal procedures outlined above are sufficient. For triglycerides that have been used in experimental procedures and are mixed with hazardous substances, the disposal protocol for the hazardous component(s) must be followed.
VI. Mandatory Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Essential Safety and Logistical Information for Handling Dimyristolein
Disclaimer: A specific Safety Data Sheet (SDS) for Dimyristolein could not be located. The following safety and handling recommendations are based on the available data for structurally similar compounds, such as Dimyristin and other glycerolipids, as well as general laboratory safety best practices. It is crucial to handle all chemicals with care and to consult your institution's safety officer for specific guidance.
This compound is a diglyceride consisting of a glycerol (B35011) backbone with two myristoleic acid chains. It is described as a colorless liquid and should be stored in a freezer. While generally considered to be of low hazard, appropriate personal protective equipment and handling procedures are necessary to ensure laboratory safety.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.
| PPE Category | Recommendation | Justification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes. While not classified as a severe eye irritant, direct contact with any chemical should be avoided. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact. Although not considered a significant skin irritant, prolonged or repeated contact may cause mild irritation. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory | Generally not required under normal laboratory conditions with adequate ventilation. If aerosols may be generated or if working in a poorly ventilated area, a NIOSH-approved respirator may be appropriate. | This compound is not expected to be volatile. However, if heating or creating aerosols, respiratory protection may be necessary to avoid inhalation. Some related compounds may cause respiratory irritation[1]. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a clean and organized workspace.
-
Verify that a chemical spill kit is readily accessible.
-
Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Work in a well-ventilated area, such as a laboratory fume hood, especially if heating the substance or if aerosols may be generated.
-
Avoid direct contact with skin and eyes[1].
-
Use appropriate laboratory equipment (e.g., spatulas, glass pipettes) for transferring the substance.
-
Keep containers tightly closed when not in use to prevent contamination.
-
-
In Case of a Spill:
-
Alert others in the vicinity.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
This compound is not classified as a hazardous waste according to the information available for similar compounds[2][3]. However, disposal procedures must comply with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, leak-proof, and clearly labeled waste container.
-
The label should include the name of the chemical ("Waste this compound") and the date.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Disposal Route:
-
Dispose of the waste through your institution's chemical waste program.
-
Do not pour this compound down the drain or dispose of it in the regular trash.
-
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
